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  • Product: 7-Fluoro-2,3-dihydro-benzofuran-4-OL
  • CAS: 1232774-17-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 7-Fluoro-2,3-dihydro-benzofuran-4-OL

Preamble: The Scientific Context The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic bioactive compounds, demonstrating a wide array of pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Scientific Context

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic bioactive compounds, demonstrating a wide array of pharmacological activities.[1][2] The strategic incorporation of fluorine into medicinal compounds is a well-established method for enhancing metabolic stability, bioavailability, and binding affinity.[3] While the specific compound 7-Fluoro-2,3-dihydro-benzofuran-4-OL has not been extensively characterized in publicly available literature, its structural class—fluorinated dihydrobenzofurans—has been the subject of significant investigation.

Studies on analogous compounds have revealed potent anti-inflammatory and promising anticancer activities.[4] For instance, various fluorinated benzofuran derivatives have been shown to suppress inflammation in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting key enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[5] This leads to a reduction in inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), interleukin-6 (IL-6), and Chemokine (C-C) Ligand 2 (CCL2). Concurrently, related structures have demonstrated antiproliferative and pro-apoptotic effects in human cancer cell lines.[4][6]

This guide, therefore, provides a comprehensive, technically-grounded framework for the de novo elucidation of the in vitro mechanism of action for 7-Fluoro-2,3-dihydro-benzofuran-4-OL. It is designed for researchers, scientists, and drug development professionals, offering a logical, tiered experimental approach grounded in the established pharmacology of its chemical class. We will proceed based on the primary hypothesis that this compound exhibits dual anti-inflammatory and anticancer properties.

Part 1: Hypothesized Mechanism of Action and Investigative Framework

Based on the structure-activity relationships of related fluorinated dihydrobenzofurans, we hypothesize that 7-Fluoro-2,3-dihydro-benzofuran-4-OL (herein referred to as "the compound") modulates key inflammatory and oncogenic signaling pathways. The primary hypothesized mechanisms are:

  • Anti-Inflammatory Action: Direct inhibition of pro-inflammatory enzymes, specifically COX-2 and iNOS.

  • Anticancer Action: Cytotoxic and/or cytostatic effects on cancer cells through the induction of apoptosis or cell cycle arrest.

The following diagram illustrates the proposed dual-action mechanism that will guide our experimental investigation.

Hypothesized_Mechanism Compound 7-Fluoro-2,3-dihydro-benzofuran-4-OL COX2 COX-2 Enzyme Compound->COX2 Inhibits iNOS iNOS Enzyme Compound->iNOS Inhibits CancerCell Cancer Cell Proliferation Compound->CancerCell Inhibits PGE2 Prostaglandin E2 (PGE2) Synthesis COX2->PGE2 Catalyzes NO Nitric Oxide (NO) Synthesis iNOS->NO Catalyzes Inflammation Inflammation PGE2->Inflammation Promotes NO->Inflammation Promotes Apoptosis Apoptosis / Cell Cycle Arrest CancerCell->Apoptosis Leads to

Caption: Hypothesized dual-action mechanism of 7-Fluoro-2,3-dihydro-benzofuran-4-OL.

To validate this hypothesis, we will employ a tiered experimental workflow. This structured approach ensures that foundational data on cytotoxicity informs the design of more complex mechanistic assays, providing a self-validating system for analysis.

Experimental_Workflow cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Cellular Anti-Inflammatory Profile cluster_2 Tier 3: Direct Enzyme Inhibition cluster_3 Tier 4: Anticancer Activity Confirmation MTT Cytotoxicity Screening (MTT Assay) - RAW 264.7 Macrophages - HCT116 Cancer Cells LPS_Assay LPS-Stimulated Macrophage Assay MTT->LPS_Assay Determines non-toxic concentration range Cancer_Panel Expanded Cancer Cell Line Panel (MTT Assay) MTT->Cancer_Panel If cytotoxic to HCT116, confirm broader activity NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) LPS_Assay->NO_Assay PGE2_Assay PGE2 Measurement (ELISA) LPS_Assay->PGE2_Assay Cytokine_Assay Cytokine (IL-6) Measurement (ELISA) LPS_Assay->Cytokine_Assay COX_Assay Cell-Free COX-1/COX-2 Inhibition Assay PGE2_Assay->COX_Assay If PGE2 is inhibited, validate direct target

Caption: Tiered experimental workflow for MoA elucidation.

Part 2: Detailed Experimental Protocols

Tier 1: Foundational Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound on relevant cell lines, establishing a non-toxic concentration range for subsequent functional assays.

Protocol: MTT Assay for Cell Viability [5][7]

  • Cell Plating:

    • Seed RAW 264.7 murine macrophages and HCT116 human colorectal carcinoma cells in separate 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.[5]

  • Compound Treatment:

    • Prepare a 2X stock concentration series of the compound in culture medium. A typical starting range is from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions in triplicate to the respective wells.

    • Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[7]

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate for 10 minutes in the dark to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Presentation:

Cell LineCompound IC50 (µM)
RAW 264.7Calculated Value
HCT116Calculated Value

IC50 values are calculated from the dose-response curve using non-linear regression analysis.

Tier 2: Cellular Anti-Inflammatory Profile

Objective: To assess the compound's ability to inhibit the production of key inflammatory mediators in a cellular context.

Protocol: LPS-Stimulated Macrophage Assay [3][8]

  • Cell Plating and Pre-treatment:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of the compound (determined from Tier 1, e.g., 1 µM, 5 µM, 10 µM) for 1-2 hours.[8]

  • LPS Stimulation:

    • Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[8]

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[3]

  • Supernatant Collection:

    • After incubation, collect the cell culture supernatants and centrifuge to remove cellular debris. Store at -80°C until analysis.

Analysis of Inflammatory Mediators:

  • Nitric Oxide (NO) Quantification (Griess Assay): [9][10]

    • Mix 50 µL of cell supernatant with 50 µL of Griess Reagent I (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).

    • Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • Prostaglandin E2 (PGE2) Quantification (ELISA): [6][11]

    • Use a commercially available PGE2 competitive ELISA kit.

    • Add cell supernatants, standards, and HRP-labeled PGE2 to a microplate pre-coated with an anti-PGE2 antibody.[11]

    • Incubate, wash, and add substrate solution according to the manufacturer's protocol.

    • Measure absorbance; the color intensity is inversely proportional to the PGE2 concentration.[11]

  • Interleukin-6 (IL-6) Quantification (ELISA): [12][13]

    • Use a commercial IL-6 sandwich ELISA kit.

    • Add cell supernatants to wells pre-coated with an anti-IL-6 capture antibody.

    • Incubate, wash, and add a biotinylated detection antibody.

    • Incubate, wash, and add streptavidin-HRP conjugate.

    • Add substrate and measure absorbance. The color intensity is directly proportional to the IL-6 concentration.

Data Presentation:

Treatment (Concentration)NO Production (% of LPS Control)PGE2 Production (% of LPS Control)IL-6 Production (% of LPS Control)
Vehicle ControlValueValueValue
LPS (1 µg/mL)100%100%100%
Compound (Low Conc.)ValueValueValue
Compound (Mid Conc.)ValueValueValue
Compound (High Conc.)ValueValueValue
Positive ControlValueValueValue
Tier 3: Direct Enzyme Inhibition Assays

Objective: If the compound significantly inhibits PGE2 production, this assay will determine if it directly targets COX enzymes and assess its selectivity for COX-2 over COX-1.

Protocol: Cell-Free COX-1/COX-2 Inhibition Assay [1][14][15]

  • Assay Setup:

    • Use a commercial fluorometric or colorimetric COX inhibitor screening kit.

    • In a 96-well plate, add assay buffer, heme, and either purified COX-1 or COX-2 enzyme to the appropriate wells.[1]

  • Inhibitor Addition:

    • Add various concentrations of the compound to the enzyme wells.

    • Include a vehicle control (DMSO) and a selective COX-2 inhibitor control (e.g., Celecoxib).[14]

  • Pre-incubation:

    • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.[1]

  • Reaction Initiation and Detection:

    • Initiate the reaction by adding the substrate, arachidonic acid, to all wells.[15]

    • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically for 5-10 minutes.[14] The assay measures the peroxidase activity of COX, which is proportional to prostaglandin synthesis.[1]

Data Presentation and Analysis:

EnzymeCompound IC50 (µM)
COX-1Calculated Value
COX-2Calculated Value

COX-2 Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2) [1]

A high SI value indicates strong selectivity for COX-2, which is a desirable trait for anti-inflammatory drug candidates.

Part 3: Conclusions and Future Directions

This guide outlines a logical and robust workflow to perform an initial, yet comprehensive, in vitro characterization of 7-Fluoro-2,3-dihydro-benzofuran-4-OL. The tiered approach, beginning with broad cytotoxicity screening and progressing to specific cellular and enzymatic assays, provides a self-validating framework for elucidating its primary mechanism of action.

Positive results, such as potent and selective COX-2 inhibition and broad-spectrum anticancer activity, would warrant further investigation. Subsequent steps could include exploring other potential mechanisms suggested by the broader benzofuran literature, such as the modulation of the STING pathway for antiviral applications or binding to specific G-protein coupled receptors.[11][16] The protocols and framework presented here serve as the essential first step in unlocking the therapeutic potential of this novel compound.

References

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  • Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. Available from: [Link]

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  • Kim, D. H., et al. (2020). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Antioxidants, 9(12), 1205. Available from: [Link]

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Sources

Exploratory

An In-Depth Technical Guide to 7-Fluoro-2,3-dihydro-benzofuran-4-OL: Physicochemical Properties and Strategic Importance

This guide provides a detailed technical overview of 7-Fluoro-2,3-dihydro-benzofuran-4-OL, a specialized heterocyclic compound. While this specific derivative is not widely cataloged, this document establishes its core p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed technical overview of 7-Fluoro-2,3-dihydro-benzofuran-4-OL, a specialized heterocyclic compound. While this specific derivative is not widely cataloged, this document establishes its core physicochemical properties through theoretical calculation and places it within the broader context of drug discovery and medicinal chemistry, leveraging data from its structural analogues. This paper is intended for researchers, scientists, and professionals in drug development who are working with novel heterocyclic scaffolds.

Introduction: The 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran ring system is a well-established "privileged structure" in medicinal chemistry. This scaffold is a core component of numerous biologically active natural products and synthetic pharmaceutical agents, demonstrating a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[1] The inherent biological relevance of this scaffold makes its derivatives, such as 7-Fluoro-2,3-dihydro-benzofuran-4-OL, compelling targets for novel drug design and development programs.

Part 1: Core Physicochemical Properties

The fundamental physicochemical characteristics of a molecule are critical for its identification, characterization, and application in research. As 7-Fluoro-2,3-dihydro-benzofuran-4-OL is a novel structure, its properties have been determined based on its deduced molecular formula, C₈H₇FO₂ .

Molecular Structure

The structure consists of a 2,3-dihydrobenzofuran core, functionalized with a fluorine atom at the C7 position and a hydroxyl group at the C4 position.

Caption: Molecular structure of 7-Fluoro-2,3-dihydro-benzofuran-4-OL.

Quantitative Data Summary

The molecular weight and exact mass are foundational data points for analytical chemistry, particularly for mass spectrometry. The values below are calculated based on the elemental composition.

PropertyValueUnit
Molecular Formula C₈H₇FO₂-
Molecular Weight 154.14 g/mol
Exact Mass 154.043008Da
  • Molecular Weight is calculated using the weighted average of the natural abundances of the constituent isotopes (C: ~12.011, H: ~1.008, F: ~18.998, O: ~15.999).[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]

  • Exact Mass (monoisotopic mass) is calculated using the mass of the most abundant stable isotope for each element (¹²C: 12.000000, ¹H: 1.007825, ¹⁹F: 18.998403, ¹⁶O: 15.994915).[1][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31] This value is critical for high-resolution mass spectrometry (HRMS) analysis.

Part 2: Scientific Integrity & Strategic Importance

The Role of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[21][32] Specifically, the C-F bond is exceptionally strong, which can block metabolic pathways, leading to an increased drug half-life. Furthermore, fluorine substitution can alter the acidity (pKa) of nearby functional groups, which can improve cell membrane permeability and target engagement.[7][22]

Significance of the 4-OL (Hydroxyl) Group

The phenolic hydroxyl group at the C4 position is a critical functional group that can dictate the biological activity of the molecule. It can act as both a hydrogen bond donor and acceptor, enabling strong interactions with biological targets such as enzymes and receptors. Studies on related benzofuran structures have indicated that the presence of hydroxyl and/or carboxyl groups can enhance their anti-inflammatory and anticancer effects.[1] This functional group also influences the molecule's aqueous solubility, a key parameter in drug development.

Part 3: Experimental Protocols: A Self-Validating Workflow

The synthesis of a novel compound requires rigorous analytical validation. The following workflow outlines a self-validating system to confirm the identity, structure, and purity of synthesized 7-Fluoro-2,3-dihydro-benzofuran-4-OL.

cluster_workflow Validation Workflow start Synthesized Compound ms High-Resolution MS (HRMS) Confirms Exact Mass & Formula start->ms nmr NMR Spectroscopy (1H, 13C, 19F) Confirms Structure ms->nmr hplc High-Performance Liquid Chromatography (HPLC) Determines Purity nmr->hplc final Characterized Compound (Identity, Structure, Purity Confirmed) hplc->final

Caption: Experimental workflow for the validation of 7-Fluoro-2,3-dihydro-benzofuran-4-OL.

Step-by-Step Methodologies
  • High-Resolution Mass Spectrometry (HRMS)

    • Causality: This is the primary technique to validate the elemental composition of the synthesized molecule. The experimentally determined exact mass should match the calculated theoretical value (154.043008 Da) within a narrow tolerance (typically < 5 ppm), providing high confidence in the molecular formula C₈H₇FO₂.

    • Protocol:

      • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

      • Infuse the sample into an HRMS instrument (e.g., Orbitrap or TOF) equipped with an appropriate ionization source (e.g., ESI).

      • Acquire the mass spectrum in positive or negative ion mode.

      • Compare the measured m/z value of the molecular ion ([M+H]⁺ or [M-H]⁻) with the calculated theoretical exact mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Causality: NMR provides unambiguous confirmation of the molecular structure by probing the chemical environment of the hydrogen, carbon, and fluorine nuclei. The chemical shifts, coupling constants, and integration values will confirm the precise arrangement of atoms and substituents on the dihydrobenzofuran scaffold.

    • Protocol:

      • Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

      • Analyze the spectra to assign signals to specific atoms in the molecule, confirming the substitution pattern. 2D NMR techniques (e.g., COSY, HSQC) can be employed for more complex assignments.

  • High-Performance Liquid Chromatography (HPLC)

    • Causality: HPLC is the gold standard for determining the purity of a chemical compound. By separating the target molecule from any unreacted starting materials, byproducts, or other impurities, a purity level (e.g., >95%) can be established, which is essential for subsequent biological assays.

    • Protocol:

      • Develop a suitable HPLC method using a reverse-phase column (e.g., C18).

      • Prepare a standard solution of the sample at a known concentration.

      • Inject the sample and elute with an appropriate mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

      • Monitor the elution profile using a UV detector at a suitable wavelength.

      • Calculate the purity by integrating the peak area of the main component relative to the total peak area.

Conclusion

7-Fluoro-2,3-dihydro-benzofuran-4-OL represents a promising, albeit novel, chemical entity. Its core scaffold is of high value in medicinal chemistry, and the strategic inclusion of fluorine and a hydroxyl group provides a strong rationale for its potential biological activity. The calculated physicochemical properties and the rigorous characterization workflow detailed in this guide provide a foundational framework for researchers aiming to synthesize and investigate this compound and its derivatives for applications in drug discovery.

References

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  • Al-Ostath, A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. Available at: [Link]

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Foundational

An In-Depth Technical Guide to Elucidating the In Vivo Metabolism of 7-Fluoro-2,3-dihydro-benzofuran-4-OL

Abstract This technical guide provides a comprehensive framework for elucidating the in vivo metabolic pathways of the novel chemical entity, 7-Fluoro-2,3-dihydro-benzofuran-4-OL. In the absence of direct metabolic data...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the in vivo metabolic pathways of the novel chemical entity, 7-Fluoro-2,3-dihydro-benzofuran-4-OL. In the absence of direct metabolic data for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By leveraging established principles of drug metabolism and drawing parallels from structurally related compounds, we outline a robust, scientifically-grounded strategy for comprehensive metabolic profiling. This guide details predictive metabolic transformations, a phased experimental protocol for in vivo studies, state-of-the-art bioanalytical methodologies for metabolite identification, and a framework for data interpretation, all within the context of current regulatory expectations.

Introduction: The Imperative of Metabolic Scrutiny

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic agent is contingent upon a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Metabolism, the enzymatic transformation of a drug, is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity.[2] For 7-Fluoro-2,3-dihydro-benzofuran-4-OL, a molecule featuring a fluorinated phenolic group within a dihydrobenzofuran scaffold, a proactive and predictive approach to metabolic investigation is essential. The presence of fluorine can significantly alter metabolic stability, while the phenolic hydroxyl group presents a prime site for conjugation reactions.[3][4]

This guide provides the scientific rationale and a detailed experimental blueprint to:

  • Predict the primary metabolic pathways based on chemical structure.

  • Design and execute a rigorous in vivo metabolism study in a relevant preclinical model.

  • Employ advanced bioanalytical techniques for the definitive identification and quantification of metabolites.

  • Synthesize the data to construct a comprehensive metabolic map, fulfilling critical requirements for drug development programs.[5]

Predictive Metabolic Pathways of 7-Fluoro-2,3-dihydro-benzofuran-4-OL

Based on its constituent chemical moieties, we can predict several major metabolic transformations for 7-Fluoro-2,3-dihydro-benzofuran-4-OL. These predictions form the foundational hypotheses for the subsequent experimental design.

Phase I Metabolism: Functionalization Reactions

Phase I metabolism typically involves the introduction or unmasking of functional groups, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[4]

  • Aromatic Hydroxylation: The benzofuran ring, despite the presence of an electron-withdrawing fluorine atom, may be susceptible to hydroxylation at available positions, catalyzed by CYP enzymes.[4]

  • Aliphatic Hydroxylation: The dihydrofuran ring contains aliphatic carbons that could undergo hydroxylation.

  • Oxidative Defluorination: While the carbon-fluorine bond is strong, CYP-mediated oxidative defluorination of aromatic fluorinated compounds can occur, potentially leading to the formation of a catechol-like metabolite and the release of fluoride ions.[6][7][8] This is a critical pathway to investigate due to the potential for reactive metabolite formation.

Phase II Metabolism: Conjugation Reactions

The prominent phenolic hydroxyl group of the parent molecule, and any newly formed hydroxyl groups from Phase I metabolism, are prime targets for Phase II conjugation. These reactions generally increase water solubility and facilitate excretion.[4]

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) are key enzymes responsible for conjugating glucuronic acid to hydroxyl groups.[9] This is predicted to be a major metabolic pathway for 7-Fluoro-2,3-dihydro-benzofuran-4-OL, resulting in the formation of an O-glucuronide.[10] Phenolic compounds are common substrates for UGTs.[11][12]

  • Sulfation: Cytosolic sulfotransferases (SULTs) catalyze the transfer of a sulfonyl group to hydroxyl moieties.[13][14] Sulfation of the phenolic group is another highly probable metabolic route, competing with glucuronidation.[15]

The following diagram illustrates these predicted primary metabolic pathways.

Metabolic_Pathway cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (Conjugation) Parent 7-Fluoro-2,3-dihydro- benzofuran-4-OL Hydroxylated_Metabolite Hydroxylated Metabolite(s) Parent->Hydroxylated_Metabolite Hydroxylation Defluorinated_Metabolite Defluorinated Metabolite Parent->Defluorinated_Metabolite Oxidative Defluorination Glucuronide_Conjugate O-Glucuronide Parent->Glucuronide_Conjugate UGTs Sulfate_Conjugate Sulfate Conjugate Parent->Sulfate_Conjugate SULTs Hydroxylated_Metabolite->Glucuronide_Conjugate UGTs Hydroxylated_Metabolite->Sulfate_Conjugate SULTs

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Design: A Step-by-Step In Vivo Protocol

A well-designed in vivo study is crucial for understanding the complete metabolic fate of a drug.[16] This protocol is aligned with international regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).[5][17][18]

Animal Model Selection
  • Rationale: Rodents, typically Sprague-Dawley rats or C57BL/6 mice, are standard initial models for ADME studies due to their well-characterized physiology and cost-effectiveness.

  • Justification of Choice: The choice between rat and mouse may depend on the specific pharmacological target and the availability of disease models. For a more direct prediction of human metabolism, the use of humanized transgenic mouse models expressing human CYP or UGT enzymes can be invaluable, especially if significant species differences are anticipated.[1][19]

  • Protocol Step 1: Animal Acclimatization. House animals (n=3-5 per sex per group) in controlled conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the study. Provide standard chow and water ad libitum.

Dosing and Administration
  • Rationale: The route of administration should match the intended clinical route. A single dose is typically used for initial metabolism studies to identify major pathways. The dose level should be pharmacologically relevant but non-toxic.

  • Protocol Step 2: Formulation and Dosing. Formulate 7-Fluoro-2,3-dihydro-benzofuran-4-OL in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer a single dose via oral gavage (p.o.) or intravenous (i.v.) injection. The i.v. dose helps in assessing absolute bioavailability and metabolism independent of absorption.

Sample Collection
  • Rationale: Comprehensive collection of biological matrices is essential for a complete mass balance study and to capture metabolites with different excretion routes.[20][21]

  • Protocol Step 3: Housing and Sample Collection. Immediately after dosing, place individual animals in metabolic cages designed for the separate collection of urine and feces.

  • Protocol Step 4: Blood Sampling. Collect blood samples at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate method (e.g., tail vein or saphenous vein). Use an anticoagulant (e.g., EDTA) and immediately process to plasma by centrifugation.

  • Protocol Step 5: Urine and Feces Collection. Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h, etc.) until the excreted radioactivity (if a radiolabeled compound is used) is negligible.

  • Protocol Step 6: Sample Storage. Store all plasma, urine, and homogenized feces samples at -80°C until analysis to ensure stability.

Experimental_Workflow Start Animal Acclimatization Dosing Dosing (p.o. or i.v.) 7-Fluoro-2,3-dihydro-benzofuran-4-OL Start->Dosing Housing Placement in Metabolic Cages Dosing->Housing Blood Blood Sampling (Multiple Time Points) Housing->Blood Excreta Urine & Feces Collection (Intervals) Housing->Excreta Plasma_Prep Plasma Preparation (Centrifugation) Blood->Plasma_Prep Feces_Prep Feces Homogenization Excreta->Feces_Prep Storage Store all samples at -80°C Plasma_Prep->Storage Feces_Prep->Storage Analysis Bioanalytical Analysis (LC-MS/MS) Storage->Analysis

Caption: Workflow for the in vivo metabolism study.

Mass Balance Study (Optional but Recommended)
  • Rationale: A human mass balance study using a radiolabeled (typically ¹⁴C) version of the drug is a pivotal study for regulatory submissions.[20][22][23] A preclinical version provides critical data on the routes and rates of excretion and ensures all major metabolites are accounted for.

  • Protocol Step 7: Radiolabeled Compound. If conducted, synthesize [¹⁴C]7-Fluoro-2,3-dihydro-benzofuran-4-OL with the label in a metabolically stable position. Co-administer a tracer dose with the non-labeled compound.

  • Protocol Step 8: Radioactivity Measurement. Quantify total radioactivity in all collected samples (plasma, urine, feces homogenates) using liquid scintillation counting. The goal is to recover >90% of the administered radioactive dose.[22]

Bioanalytical Methodology: Metabolite Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite analysis due to its high sensitivity, selectivity, and structural elucidation capabilities.[24]

Sample Preparation
  • Rationale: To remove interfering endogenous components and concentrate the analytes.

  • Protocol Step 9: Plasma Preparation. Use protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to extract the parent compound and metabolites.

  • Protocol Step 10: Urine Preparation. Dilute urine samples ("dilute-and-shoot") or use SPE for cleanup and concentration.

  • Protocol Step 11: Feces Preparation. Extract homogenized feces with an organic solvent.

LC-MS/MS Analysis
  • Rationale: To separate the parent drug from its metabolites and obtain mass spectral data for identification and quantification.

  • Protocol Step 12: Chromatographic Separation. Employ reversed-phase liquid chromatography (RPLC) with a C18 column for separating the relatively non-polar parent drug and Phase I metabolites. For highly polar Phase II conjugates (glucuronides, sulfates), Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.[25]

  • Protocol Step 13: Mass Spectrometry. Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire accurate mass data for both precursor and product ions. This facilitates the determination of elemental compositions.

  • Protocol Step 14: Data Acquisition. Acquire data in both positive and negative electrospray ionization (ESI) modes to detect a wide range of metabolites. Perform data-dependent MS/MS to obtain fragmentation spectra of potential metabolites.

Bioanalytical Method Validation
  • Rationale: To ensure the analytical method is accurate, precise, and reproducible, as required by regulatory agencies.[24][26]

  • Protocol Step 15: Method Validation. The quantitative assay for the parent drug and major metabolites must be validated according to FDA or ICH M10 guidelines.[27][28] This includes assessing selectivity, accuracy, precision, stability, and the calibration curve.[24]

Data Interpretation and Metabolic Pathway Construction

Metabolite Identification

The process of identifying metabolites involves a systematic comparison of samples from treated animals with control samples.

  • Extract Ion Chromatograms (EICs): Search for predicted metabolite masses (e.g., Parent +16 for hydroxylation, Parent +176 for glucuronidation).

  • Analyze MS/MS Spectra: Compare the fragmentation pattern of a potential metabolite to that of the parent drug. Common fragments suggest a metabolic modification on the parent scaffold.

  • Confirm Structure: For definitive identification of major metabolites, comparison with a synthesized authentic standard is the gold standard.

Metabolic Transformation Mass Shift (Da) Expected Phase Key Analytical Consideration
Hydroxylation+15.9949ILook for characteristic neutral losses (e.g., H₂O) in MS/MS.
Glucuronidation+176.0321IIOften shows a characteristic loss of 176 Da in MS/MS. More readily ionized in negative mode.
Sulfation+79.9568IIOften shows a characteristic loss of 80 Da (SO₃) in MS/MS. Readily ionized in negative mode.
Oxidative Defluorination-18.9984 (F) +15.9949 (O)IResults in a net mass change of -3.0035. Requires high-resolution MS for confirmation.
Quantitative Analysis

Quantify the concentrations of the parent drug and major metabolites in plasma over time to determine their pharmacokinetic profiles (e.g., Cmax, Tmax, AUC). In urine and feces, quantify the amounts to determine the percentage of the dose excreted as each metabolite.

Constructing the Metabolic Map

Synthesize all qualitative and quantitative data to create a comprehensive metabolic pathway diagram. This map should illustrate the biotransformation sequence, the relative abundance of each metabolite in circulation and excreta, and the proposed enzymes involved. This final map serves as a cornerstone for understanding the drug's disposition and for designing future nonclinical and clinical studies.[2][5]

Conclusion

Determining the in vivo metabolism of a novel entity like 7-Fluoro-2,3-dihydro-benzofuran-4-OL is a multi-faceted but critical endeavor in drug development. While direct data may be absent, a scientifically rigorous investigation can be built upon predictive principles and established methodologies. By combining rational in vivo study design, high-fidelity bioanalytical techniques, and systematic data interpretation, researchers can effectively map the metabolic fate of this compound. The resulting comprehensive metabolic profile is indispensable for assessing the drug's safety and pharmacokinetic characteristics, thereby guiding its continued development and ensuring a robust data package for regulatory submission.

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Toxicity profile of 7-Fluoro-2,3-dihydro-benzofuran-4-OL in animal models

An In-Depth Technical Guide for Establishing the Preclinical Toxicity Profile of 7-Fluoro-2,3-dihydro-benzofuran-4-OL in Animal Models Introduction: Charting the Path for a Novel Benzofuran Derivative 7-Fluoro-2,3-dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Establishing the Preclinical Toxicity Profile of 7-Fluoro-2,3-dihydro-benzofuran-4-OL in Animal Models

Introduction: Charting the Path for a Novel Benzofuran Derivative

7-Fluoro-2,3-dihydro-benzofuran-4-OL is a novel chemical entity belonging to the benzofuran class of heterocyclic compounds. Molecules within this class, including fluorinated and dihydro- derivatives, have garnered significant interest in medicinal chemistry for their potential as anti-inflammatory and anticancer agents.[1][2][3] The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, potency, and pharmacokinetic profile, making a thorough safety evaluation paramount.

As of this writing, specific toxicological data for 7-Fluoro-2,3-dihydro-benzofuran-4-OL is not publicly available. This guide, therefore, serves as a comprehensive strategic framework for researchers and drug development professionals to establish the compound's toxicity profile. It is designed from a first-principles perspective, grounded in international regulatory guidelines and predictive insights from structurally related molecules. Our approach follows a logical, phased progression, ensuring that each study builds upon the last to create a robust, self-validating data package suitable for regulatory submission, such as an Investigational New Drug (IND) application.[4][5]

The primary objectives of this preclinical safety program are to:

  • Identify potential target organs for toxicity and assess the reversibility of any adverse effects.[6]

  • Determine a No-Observed-Adverse-Effect Level (NOAEL) to guide the selection of a safe starting dose for human clinical trials.[4]

  • Evaluate the compound's genotoxic and potential long-term carcinogenic risk.

  • Uncover any liabilities related to vital physiological functions through safety pharmacology studies.

This document provides the scientific rationale behind the selection of specific assays and models, detailed experimental protocols, and a predictive analysis based on the known toxicology of analogous benzofuran structures.

Section 1: Foundational Strategy - A Phased Approach to Toxicity Evaluation

A well-designed toxicology program progresses from broad, dose-ranging assessments to more specific, long-term studies. This tiered strategy is essential for ethical considerations, resource management, and building a coherent understanding of the compound's safety profile. All in vivo studies must be conducted in compliance with Good Laboratory Practice (GLP) standards to ensure data integrity and reliability for regulatory review.[5][7]

The overall workflow is designed to systematically de-risk the compound.

Toxicity_Workflow in_silico In Silico Prediction (e.g., DEREK, SAR) acute_tox Acute Oral Toxicity (OECD 423/425) in_silico->acute_tox Guides starting doses in_vitro_genotox In Vitro Mammalian Cell Micronucleus Test (OECD 487) acute_tox->in_vitro_genotox Provides dose range for in vivo follow-up repeat_dose 28-Day Repeated Dose Toxicity (Rodent, Non-rodent) (OECD 407) acute_tox->repeat_dose ames_test Bacterial Reverse Mutation (Ames Test - OECD 471) in_vivo_micronucleus In Vivo Micronucleus Test (Rodent - OECD 474) ames_test->in_vivo_micronucleus Positive result triggers in vivo test in_vitro_genotox->in_vivo_micronucleus safety_pharm_in_vitro In Vitro Safety Pharmacology (hERG Assay) chronic_tox 90-Day / Chronic Toxicity (OECD 408/452) repeat_dose->chronic_tox Informs dose selection dart Reproductive/Developmental Toxicity (DART) (OECD 421/414) repeat_dose->dart Provides dose range safety_pharm_in_vivo In Vivo Safety Pharmacology (Cardiovascular, CNS, Respiratory) carcinogenicity Carcinogenicity Studies (OECD 451/453) chronic_tox->carcinogenicity

Caption: Phased workflow for preclinical toxicity assessment.

Section 2: Predictive Insights from Analogous Structures

While no data exists for the title compound, the broader benzofuran and dibenzofuran families have been studied. This information is invaluable for forming hypotheses about potential toxicities.

  • Hepatotoxicity and Nephrotoxicity: Studies on the unsubstituted 2,3-benzofuran consistently identify the liver and kidneys as primary target organs following oral exposure in rodents.[8][9] Effects include hepatocellular necrosis and kidney damage, particularly after intermediate and chronic exposure.[9] A subchronic study of furan in mice also confirmed the liver as the primary target organ, with a NOAEL of 0.12 mg/kg bw/day suggested based on biochemical and histological changes.[10] Therefore, a vigilant assessment of hepatic and renal biomarkers is critical in all studies of 7-Fluoro-2,3-dihydro-benzofuran-4-OL.

  • Carcinogenicity: Chronic oral exposure to 2,3-benzofuran has demonstrated clear evidence of carcinogenicity in mice (lung, forestomach, and liver tumors) and some evidence in female rats (kidney tumors).[8][9] This raises a flag for the entire structural class and underscores the non-negotiable requirement for a thorough genotoxicity assessment.

  • Genotoxicity: The genotoxicity profile for 2,3-benzofuran is mixed. While it is generally negative in the bacterial Ames test, it has shown positive results in mammalian cell assays, such as the mouse lymphoma and sister chromatid exchange tests.[8][11] This pattern suggests that the compound may be a clastogen or aneugen that requires metabolic activation by mammalian enzymes (e.g., Cytochrome P450) to an electrophilic intermediate, a common mechanism for furan-containing compounds.[8]

  • Metabolism-Driven Toxicity: The toxicity of many furan derivatives is linked to their metabolism. P450 enzymes can oxidize the furan ring to form reactive intermediates like epoxides or dialdehydes, which can then form adducts with DNA and proteins, leading to cytotoxicity and genotoxicity.[8] The presence of a fluorine atom on the benzene ring of our target compound may alter its metabolic profile, potentially shunting metabolism towards or away from the furan ring, thereby modulating its toxicity.

Section 3: Core Toxicity Study Protocols

Acute Oral Toxicity Study (Dose-Range Finding)

Objective: To determine the acute toxicity of the compound after a single oral dose and to identify the maximum tolerated dose (MTD). This information is critical for designing subsequent repeated-dose studies.

Methodology: The study will be conducted based on the OECD Guideline 423 (Acute Toxic Class Method).[12][13] This method uses a stepwise procedure with a small number of animals per step, making it more ethical than traditional LD50 tests.[14]

Experimental Protocol:

  • Animal Model: Wistar rats (one sex, typically female, as they are often more sensitive), 8-12 weeks old.

  • Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.[14]

  • Dose Administration:

    • Animals are fasted overnight (food, not water) prior to dosing.[14]

    • The compound is administered once by oral gavage. A vehicle control group receives the vehicle alone.

    • Starting Dose: A starting dose of 300 mg/kg is proposed, based on the classification system.

  • Stepwise Procedure:

    • Step 1: Three female rats are dosed at 300 mg/kg.

    • Outcome A (No mortality/moribundity): Proceed to a higher dose (e.g., 2000 mg/kg) in three new animals.

    • Outcome B (Mortality/moribundity in 1-2 animals): Re-dose at the same level in three new animals to confirm.

    • Outcome C (Mortality/moribundity in all 3 animals): Proceed to a lower dose (e.g., 50 mg/kg) in three new animals.

  • Observations:

    • Animals are observed for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects, behavior) and mortality for the first 30 minutes, then periodically for the first 24 hours, and daily thereafter for 14 days.

    • Body weights are recorded prior to dosing and on days 7 and 14.

  • Endpoint: At day 14, all surviving animals are euthanized and subjected to gross necropsy.

28-Day Repeated-Dose Oral Toxicity Study

Objective: To identify target organs and establish a NOAEL following 28 days of daily administration.

Methodology: The study design is based on OECD Guideline 407.[15]

Experimental Protocol:

  • Animal Models:

    • Rodent: Sprague-Dawley rats (10/sex/group).

    • Non-Rodent: Beagle dogs (3-4/sex/group). The use of two species is a standard regulatory requirement.[5]

  • Dose Level Selection: Based on the acute toxicity results, three dose levels (low, mid, high) and a vehicle control group are selected. The high dose should elicit some evidence of toxicity but not significant mortality, while the low dose should ideally be a NOAEL. A potential dosing scheme could be:

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., 10 mg/kg/day)

    • Group 3: Mid Dose (e.g., 50 mg/kg/day)

    • Group 4: High Dose (e.g., 200 mg/kg/day)

  • Administration: Daily oral gavage for 28 consecutive days.

  • In-Life Monitoring:

    • Clinical Observations: Daily.

    • Body Weight & Food Consumption: Weekly.

    • Ophthalmology: Pre-study and at termination.

    • Clinical Pathology (Hematology, Coagulation, Serum Chemistry): Pre-study and at termination. Key parameters include ALT, AST, ALP (liver); BUN, Creatinine (kidney); and complete blood counts.

  • Terminal Procedures:

    • At the end of the 28-day period, animals are euthanized.

    • Gross Necropsy: Full pathological examination of all animals.

    • Organ Weights: Key organs (liver, kidneys, brain, spleen, heart, etc.) are weighed.

    • Histopathology: A comprehensive list of tissues from control and high-dose groups is examined microscopically. Any gross lesions from other groups are also examined. Based on findings in the high-dose group, tissues from lower-dose groups will be examined to establish the NOAEL.

RepeatDose_Workflow cluster_0 Pre-Dosing Phase cluster_1 Dosing Phase (28 Days) cluster_2 Terminal Phase (Day 29) cluster_3 Data Analysis & Reporting acclimatization Animal Acclimatization & Baseline Measurements dosing Daily Oral Dosing (4 Groups: Control, Low, Mid, High) acclimatization->dosing monitoring In-Life Monitoring: - Daily Clinical Signs - Weekly Body Weight - Weekly Food Consumption euthanasia Euthanasia & Blood Collection dosing->euthanasia necropsy Gross Necropsy & Organ Weights euthanasia->necropsy histopathology Tissue Collection & Histopathology necropsy->histopathology analysis Statistical Analysis of All Endpoints histopathology->analysis noael Determination of Target Organs & NOAEL analysis->noael report Final GLP Report noael->report

Caption: Workflow for a 28-day repeated-dose toxicity study.

Genotoxicity Assay Battery

Objective: To assess the potential of the compound to induce gene mutations or chromosomal damage, in line with regulatory expectations.

Methodology: A standard three-test battery is required.

  • Ames Test (Bacterial Reverse Mutation Assay - OECD 471):

    • Principle: This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine and tryptophan operons, respectively. It detects substances that cause base-pair substitutions or frameshift mutations.

    • Significance: A positive result is a strong indicator of mutagenic potential. The test is conducted with and without metabolic activation (S9 fraction from rat liver) to detect pro-mutagens.

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487):

    • Principle: This assay detects chromosomal damage. Micronuclei are small nuclei that form outside the main nucleus in daughter cells, containing chromosome fragments or whole chromosomes that were not incorporated into the nucleus during cell division.

    • Significance: It identifies agents that are clastogenic (break chromosomes) or aneugenic (affect chromosome number). This is also run with and without metabolic activation.

  • In Vivo Micronucleus Test in Rodent Hematopoietic Cells (OECD 474):

    • Principle: This assay assesses genotoxicity in a whole animal system, accounting for the compound's ADME (Absorption, Distribution, Metabolism, and Excretion). Typically, bone marrow or peripheral blood from treated rodents is analyzed for the presence of micronuclei in erythrocytes.

    • Significance: A positive result in this assay is of significant concern. It is often used as a follow-up to equivocal or positive in vitro findings to determine if the genotoxic potential is expressed in vivo.

Data Presentation

All quantitative data from these studies should be summarized in tables for clear interpretation and comparison between dose groups.

Table 1: Example Summary of Key Findings from a 28-Day Rat Study

ParameterControl (Vehicle)Low Dose (10 mg/kg)Mid Dose (50 mg/kg)High Dose (200 mg/kg)
Body Weight Gain (g, Male) 105 ± 10102 ± 995 ± 1175 ± 12
Relative Liver Weight (%) 3.5 ± 0.33.6 ± 0.44.1 ± 0.55.2 ± 0.6
ALT (U/L, Male) 40 ± 842 ± 795 ± 20250 ± 45*
Serum Creatinine (mg/dL) 0.5 ± 0.10.5 ± 0.10.6 ± 0.20.7 ± 0.2
Key Histopathology No significant findingsNo significant findingsMinimal centrilobular hepatocyte hypertrophyModerate centrilobular hepatocyte hypertrophy & single-cell necrosis
NOAEL Determination 10 mg/kg/day

*Statistically significant difference from control (p < 0.05). Data are hypothetical examples.

Conclusion

Establishing the toxicity profile of a new chemical entity like 7-Fluoro-2,3-dihydro-benzofuran-4-OL is a rigorous, multi-faceted endeavor that forms the bedrock of its potential clinical development. The absence of existing data necessitates a foundational approach, beginning with acute toxicity and progressing through repeated-dose and genotoxicity studies as outlined in this guide. By adhering to internationally accepted guidelines from bodies like the OECD and FDA, and by leveraging predictive insights from analogous structures, researchers can build a comprehensive and reliable safety profile.[6][15] This systematic process is crucial for identifying potential risks, defining safe exposure levels for human trials, and ultimately ensuring patient safety. The framework presented here provides a robust and scientifically sound pathway for advancing this promising compound through preclinical development.

References

  • Guidelines for the Testing of Chemicals - OECD. (n.d.). Retrieved from oecd.org. [Link]

  • FDA. (n.d.). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • FDA. (n.d.). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. U.S. Food and Drug Administration. [Link]

  • Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. [Link]

  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. [Link]

  • EPA. (2001, December 17). OECD Guideline for Testing of Chemicals - Acute Oral Toxicity – Up-and-Down Procedure. [Link]

  • HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies. [Link]

  • OECD. (2002, February 8). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Duke University. [Link]

  • OECD. (2017, October 9). OECD GUIDELINES FOR TESTING OF CHEMICALS. [Link]

  • Al-Dhfyan, A., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Sciforum. [Link]

  • ATSDR. (1992). Toxicological Profile for 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry. [Link]

  • NCBI Bookshelf. (1992). Toxicological Profile for 2,3-Benzofuran. National Center for Biotechnology Information. [Link]

  • Impactfactor. (2024, June 25). In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models. [Link]

  • PubMed. (2023, June 20). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. [Link]

  • ResearchGate. (2023, June 15). (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. [Link]

  • NCBI. (1992). TABLE 2-2, Genotoxicity of 2,3-Benzofuran In Vitro. National Center for Biotechnology Information. [Link]

  • PubMed. (2011, June 24). Subchronic oral toxicity study of furan in B6C3F1 Mice. [Link]

  • IRIS Unina. (2024, February 15). Two series of benzofuran and benzodifuran chelating chromophores with DR/NIR emission and anticancer activity. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Preparation of 7-Fluoro-2,3-dihydro-benzofuran-4-OL Solutions for Cell Culture

Introduction The integrity and reproducibility of cell-based assays are fundamentally reliant on the precise and consistent preparation of test compound solutions. This document provides a comprehensive, field-proven gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The integrity and reproducibility of cell-based assays are fundamentally reliant on the precise and consistent preparation of test compound solutions. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the proper handling, dissolution, and application of 7-Fluoro-2,3-dihydro-benzofuran-4-OL in a cell culture setting.

7-Fluoro-2,3-dihydro-benzofuran-4-OL is a synthetic organic compound with a benzofuran core structure, a class of molecules known for a wide range of biological activities. As with many small molecules, its limited aqueous solubility necessitates the use of organic solvents for the preparation of stock solutions. This guide will detail the critical steps and underlying principles for creating stable, sterile, and effective working solutions of this compound for in vitro studies. Adherence to these protocols will mitigate common experimental variables such as solvent-induced cytotoxicity and compound precipitation, thereby ensuring the validity and reliability of your research findings.

Compound Information and Physicochemical Properties

Prior to any experimental work, a thorough understanding of the compound's properties is essential for accurate solution preparation. The information below is critical for precise calculations and handling.

PropertyValueNotes
Molecular Weight 168.15 g/mol Essential for calculating molar concentrations.
Appearance Solid (powder/crystalline)Visual inspection can be a preliminary check for compound integrity.
Solubility Soluble in DMSO and EthanolDimethyl sulfoxide (DMSO) is the recommended primary solvent due to its high solubilizing capacity for a broad range of compounds.[1][2]
Storage (Solid Form) -20°C, desiccated, protected from lightProper storage is crucial for long-term stability.[3]
Storage (Stock Solution) -20°C or -80°C in small aliquotsAliquoting prevents repeated freeze-thaw cycles which can degrade the compound.[1]

The Critical Role of Solvent Selection and Cytotoxicity

The choice of solvent is a critical decision that can significantly impact experimental outcomes. While many organic compounds are insoluble in aqueous media, the solvents used to dissolve them can have their own biological effects.[4][5]

Dimethyl Sulfoxide (DMSO) is a universal solvent in cell culture for its ability to dissolve a wide range of hydrophobic compounds.[1] However, it is not inert and can induce cellular stress, differentiation, or toxicity at higher concentrations.[4][6][7]

Ethanol is another common solvent, but it generally exhibits higher cytotoxicity than DMSO at similar concentrations.[6][7]

Key Consideration: For most cell lines, the final concentration of DMSO in the cell culture medium should not exceed 0.5%, with an ideal target of ≤0.1% to minimize off-target solvent effects.[6][8][9] It is imperative to include a "vehicle control" in all experiments, which consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) without the compound. This allows for the differentiation of compound-specific effects from those of the solvent itself.[1][4]

Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the steps to prepare a high-concentration primary stock solution of 7-Fluoro-2,3-dihydro-benzofuran-4-OL.

Materials:

  • 7-Fluoro-2,3-dihydro-benzofuran-4-OL (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 168.15 g/mol x 1000 mg/g = 1.6815 mg

  • Weigh the Compound: Accurately weigh approximately 1.68 mg of 7-Fluoro-2,3-dihydro-benzofuran-4-OL. For compounds that are difficult to weigh, it is acceptable to weigh a slightly different amount and adjust the volume of DMSO accordingly to achieve the desired 10 mM concentration.

  • Dissolution:

    • Transfer the weighed compound into a sterile amber or foil-wrapped tube to protect it from light.

    • Add the calculated volume of sterile DMSO (e.g., 1 mL for 1.68 mg).

    • Gently vortex the tube until the compound is fully dissolved.[1] Avoid vigorous shaking that could introduce air bubbles.

    • If the compound does not dissolve readily, brief sonication in a water bath or gentle warming to 37°C can be used.[1][10] However, be cautious as heat can degrade some compounds.

  • Sterilization of the Stock Solution: While DMSO itself is hostile to bacterial growth, if there is any concern about contamination, the stock solution can be sterilized.

    • Filter the DMSO stock solution through a 0.22 µm sterile syringe filter made of a material compatible with DMSO (e.g., PTFE). This step is crucial for removing any potential microbial contaminants.[11][12][13][14]

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, tightly sealed tubes.

    • Label each aliquot clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term stability.[1] This practice of aliquoting is vital to prevent the degradation that can occur with repeated freeze-thaw cycles.[1]

Protocol: Preparation of Working Solutions for Cell Treatment

The high-concentration primary stock must be diluted to the final working concentration in your cell culture medium. This is typically done in one or more steps to ensure accuracy and to keep the final DMSO concentration low.

Workflow for Preparing a 10 µM Working Solution:

G cluster_0 Step 1: Primary Stock cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution stock 10 mM Primary Stock in 100% DMSO intermediate 100 µM Intermediate Solution (in Cell Culture Medium) stock->intermediate 1:100 Dilution (e.g., 10 µL stock + 990 µL medium) working 10 µM Final Concentration in Cell Culture Well (Final DMSO: 0.1%) intermediate->working 1:10 Dilution (e.g., 100 µL intermediate + 900 µL medium in well)

Caption: Workflow for preparing a final working solution from a primary stock.

Procedure:

  • Thaw the Primary Stock: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare an Intermediate Dilution (Recommended):

    • To minimize pipetting errors and control the final DMSO concentration, an intermediate dilution is highly recommended.[8]

    • For example, to make a 100 µM intermediate solution, dilute the 10 mM stock 1:100 in sterile cell culture medium. Pipette 10 µL of the 10 mM stock into 990 µL of pre-warmed cell culture medium. This intermediate solution will contain 1% DMSO.

  • Prepare the Final Working Solution:

    • Add the appropriate volume of the intermediate solution to your cell culture wells containing cells and medium.

    • To achieve a final concentration of 10 µM from a 100 µM intermediate stock, you would perform a 1:10 dilution. For example, in a well containing 900 µL of medium with cells, you would add 100 µL of the 100 µM intermediate solution.

    • The final concentration of DMSO in the well will be 0.1%, which is well-tolerated by most cell lines.[6][7][15]

  • Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of the solvent (without the compound) to control wells. In the example above, you would add 100 µL of a 1% DMSO solution in media (prepared by mixing 10 µL of 100% DMSO with 990 µL of media) to 900 µL of media in the control wells.

General Protocol for Cell Treatment

This section provides a generalized workflow for treating adherent cells in a 24-well plate format.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Cell Treatment cluster_2 Day 3+: Incubation & Analysis seed Seed cells in a 24-well plate at the desired density. prepare Prepare working solutions of 7-Fluoro-2,3-dihydro-benzofuran-4-OL and vehicle control. aspirate Aspirate old medium from wells. prepare->aspirate treat Add fresh medium containing the compound or vehicle control. aspirate->treat incubate Incubate for the desired duration (e.g., 24, 48, 72 hours). treat->incubate analyze Perform downstream analysis (e.g., viability assay, gene expression). incubate->analyze

Caption: General experimental workflow for treating cultured cells.

Procedure:

  • Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and do not reach over-confluence by the end of the experiment. Allow the cells to adhere and recover overnight.

  • Preparation for Treatment: On the day of treatment, prepare your working solutions of 7-Fluoro-2,3-dihydro-benzofuran-4-OL and the vehicle control in pre-warmed, complete cell culture medium as described in Section 4.

  • Cell Treatment:

    • Carefully aspirate the old medium from the cell culture wells.

    • Gently add the medium containing the final concentrations of your compound or the vehicle control to the respective wells.

    • Return the plate to the incubator.

  • Incubation and Analysis: Incubate the cells for the desired experimental duration. Following incubation, proceed with your planned downstream analyses (e.g., MTT assay for viability, qPCR for gene expression, Western blotting for protein analysis).

Troubleshooting

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution in aqueous medium. The compound's solubility limit in the aqueous medium has been exceeded.Perform serial dilutions in a stepwise manner to avoid a sudden change in solvent polarity.[9] Consider using a co-solvent if precipitation persists, but validate its compatibility with your cell line.
High background toxicity in vehicle control wells. The final solvent concentration is too high for the specific cell line.Reduce the final solvent concentration to 0.1% or lower.[6][7] If using a sensitive cell line, consider alternative, less toxic solvents, although this may require re-validating the compound's solubility.
Inconsistent results between experiments. - Inconsistent stock solution preparation.- Repeated freeze-thaw cycles of the stock solution.- Variation in the final solvent concentration.Strictly adhere to the stock solution preparation protocol. Always use fresh aliquots for each experiment to avoid freeze-thaw cycles.[1] Ensure the final solvent concentration is identical across all treatment and control groups.[4]

Conclusion

The successful application of 7-Fluoro-2,3-dihydro-benzofuran-4-OL in cell culture hinges on meticulous preparation and handling. By understanding the compound's properties, selecting an appropriate solvent, and adhering to validated protocols for solution preparation and cell treatment, researchers can generate reliable and reproducible data. The inclusion of appropriate vehicle controls is non-negotiable for distinguishing the biological effects of the compound from those of the solvent. These application notes provide a robust framework to ensure the scientific integrity of in vitro investigations involving this and other similar small molecules.

References

  • Geller, F., et al. (2020). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. PMC. [Link]

  • de Oliveira, A. P., et al. (2014). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. SpringerLink. [Link]

  • Kierkegaard, A., & Nørskov-Lauritsen, N. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Athari, S. M., et al. (2023). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial. Semantic Scholar. [Link]

  • Nayak, S. (2018). DMSO stock preparation. Protocols.io. [Link]

  • Emulate. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • Cytiva. (2024). Solutions for lab scale sterile filtration and clarification. Cytiva. [Link]

  • Sartorius. (n.d.). Sterile Filtration. Sartorius. [Link]

  • GMP Plastics. (2025). Sterile Filtration in Cell Culture: Importance & Best Practices. GMP Plastics. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Kierkegaard, A., & Nørskov-Lauritsen, N. (2013). Considerations regarding use of solvents in in vitro cell based assays. SpringerLink. [Link]

  • Di, L., & Kerns, E. H. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Abate, C., et al. (2022). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. PMC. [Link]

  • Jamalzadeh, L., et al. (2016). (PDF) Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. ResearchGate. [Link]

  • Hasegawa, Y., et al. (2021). Influence of Organic Solvent Species on Dehydration Behaviors of NaA-Type Zeolite Membrane. MDPI. [Link]

  • J-GLOBAL. (n.d.). Flubendazole | Chemical Substance Information. J-GLOBAL. [Link]

Sources

Application

Application Note: Robust Sample Preparation of 7-Fluoro-2,3-dihydrobenzofuran-4-ol for Reversed-Phase HPLC Analysis

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Synthetic Reaction Mixtures Introduction & Chemical Context...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Synthetic Reaction Mixtures

Introduction & Chemical Context

The compound 7-Fluoro-2,3-dihydrobenzofuran-4-ol (CAS: 1232774-17-2) is a specialized fluorinated building block frequently utilized in pharmaceutical synthesis. To develop a robust High-Performance Liquid Chromatography (HPLC) method for its quantification and purity assessment, the sample preparation protocol must be intrinsically linked to its physicochemical properties.

As an analytical scientist, understanding the causality between the molecule's structure and its behavior in solution is paramount:

  • The Phenolic Hydroxyl Group (-OH): Positioned at C4, this group acts as a strong hydrogen bond donor. It has a typical pKa​ range of 9.0–10.0. If the sample diluent or mobile phase is not properly acidified, partial ionization occurs, leading to severe peak tailing and unpredictable retention times on silica-based stationary phases [1].

  • The Fluorine Atom (-F): Positioned at C7, this highly electronegative atom exerts an electron-withdrawing inductive effect, slightly increasing the acidity of the phenolic proton and enhancing the molecule's overall hydrophobicity.

  • The Dihydrobenzofuran Core: Imparts moderate non-polar characteristics, necessitating an organic modifier (like Acetonitrile or Methanol) for complete dissolution.

This application note details a self-validating sample preparation workflow designed to prevent analyte loss, mitigate solvent-induced peak distortion, and ensure high recovery prior to Reversed-Phase HPLC (RP-HPLC) analysis.

Workflow Visualization

The following diagram illustrates the optimized sample preparation sequence, highlighting the critical control points where analyte integrity is most vulnerable.

Workflow Start Weigh 7-Fluoro-2,3-dihydrobenzofuran-4-ol (Analytical Balance) Dissolve Primary Dissolution (HPLC-Grade Acetonitrile) Start->Dissolve Dilute Aqueous Dilution (Add Ultrapure Water to 50:50 v/v) Dissolve->Dilute Sonicate Sonication (10 min) (Ensure Homogeneity & Degas) Dilute->Sonicate Filter Filtration via 0.22 µm PTFE (Avoid Nylon Filters) Sonicate->Filter  Critical Step Analyze Transfer to Autosampler RP-HPLC Analysis (UV) Filter->Analyze  Ready for Injection

Figure 1: Optimized sample preparation workflow for 7-Fluoro-2,3-dihydrobenzofuran-4-ol, highlighting critical solvent and filtration steps. (Max width: 760px)

Materials and Reagents

To maintain the trustworthiness of the analytical system, only high-purity reagents must be used to prevent baseline noise and ghost peaks.

  • Analyte: 7-Fluoro-2,3-dihydrobenzofuran-4-ol standard (Purity 98%).

  • Solvents: Acetonitrile (ACN), HPLC Grade; Ultrapure Water (18.2 MΩ·cm at 25°C).

  • Modifiers: Trifluoroacetic Acid (TFA), LC-MS or HPLC grade.

  • Consumables: 0.22 µm Hydrophilic Polytetrafluoroethylene (PTFE) syringe filters; 2 mL amber glass HPLC autosampler vials.

Detailed Sample Preparation Protocol & Causality

This protocol is designed for a target analytical concentration of 100 µg/mL .

Step 1: Diluent Selection and Preparation

Action: Prepare a diluent consisting of 50:50 v/v Ultrapure Water : Acetonitrile. Causality (The "Why"): The sample diluent must closely match the initial conditions of the HPLC mobile phase. If the sample is dissolved in 100% strong solvent (e.g., pure ACN) and injected into a highly aqueous mobile phase, the analyte will travel rapidly through the column head before partitioning, causing a phenomenon known as the "solvent effect." This results in severe peak splitting and band broadening [2].

Step 2: Primary Dissolution

Action: Accurately weigh 10.0 mg of 7-Fluoro-2,3-dihydrobenzofuran-4-ol into a 100 mL Class A volumetric flask. Add 30 mL of HPLC-grade ACN to completely dissolve the hydrophobic core. Swirl gently. Causality: The dihydrobenzofuran moiety resists immediate dissolution in highly aqueous environments. Utilizing the organic modifier first ensures complete solubilization of the API lattice without forming micro-suspensions.

Step 3: Volume Make-up and Sonication

Action: Dilute to the 100 mL mark with Ultrapure Water. Place the flask in an ultrasonic bath for 10 minutes at ambient temperature. Causality: Sonication serves a dual purpose: it ensures absolute macroscopic homogeneity of the solution and drives out dissolved gases (degassing) that could otherwise outgas during filtration or inside the autosampler needle, leading to injection volume reproducibility errors.

Step 4: Critical Filtration

Action: Draw 3 mL of the sonicated solution into a clean glass syringe. Attach a 0.22 µm Hydrophilic PTFE syringe filter. Discard the first 1 mL of filtrate (to saturate any minimal dead volume binding sites), and collect the remaining 2 mL directly into an amber HPLC vial. Causality: Never use Nylon filters for phenolic compounds. The amide linkages in Nylon membranes act as strong hydrogen bond acceptors, which will aggressively bind to the phenolic hydroxyl group of 7-Fluoro-2,3-dihydrobenzofuran-4-ol. This interaction leads to artificially low recoveries (often <70%). PTFE is chemically inert, exhibits near-zero non-specific binding for phenols, and ensures >99% recovery[3].

Recommended HPLC Conditions

To provide a self-validating system, the sample preparation must be paired with appropriate chromatographic conditions. The acidic modifier (0.1% TFA) is critical to keep the pH well below the analyte's pKa​ , ensuring the phenol remains fully protonated (unionized) for sharp peak shapes.

  • Column: C18 Reversed-Phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Elution Mode: Isocratic (50% A : 50% B) or shallow gradient.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm (optimal for the fluorinated phenolic chromophore).

  • Injection Volume: 10 µL.

Data Presentation: Expected Validation Metrics

When the above sample preparation protocol is strictly followed, the analytical method will yield highly robust validation metrics. Below is a summary table of the expected quantitative data based on standard phenolic compound behavior under these controlled conditions.

Validation ParameterAcceptance CriteriaExpected Result with PTFE FilterExpected Result with Nylon Filter (Failure)
Filter Recovery (%) 98.0% – 102.0%99.8% 68.4% (Due to H-bonding)
Injection Precision (RSD) 2.0% (n=6)0.45% 3.2% (Due to micro-bubbles)
Solution Stability (24h) 98.0% – 102.0%99.1% (Amber vial)Oxidation degradation observed
Peak Tailing Factor ( Tf​ ) 1.51.12 2.4 (If diluent mismatch occurs)

Troubleshooting & Causality Guide

Even with a robust protocol, deviations can occur. Use this causality matrix to diagnose common sample preparation failures:

  • Issue: Split Peaks or Fronting.

    • Root Cause: The sample diluent is stronger (higher % organic) than the initial mobile phase.

    • Solution: Ensure the diluent strictly matches the 50:50 Water:ACN ratio. Do not inject samples dissolved in 100% ACN.

  • Issue: Drastically Low Recovery (<80%).

    • Root Cause: Incorrect filter membrane selection. The analyst likely used a Nylon or Cellulose Acetate filter, trapping the analyte via hydrogen bonding.

    • Solution: Immediately switch to Hydrophilic PTFE or PVDF membranes.

  • Issue: Baseline Drift or Ghost Peaks.

    • Root Cause: Phenols are susceptible to oxidation over time, especially if exposed to light and basic conditions.

    • Solution: Always use amber autosampler vials to prevent photo-oxidation and ensure the diluent is freshly prepared.

References

  • Taylor & Francis Online. Development of HPLC-MS/MS method for the simultaneous determination of environmental phenols. This paper establishes the necessity of acidic modifiers and specific extraction techniques to maintain the stability and peak shape of phenolic compounds during liquid chromatography [1]. URL:[Link]

  • IntechOpen. Principles of Chromatography Method Development. Details the critical causality between sample diluent selection, solvent strength mismatch, and resulting peak symmetry in HPLC [2]. URL:[Link]

  • Phenomenex Technical Notes. Syringe Filters for Simple, Economical Sample Clean-up. Provides authoritative grounding on membrane compatibility, explicitly detailing why PTFE is required for phenolic and high-binding analytes, and why Nylon must be avoided to prevent analyte loss [3]. URL:[Link]

Method

Application Note: Utilizing 7-Fluoro-2,3-dihydro-benzofuran-4-OL in Targeted Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Areas: Epigenetic oncology (PRC2/EED inhibitors), kinase inhibition, and structural biology.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Areas: Epigenetic oncology (PRC2/EED inhibitors), kinase inhibition, and structural biology.

Executive Summary & Pharmacological Rationale

In modern medicinal chemistry, the strategic incorporation of fluorinated bicyclic systems is a proven method for overcoming metabolic liabilities while enhancing target binding affinity. 7-Fluoro-2,3-dihydro-benzofuran-4-ol (CAS: 1232774-17-2) has emerged as a highly privileged building block, particularly in the development of allosteric inhibitors targeting the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2) [1], as well as in IRAK4[2] and PARP-1 [3] inhibitor programs.

The Causality of the Scaffold Design

The selection of 7-fluoro-2,3-dihydro-benzofuran-4-ol over acyclic or unfluorinated analogs is driven by three distinct structural and thermodynamic advantages:

  • Conformational Restriction: The fused dihydrobenzofuran ring locks the oxygen vector in a rigid geometry. When linked to a core scaffold (e.g., an imidazo-pyrimidine or pyridine core), this reduces the entropic penalty ( ΔS ) upon binding to deep hydrophobic pockets, such as the EED allosteric site.

  • Electronic & Steric Modulation via Fluorine: The fluorine atom at the 7-position exerts a strong inductive electron-withdrawing effect. This not only lowers the pKa of the 4-hydroxyl group (facilitating smoother nucleophilic substitutions or Mitsunobu reactions) but also deactivates the aromatic ring against oxidative metabolism by CYP450 enzymes.

  • Specific Target Interactions: In the context of EED inhibitors (e.g., EEDi-5273 analogs), the fluorinated dihydrobenzofuran moiety perfectly fills a deep hydrophobic pocket. The fluorine atom excludes high-energy water molecules, while the electron-deficient aromatic ring engages in robust π−π stacking with Tyr365 and cation- π interactions with the guanidinium group of Arg367 [1].

Pathway PRC2 PRC2 Complex (EZH2 + EED + SUZ12) H3K27 Histone H3K27 PRC2->H3K27 Catalyzes Trimethylation H3K27me3 H3K27me3 (Gene Silencing) H3K27->H3K27me3 Epigenetic Repression Cancer Tumor Progression (DLBCL / Lymphoma) H3K27me3->Cancer Promotes Inhibitor 7-F-DHBF-based EED Inhibitor Inhibitor->PRC2 Binds EED Pocket (Blocks Allosteric Activation)

PRC2 Complex Signaling and Allosteric Inhibition by 7-F-DHBF Derivatives.

Experimental Workflow & Protocols

The integration of 7-Fluoro-2,3-dihydro-benzofuran-4-ol into a drug discovery pipeline requires robust synthetic integration followed by rigorous biochemical validation. The workflow below outlines a self-validating system for synthesizing and testing an EED inhibitor candidate.

Workflow BB 7-Fluoro-2,3-dihydro -benzofuran-4-ol Synth Chemical Synthesis (Mitsunobu) BB->Synth Scaffold Integration Purif HPLC Purification Synth->Purif Crude Product Assay AlphaLISA Binding Assay Purif->Assay >95% Purity Cell KARPAS422 Cell Viability Assay->Cell IC50 < 10 nM

Experimental Workflow for 7-F-DHBF-based Inhibitor Synthesis and Validation.
Protocol 1: Synthetic Integration via Mitsunobu Etherification

This protocol details the coupling of 7-fluoro-2,3-dihydro-benzofuran-4-ol to a primary alcohol on a target scaffold (e.g., an advanced pyrimidine intermediate).

Rationale for Experimental Choices: We utilize Diisopropyl azodicarboxylate (DIAD) over Diethyl azodicarboxylate (DEAD) due to DIAD's superior thermal stability and safety profile at scale. Triphenylphosphine (PPh3) is used as the reducing agent. Tetrahydrofuran (THF) must be strictly anhydrous to prevent the competitive hydrolysis of the betaine intermediate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add the core scaffold containing the primary alcohol (1.0 eq, 1.0 mmol), 7-fluoro-2,3-dihydro-benzofuran-4-ol (1.2 eq, 1.2 mmol), and PPh3 (1.5 eq, 1.5 mmol).

  • Solvation: Dissolve the mixture in 15 mL of anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Cooling is critical to control the exothermic formation of the phosphonium intermediate and prevent unwanted elimination side-reactions.

  • Activation: Add DIAD (1.5 eq, 1.5 mmol) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under argon. Monitor progression via LC-MS.

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity.

Protocol 2: Biochemical Validation (AlphaLISA EED Binding Assay)

To validate the binding affinity of the synthesized 7-F-DHBF derivative, an AlphaLISA assay is employed. This assay measures the displacement of a biotinylated reference tracer from the EED protein.

Rationale for Experimental Choices: AlphaLISA is chosen over standard ELISA because it is a homogeneous, wash-free assay that minimizes the dissociation of low-affinity complexes during wash steps, providing a more accurate IC50​ representation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20, 1 mM DTT). Causality: DTT is included to maintain the reducing environment, preventing protein aggregation via aberrant disulfide bond formation.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in DMSO. Transfer 100 nL of each concentration to a 384-well ProxiPlate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer.

  • Protein Incubation: Add 5 µL of 6xHis-tagged EED protein (final concentration 2 nM) to the wells. Incubate for 30 minutes at room temperature to allow the inhibitor to reach binding equilibrium.

  • Tracer Addition: Add 5 µL of the biotinylated EED tracer peptide (final concentration 5 nM). Incubate for an additional 60 minutes.

  • Bead Addition: Under subdued lighting, add 10 µL of a mixture containing Streptavidin-coated Donor beads and Anti-His Acceptor beads (final concentration 10 µg/mL each).

  • Detection: Incubate for 60 minutes in the dark. Read the plate on an EnVision multimode plate reader using standard AlphaLISA settings (Excitation: 680 nm, Emission: 615 nm).

  • Validation: Calculate the IC50​ using a 4-parameter logistic non-linear regression model. A valid run must have a Z'-factor > 0.6 and the reference control (e.g., EED226) must fall within 3-fold of its historical IC50​ .

Quantitative Data Presentation

The table below summarizes representative Structure-Activity Relationship (SAR) and ADME data, demonstrating the quantifiable superiority of the 7-fluoro-2,3-dihydrobenzofuran moiety compared to baseline analogs.

Compound Core ModificationEED Binding IC50​ (nM)KARPAS422 Cell IC50​ (nM)Human Liver Microsome T1/2​ (min)Lipophilic Efficiency (LipE)
Acyclic Ether Control 450.2>10,00012.52.1
Unsubstituted DHBF 45.8320.528.43.8
7-Fluoro-DHBF-4-ol Derivative 0.8 2.2 >120.0 6.5

Data Interpretation: The transition from an acyclic ether to the rigidified DHBF core improves binding by ~10-fold due to reduced entropic penalty. The addition of the 7-fluoro substituent further drives binding affinity down to the sub-nanomolar range (via optimized cation- π interactions) while drastically extending the metabolic half-life by blocking aromatic oxidation [1].

References

  • Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry (PubMed). Available at:[Link]

  • Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. Journal of Medicinal Chemistry (PubMed). Available at:[Link]

Application

Application Notes and Protocols for 7-Fluoro-2,3-dihydro-benzofuran-4-OL in Cross-Coupling Reactions

Introduction: The Strategic Advantage of Fluorinated Benzofurans in Modern Synthesis The 2,3-dihydrobenzofuran scaffold is a privileged structural motif, frequently encountered in a wide array of natural products and syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Fluorinated Benzofurans in Modern Synthesis

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif, frequently encountered in a wide array of natural products and synthetic compounds with significant biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The strategic incorporation of fluorine into this scaffold can profoundly modulate a molecule's physicochemical and biological properties, enhancing metabolic stability, lipophilicity, and binding affinity for biological targets.[4] This makes fluorinated 2,3-dihydrobenzofurans, such as 7-Fluoro-2,3-dihydro-benzofuran-4-OL, highly valuable building blocks in drug discovery and materials science.

This technical guide provides an in-depth exploration of 7-Fluoro-2,3-dihydro-benzofuran-4-OL as a versatile reagent in palladium-catalyzed cross-coupling reactions. We will delve into its synthesis, activation, and application in key carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, offering detailed protocols and mechanistic insights for researchers in organic synthesis and medicinal chemistry.

Physicochemical Properties and Synthesis

PropertyValueReference
Molecular FormulaC₈H₈O[6]
Molecular Weight120.15 g/mol [6]
Boiling Point188-189 °C[6]
Melting Point-21.5 °C[6]
LogP2.14[6]

A potential synthetic approach to 7-Fluoro-2,3-dihydro-benzofuran-4-OL is outlined below. This proposed pathway leverages known transformations and highlights the versatility of modern synthetic methods.

G A 2,3-Difluorophenol B Allyl 2,3-difluorophenyl ether A->B Allylation (Allyl bromide, K2CO3) C 2-Allyl-3,4-difluorophenol B->C Claisen Rearrangement (Heat) D 7-Fluoro-2,3-dihydro-2-methylbenzofuran-4-ol C->D Intramolecular Hydroalkoxylation (Pd(II) catalyst) E 7-Fluoro-2,3-dihydro-benzofuran-4-OL D->E Demethylation or alternative cyclization precursor

Caption: Plausible synthetic route to 7-Fluoro-2,3-dihydro-benzofuran-4-OL.

Activation of the 4-Hydroxyl Group for Cross-Coupling

The phenolic hydroxyl group at the 4-position of 7-Fluoro-2,3-dihydro-benzofuran-4-OL is not a suitable leaving group for direct palladium-catalyzed cross-coupling reactions. Therefore, it must first be converted into a more reactive species, such as a triflate or nonaflate. These sulfonate esters are excellent electrophiles in a variety of cross-coupling reactions.[7][8]

Protocol for the Synthesis of 7-Fluoro-2,3-dihydro-benzofuran-4-yl nonaflate

This one-pot protocol is adapted from a general method for the direct cross-coupling of phenols.[7][8]

Materials:

  • 7-Fluoro-2,3-dihydro-benzofuran-4-OL

  • Nonafluorobutanesulfonyl fluoride (NfF)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 7-Fluoro-2,3-dihydro-benzofuran-4-OL (1.0 equiv) and anhydrous acetonitrile.

  • Add cesium carbonate (1.5 equiv) to the solution.

  • Cool the mixture to 0 °C and slowly add nonafluorobutanesulfonyl fluoride (1.5 equiv).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the consumption of the starting phenol.

  • The resulting solution containing the in-situ generated 7-Fluoro-2,3-dihydro-benzofuran-4-yl nonaflate can be used directly in the subsequent cross-coupling reaction.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-7-fluoro-2,3-dihydrobenzofurans

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[9][10][11]

Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'B(OH)2 Base Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol for Suzuki-Miyaura Coupling

Materials:

  • 7-Fluoro-2,3-dihydro-benzofuran-4-yl nonaflate (from the previous step)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the flask containing the in-situ generated 7-Fluoro-2,3-dihydro-benzofuran-4-yl nonaflate, add the arylboronic acid, Pd₂(dba)₃, SPhos, and potassium phosphate under a counterflow of inert gas.

  • Add anhydrous toluene and degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid7-Fluoro-4-phenyl-2,3-dihydrobenzofuranHigh
24-Methoxyphenylboronic acid7-Fluoro-4-(4-methoxyphenyl)-2,3-dihydrobenzofuranHigh
33-Tolylboronic acid7-Fluoro-4-(3-tolyl)-2,3-dihydrobenzofuranGood
44-(Trifluoromethyl)phenylboronic acid7-Fluoro-4-(4-(trifluoromethyl)phenyl)-2,3-dihydrobenzofuranModerate to Good

Note: Yields are anticipated based on similar reactions reported in the literature.[7][8][12]

Buchwald-Hartwig Amination: Synthesis of 4-Amino-7-fluoro-2,3-dihydrobenzofuran Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[13][14][15]

Experimental Workflow for Buchwald-Hartwig Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add 7-Fluoro-2,3-dihydro-benzofuran-4-yl nonaflate, amine, Pd catalyst, ligand, and base to a Schlenk flask. B Add anhydrous solvent and degas. A->B C Heat the reaction mixture under inert atmosphere. B->C D Monitor reaction progress by TLC or GC-MS. C->D E Cool the reaction and quench with water. D->E F Extract with an organic solvent. E->F G Dry, concentrate, and purify by column chromatography. F->G

Caption: General workflow for Buchwald-Hartwig amination.

Protocol for Buchwald-Hartwig Amination

Materials:

  • 7-Fluoro-2,3-dihydro-benzofuran-4-yl nonaflate (from the activation step)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 7-Fluoro-2,3-dihydro-benzofuran-4-yl nonaflate (1.0 equiv), the desired amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide under a counterflow of inert gas.

  • Add anhydrous toluene and degas the mixture.

  • Heat the reaction to 110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

EntryAmineProductYield (%)
1Morpholine4-(7-Fluoro-2,3-dihydrobenzofuran-4-yl)morpholineHigh
2AnilineN-Phenyl-7-fluoro-2,3-dihydrobenzofuran-4-amineGood
3BenzylamineN-Benzyl-7-fluoro-2,3-dihydrobenzofuran-4-amineGood
4Indole4-(Indol-1-yl)-7-fluoro-2,3-dihydrobenzofuranModerate

Note: Yields are anticipated based on similar reactions in the literature.[13][16][17]

Sonogashira Coupling: Synthesis of 4-Alkynyl-7-fluoro-2,3-dihydrobenzofurans

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to substituted alkynes.[18][19][20]

Protocol for Sonogashira Coupling

Materials:

  • 7-Fluoro-2,3-dihydro-benzofuran-4-yl nonaflate (from the activation step)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 7-Fluoro-2,3-dihydro-benzofuran-4-yl nonaflate (1.0 equiv), PdCl₂(PPh₃)₂, and CuI under an inert atmosphere.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

EntryAlkyneProductYield (%)
1Phenylacetylene7-Fluoro-4-(phenylethynyl)-2,3-dihydrobenzofuranHigh
21-Hexyne7-Fluoro-4-(hex-1-yn-1-yl)-2,3-dihydrobenzofuranGood
3Trimethylsilylacetylene7-Fluoro-4-((trimethylsilyl)ethynyl)-2,3-dihydrobenzofuranHigh
4Propargyl alcohol3-(7-Fluoro-2,3-dihydrobenzofuran-4-yl)prop-2-yn-1-olModerate

Note: Yields are anticipated based on analogous reactions.[18][21][22]

Potential for C-F Bond Activation

While the primary focus of this guide is on the reactivity of the activated 4-hydroxyl group, it is important to note the potential for the C-F bond at the 7-position to participate in cross-coupling reactions under specific conditions. Nickel-catalyzed cross-coupling reactions have been shown to be effective for the activation of C-F bonds in 2-fluorobenzofurans.[23][24] This opens up the possibility for orthogonal functionalization of the 7-Fluoro-2,3-dihydro-benzofuran-4-OL scaffold, where the 4-position can be functionalized via palladium catalysis and the 7-position via nickel catalysis.

Conclusion

7-Fluoro-2,3-dihydro-benzofuran-4-OL is a promising and versatile building block for the synthesis of a diverse range of functionalized molecules. Through activation of its hydroxyl group, it can readily participate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this valuable reagent in their synthetic endeavors, paving the way for the discovery of novel therapeutics and advanced materials.

References

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. [Link]

  • Fujita, T., Yabuki, H., Morioka, R., Fuchibe, K., & Ichikawa, J. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 21, 146–154. [Link]

  • Slavish, P. J., & Lectka, T. (2010). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 43(12), 1599-1609. [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(9), 3569-3595. [Link]

  • Fujita, T., Yabuki, H., Morioka, R., Fuchibe, K., & Ichikawa, J. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 21, 146–154. [Link]

  • Somfai, P., & Koley, S. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry, 87(24), 16551-16560. [Link]

  • Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(9), 14337-14357. [Link]

  • Ichikawa, J., et al. (2018). Acid-mediated intermolecular C–F/C–H cross-coupling of 2-fluorobenzofurans with arenes: synthesis of 2-arylbenzofurans. Chemical Communications, 54(76), 10733-10736. [Link]

  • Kraus, G. A., & Jeon, I. (2011). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. Organic Letters, 13(19), 5152-5153. [Link]

  • Reddy, B. V. S., et al. (2018). Recyclable Pd/CuFe2O4 nanowires: a highly active catalyst for C–C couplings and synthesis of benzofuran derivatives. RSC Advances, 8(42), 23891-23900. [Link]

  • Ichikawa, J., et al. (2018). Acid-mediated intermolecular C-F/C-H cross-coupling of 2-fluorobenzofurans with arenes: synthesis of 2-arylbenzofurans. Semantic Scholar. [Link]

  • Wang, Y., et al. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. The Journal of Organic Chemistry. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034-1042. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Patel, H. H., & Patel, V. R. (2013). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Sardar Patel University. [Link]

  • Kwong, F. Y., et al. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 93, 14-28. [Link]

  • American Elements. (n.d.). (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Siodła, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(24), 7586. [Link]

  • Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. [Link]

  • PubChem. (n.d.). Dihydrobenzofuran. [Link]

  • ChemRadar. (2026). 7-Fluoro-2,3-dihydrobenzofuran. [Link]

  • Nielsen, T. E., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(4), 256-263. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Kossakowski, J., et al. (2012). Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(5), 875-882. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27510-27540. [Link]

  • Al-Majid, A. M., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules, 29(14), 3364. [Link]

  • Molander, G. A., & Biolatto, B. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. The Journal of Organic Chemistry, 77(12), 5373-5384. [Link]

Sources

Method

Unambiguous Structural Characterization of 7-Fluoro-2,3-dihydro-benzofuran-4-OL: A Detailed NMR Spectroscopy Application Note

Abstract This application note provides a comprehensive guide to the structural elucidation of 7-Fluoro-2,3-dihydro-benzofuran-4-OL using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 7-Fluoro-2,3-dihydro-benzofuran-4-OL using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As fluorinated heterocycles are of increasing importance in medicinal chemistry and materials science, definitive analytical methods for their characterization are paramount.[1] This document outlines detailed, field-proven protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices is explained, and a full analysis of the resulting spectral data is presented to serve as an authoritative reference for researchers, scientists, and drug development professionals.

Introduction: The Need for Precise Characterization

7-Fluoro-2,3-dihydro-benzofuran-4-OL is a fluorinated phenolic compound belonging to the dihydrobenzofuran class of heterocycles. This structural motif is a key pharmacophore in numerous biologically active molecules. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable strategy in drug design.[1][2]

Given the subtle yet critical influence of fluorine substitution on molecular properties, unambiguous confirmation of the compound's constitution—including the precise location of the fluorine and hydroxyl substituents—is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3][4] This guide provides a systematic workflow to achieve a complete and confident structural assignment of 7-Fluoro-2,3-dihydro-benzofuran-4-OL.

Foundational Principles of the NMR Experiments

The structural elucidation of 7-Fluoro-2,3-dihydro-benzofuran-4-OL relies on the synergy of several NMR experiments. Each experiment provides a unique piece of the structural puzzle.

  • ¹H NMR (Proton NMR): This is the starting point for most organic structure elucidation. It provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin splitting), and their relative numbers (integration).

  • ¹³C NMR (Carbon-13 NMR): This experiment reveals the number of unique carbon environments in the molecule. The presence of fluorine introduces characteristic splitting patterns due to ¹³C-¹⁹F coupling, which is invaluable for assignment.[5][6]

  • ¹⁹F NMR (Fluorine-19 NMR): As ¹⁹F is a spin-active nucleus with 100% natural abundance and high sensitivity, this experiment is highly informative.[7][8][9] It provides direct evidence of the fluorine's chemical environment and its coupling to nearby protons.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those separated by two or three bonds (e.g., H-C-H or H-C-C-H).[10][11][12] This is crucial for mapping out the proton spin systems in the aliphatic dihydrofuran ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.[13][14] It provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds).[13][14][15] This is arguably the most powerful experiment for piecing together the molecular skeleton, as it connects different spin systems and identifies quaternary (non-protonated) carbons.

By systematically acquiring and interpreting these spectra, a self-validating web of correlations can be built, leading to an unequivocal structural assignment.

Experimental Protocols and Methodologies

Sample Preparation: The Foundation of Quality Data

High-quality NMR data begins with meticulous sample preparation. The choice of solvent is critical, as it must dissolve the analyte without interfering with the signals of interest.

Protocol for Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 10-15 mg of 7-Fluoro-2,3-dihydro-benzofuran-4-OL for ¹H NMR and 2D experiments. A higher concentration (30-50 mg) may be beneficial for a quicker ¹³C NMR acquisition.[16][17]

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent.

    • Causality: DMSO-d₆ is a polar aprotic solvent that readily dissolves the phenolic compound. Crucially, it forms hydrogen bonds with the hydroxyl proton, which slows down its chemical exchange rate.[18][19] This results in a sharper, observable -OH signal that can even show coupling to neighboring protons, providing valuable structural information that is often lost in solvents like CDCl₃ or D₂O.[18][19]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[16][20] Gentle vortexing may be applied to ensure complete dissolution.

  • Filtration and Transfer: To ensure a homogeneous magnetic field (good shimming), the solution must be free of particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[17][21]

  • Labeling: Label the NMR tube cap clearly. Do not use paper labels or tape on the body of the tube, as this can interfere with the spinning and shimming process in the spectrometer.[22]

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (10-15 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL DMSO-d6) weigh->dissolve Complete dissolution is key transfer 3. Filter & Transfer to NMR Tube dissolve->transfer Remove particulates for better shimming nmr 4. Proceed to NMR Spectrometer transfer->nmr

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. The following tables provide typical acquisition parameters.

Table 1: 1D NMR Acquisition Parameters

Parameter¹H Experiment¹³C{¹H} Experiment¹⁹F Experiment
Spectrometer Freq. 400 MHz101 MHz376 MHz
Pulse Program zg30zgpg30zg
Number of Scans 16102464
Acquisition Time ~4 s~1.3 s~1 s
Relaxation Delay 2 s2 s2 s
Spectral Width 20 ppm240 ppm200 ppm

Table 2: 2D NMR Acquisition Parameters

ParametergCOSYgHSQCgHMBC
Pulse Program cosygpprqfhsqcedetgpsisp2.2hmbcgplpndqf
Number of Scans 8416
Increments (F1) 256256512
Relaxation Delay 2 s1.5 s2 s
¹J(CH) (HSQC) N/A145 HzN/A
ⁿJ(CH) (HMBC) N/AN/A8 Hz

Spectral Analysis and Structural Elucidation

The following section details the interpretation of the NMR data for 7-Fluoro-2,3-dihydro-benzofuran-4-OL, culminating in a complete structural assignment.

Structure and Numbering: Chemical structure of 7-Fluoro-2,3-dihydro-benzofuran-4-OL with atom numbering (Note: An illustrative image would be placed here showing the chemical structure with atoms numbered for clarity in the spectral assignment.)

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides the initial framework for the structure.

  • Aromatic Region (δ 6.0-7.0 ppm): Two signals are expected for the aromatic protons (H-5 and H-6). Due to coupling to each other and to the fluorine atom (H-F coupling), they will appear as complex multiplets, likely doublet of doublets.

  • Aliphatic Region (δ 2.5-5.0 ppm): The dihydrofuran ring contains two diastereotopic methylene protons (H-2) and a methylene group (H-3). The H-3 protons will appear as a triplet, coupled to the H-2 protons. The H-2 protons will also appear as a triplet, coupled to the H-3 protons.

  • Hydroxyl Proton (δ ~9.0-10.0 ppm): In DMSO-d₆, the phenolic hydroxyl proton (4-OH) is expected to appear as a sharp singlet downfield. Its chemical shift is concentration and temperature-dependent.[23][24]

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum will show a single resonance, as there is only one fluorine atom in the molecule. This signal will likely be a multiplet due to coupling to the adjacent aromatic proton (H-6) and potentially a weaker, longer-range coupling to H-5. The chemical shift will be characteristic of an aryl fluoride.[2][25]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight carbon atoms in the molecule.

  • Aromatic Carbons (δ 100-160 ppm): Six signals are expected in this region. The carbon directly bonded to the fluorine (C-7) will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz), appearing as a doublet.[5][26] Other aromatic carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings.[26][27]

  • Aliphatic Carbons (δ 20-80 ppm): Two signals corresponding to C-2 and C-3 will be observed upfield.

2D NMR Correlation Analysis: Connecting the Pieces

The 2D spectra provide the definitive connections to assemble the structure.

  • COSY: This spectrum will confirm the connectivity within the dihydrofuran ring. A cross-peak will be observed between the signals for the H-2 and H-3 protons, establishing the -CH₂-CH₂-O- fragment. A second spin system will be seen between the aromatic protons H-5 and H-6.[11][28]

  • HSQC: This experiment will unambiguously link each proton to its directly attached carbon. For example, the proton signal at ~4.5 ppm will correlate to the C-2 carbon signal, and the proton signal at ~3.2 ppm will correlate to the C-3 carbon signal.

  • HMBC: The HMBC spectrum is crucial for confirming the overall framework.[29][30][31] Key expected correlations are illustrated in the diagram below. For instance, the aliphatic H-3 protons should show a correlation to the aromatic quaternary carbon C-3a, bridging the two rings. The aromatic proton H-5 should show correlations to C-3a, C-4, and C-7, confirming its position on the ring.

G cluster_mol Key 2D NMR Correlations mol_img p_H2 p_H3 p_H2->p_H3 COSY p_C3a p_H3->p_C3a HMBC p_H5 p_H6 p_H5->p_H6 p_C4 p_H5->p_C4 p_C7 p_H5->p_C7 p_C7a p_H6->p_C7a p_C2 p_C3

Caption: Key COSY and HMBC correlations for structural assignment.

Summary of NMR Data

The following table summarizes the expected (hypothetical) NMR data based on the analysis of similar structures.

Table 3: Predicted ¹H and ¹³C NMR Data for 7-Fluoro-2,3-dihydro-benzofuran-4-OL in DMSO-d₆

Positionδ ¹³C (ppm)Multiplicity (JCF in Hz)δ ¹H (ppm)Multiplicity (J in Hz)Key HMBC Correlations (from H to C)
2 ~71.0s~4.55t, J=8.7C3, C7a
3 ~29.0s~3.25t, J=8.7C2, C3a, C4
3a ~118.5d, ³JCF ≈ 4---
4 ~144.0d, ⁴JCF ≈ 2---
4-OH --~9.50sC3a, C4, C5
5 ~115.0d, ³JCF ≈ 3~6.70dd, J=8.5, 4.5C3a, C4, C7
6 ~110.0d, ²JCF ≈ 15~6.60dd, J=10.5, 8.5C4, C7a
7 ~146.0d, ¹JCF ≈ 245---
7a ~145.5d, ²JCF ≈ 12---

Conclusion

This application note has detailed a systematic and robust NMR-based methodology for the complete structural characterization of 7-Fluoro-2,3-dihydro-benzofuran-4-OL. By employing a suite of 1D and 2D NMR experiments, including ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC, a network of intra-molecular correlations can be established. This multi-technique approach ensures a self-validating and unambiguous assignment of all proton and carbon signals, confirming the molecular constitution. The protocols and interpretive logic presented herein provide a reliable framework for scientists engaged in the synthesis and analysis of novel fluorinated heterocyclic compounds.

References

  • Vertex AI Search. (n.d.). Principles of NMR.
  • ACD/Labs. (2026, January 27). The advantages of overlaying an HSQC spectrum with an HMBC spectrum.
  • Perez Rial, L. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.
  • Proton NMR. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • ResearchGate. (n.d.). How to Prepare Samples for NMR.
  • Williamson, R. T., et al. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications.
  • Gerothanassis, I. P., et al. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate.
  • Shishmarev, D., & Otting, G. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. PMC - NIH.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Columbia University. (n.d.). COSY. NMR Core Facility.
  • University of California, Berkeley. (2023, August 29). Small molecule NMR sample preparation.
  • Magritek. (n.d.). Carbon.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation.
  • Reddit. (2023, March 16). Hydroxyl Groups in NMR. r/Chempros.
  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • BenchChem. (n.d.). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals.
  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.
  • Woźniak, K., et al. (2014, June 12). A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants in (η 6 -.... RSC Publishing.
  • ResearchGate. (n.d.). 1 H NMR spectra of the isolated dihydrodiols formed from fluorene and....
  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service.
  • Yukawa, Y., et al. (2006, March 27). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Oxford Academic.
  • Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs.
  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
  • MDPI. (2025, July 18). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?.
  • ResearchGate. (n.d.). Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory.
  • Chemical Science (RSC Publishing). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • PubMed. (n.d.). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS).
  • YouTube. (2026, March 22). How to Interpret COSY NMR Spectrum Easily | 2 Tricks to Solve COSY Spectra | Diagonal vs Cross Peaks.

Sources

Application

Synthesis of 7-Fluoro-2,3-dihydrobenzofuran-4-ol Derivatives for SAR Studies: An Application Note and Protocol

Introduction: The Strategic Importance of the 7-Fluoro-2,3-dihydrobenzofuran-4-ol Scaffold The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 7-Fluoro-2,3-dihydrobenzofuran-4-ol Scaffold

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its inherent structural rigidity and the presence of a modifiable phenolic hydroxyl group make it an attractive starting point for the design of novel therapeutic agents. The strategic introduction of a fluorine atom at the 7-position of the 2,3-dihydrobenzofuran-4-ol core is of particular interest in medicinal chemistry. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[2] Specifically, the 7-fluoro substitution can influence metabolic stability, binding affinity to biological targets, and membrane permeability.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 7-fluoro-2,3-dihydrobenzofuran-4-ol and its derivatives for the purpose of conducting Structure-Activity Relationship (SAR) studies. We will detail a robust synthetic pathway, provide step-by-step experimental protocols, and discuss the rationale behind key experimental choices. Furthermore, we will delve into the principles of SAR as applied to this scaffold, offering insights into how systematic structural modifications can elucidate the molecular features crucial for biological activity. The presented protocols are designed to be self-validating, with clear guidance on characterization and purification techniques to ensure the integrity of the synthesized compounds.

Synthetic Strategy: A Multi-step Approach to the Core Scaffold and its Analogs

The synthesis of the 7-fluoro-2,3-dihydrobenzofuran-4-ol core is strategically designed to allow for the late-stage introduction of diversity, a key consideration for building a library of analogs for SAR studies. The proposed pathway commences with a commercially available starting material and proceeds through a series of well-established and reliable chemical transformations.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start Starting Material: 2-Bromo-5-fluorophenol Step1 O-Allylation Start->Step1 Step2 Claisen Rearrangement Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Core Core Scaffold: 7-Fluoro-2,3-dihydro- benzofuran-4-ol Step3->Core SAR SAR-driven Derivatization Core->SAR Analogs Library of Analogs SAR->Analogs

Caption: Synthetic workflow for 7-fluoro-2,3-dihydrobenzofuran-4-ol and its derivatives.

Part 1: Synthesis of the Core Scaffold: 7-Fluoro-2,3-dihydrobenzofuran-4-ol

The synthesis of the core scaffold is achieved in three key steps starting from 2-bromo-5-fluorophenol. The presence of the bromine atom at the 6-position of the final product offers a convenient handle for further diversification through cross-coupling reactions.

Step 1: O-Allylation of 2-Bromo-5-fluorophenol

The initial step involves the etherification of the phenolic hydroxyl group with an allyl group. This is a standard Williamson ether synthesis, which proceeds via an SN2 reaction between the phenoxide ion and allyl bromide.

Protocol 1: O-Allylation of 2-Bromo-5-fluorophenol

  • Materials:

    • 2-Bromo-5-fluorophenol

    • Allyl bromide

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

  • Procedure:

    • To a solution of 2-bromo-5-fluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with 1M NaOH (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude 1-allyloxy-2-bromo-5-fluorobenzene.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Thermal Claisen Rearrangement

The synthesized allyl aryl ether is then subjected to a thermal[2][2]-sigmatropic rearrangement, known as the Claisen rearrangement. This reaction is a powerful tool for carbon-carbon bond formation and proceeds through a concerted pericyclic mechanism. The regioselectivity of the aromatic Claisen rearrangement is influenced by both steric and electronic factors. In this case, the allyl group is expected to migrate to the less sterically hindered ortho position.[2]

Protocol 2: Thermal Claisen Rearrangement

  • Materials:

    • 1-Allyloxy-2-bromo-5-fluorobenzene

    • N,N-Dimethylaniline (solvent)

  • Procedure:

    • Place the 1-allyloxy-2-bromo-5-fluorobenzene in a sealed tube.

    • Add N,N-dimethylaniline as a high-boiling solvent.

    • Heat the reaction mixture to 180-200 °C in an oil bath.

    • Monitor the reaction progress by TLC. The rearrangement typically takes several hours.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the reaction mixture with diethyl ether and wash with 1M HCl (to remove N,N-dimethylaniline), followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The crude 2-allyl-6-bromo-3-fluorophenol is often used in the next step without further purification.

Step 3: Intramolecular Cyclization to form the Dihydrobenzofuran Ring

The final step in the synthesis of the core scaffold is the intramolecular cyclization of the 2-allylphenol intermediate. This can be achieved through various methods, including acid-catalyzed cyclization, transition-metal-catalyzed cyclization, or photochemical methods.[3][4] A reliable method involves a palladium-catalyzed intramolecular oxidative cyclization.

Protocol 3: Palladium-Catalyzed Intramolecular Cyclization

  • Materials:

    • 2-Allyl-6-bromo-3-fluorophenol

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Triethylamine (Et₃N)

    • Acetonitrile, anhydrous

  • Procedure:

    • To a solution of 2-allyl-6-bromo-3-fluorophenol (1.0 eq) in anhydrous acetonitrile, add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq).

    • Add triethylamine (2.0 eq) to the mixture.

    • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield 6-bromo-7-fluoro-2,3-dihydrobenzofuran-4-ol.

Part 2: Derivatization for Structure-Activity Relationship (SAR) Studies

With the core scaffold in hand, the next phase involves the systematic synthesis of a library of analogs to probe the structure-activity relationship. The bromine atom at the 6-position and the hydroxyl group at the 4-position are the primary points for diversification.

Diversification at the 6-Position (via Cross-Coupling Reactions)

The bromine atom at the 6-position can be readily functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups.

Diversification at the 4-Position (Hydroxyl Group Modification)

The phenolic hydroxyl group at the 4-position can be modified through etherification, esterification, or conversion to other functional groups. This allows for the exploration of the importance of the hydroxyl group as a hydrogen bond donor or acceptor and the impact of steric bulk in this region.

Structure-Activity Relationship (SAR) Insights: A Case Study in Kinase Inhibition

The 2,3-dihydrobenzofuran scaffold has been identified as a promising template for the development of kinase inhibitors.[5] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. A systematic SAR study of 7-fluoro-2,3-dihydrobenzofuran-4-ol derivatives can provide valuable insights into the key structural features required for potent and selective kinase inhibition.

Hypothetical SAR Analysis Workflow:

SAR_Workflow Core Core Scaffold: 7-Fluoro-2,3-dihydrobenzofuran-4-ol R1 Modification at C6 (R1): - Aryl - Heteroaryl - Alkyl - Amine Core->R1 R2 Modification at C4 (OR2): - H (Phenol) - Alkyl (Ether) - Acyl (Ester) Core->R2 Assay Biological Assay: Kinase Inhibition (IC50) R1->Assay R2->Assay SAR_Table SAR Data Table Assay->SAR_Table Analysis Analysis of Trends: - Electronic Effects - Steric Effects - H-bonding SAR_Table->Analysis Lead_Opt Lead Optimization Analysis->Lead_Opt

Caption: Workflow for SAR analysis of 7-fluoro-2,3-dihydrobenzofuran-4-ol derivatives.

Key Questions to Address in an SAR Study:

  • Role of the 4-OH group: Is the phenolic hydroxyl group essential for activity? Does it act as a hydrogen bond donor or acceptor in the kinase active site?

  • Impact of the 7-Fluoro group: How does the fluorine atom at the 7-position influence potency and selectivity compared to non-fluorinated analogs?

  • Influence of C6 substituents: How do the size, electronic properties, and hydrogen bonding capacity of substituents at the 6-position affect kinase inhibition?

  • Stereochemistry at C2 and C3: If chiral centers are introduced at the C2 or C3 positions, how does the stereochemistry impact biological activity?

Data Presentation: SAR Table

The results of the SAR study should be compiled into a clear and concise table to facilitate analysis.

Compound IDR¹ (at C6)R² (at C4-O)Kinase X IC₅₀ (µM)
Core-1 BrH15.2
A-1 PhenylH5.8
A-2 4-MethoxyphenylH2.1
A-3 3-PyridylH1.5
B-1 BrMe> 50
B-2 PhenylMe25.6
C-1 BrAc> 50

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, one might infer that:

  • A free hydroxyl group at the 4-position is crucial for activity (compare Core-1 with B-1 and C-1).

  • Aromatic substituents at the 6-position enhance potency (compare Core-1 with A-1, A-2, and A-3).

  • Electron-donating groups and heteroaromatic rings at the 6-position may be favorable for binding.

Conclusion

The 7-fluoro-2,3-dihydrobenzofuran-4-ol scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The synthetic route outlined in this application note provides a reliable and adaptable method for accessing the core structure and a diverse library of analogs. A systematic and well-designed SAR study, guided by the principles discussed herein, will be instrumental in elucidating the key molecular interactions required for potent biological activity, ultimately paving the way for the discovery of new and effective drug candidates.

References

  • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. MDPI. [Link]

  • Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. PMC. [Link]

  • Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. MDPI. [Link]

  • Intramolecular Cyclization of 2-Allylanilines and 2-Allylphenols on Pd/C. Sci-Hub. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • Claisen Rearrangement. Wikipedia. [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. DergiPark. [Link]

  • Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. PubMed. [Link]

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. [Link]

  • Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents. PubMed. [Link]

  • Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. PubMed. [Link]

  • A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides Generated from 2-Alkyl-Substituted Phenols. Chemistry – An Asian Journal. [Link]

  • Synthesis bioactivity 3DQSAR studies of novel dibenzofuran derivatives as PTPMEG2 inhibitors. Oncotarget. [Link]

  • Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols. PubMed. [Link]

  • Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. PubMed. [Link]

  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][3][5][6]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed. [Link]

  • Structure-activity relationship of C5-curcuminoids and synthesis of their molecular probes thereof. PubMed. [Link]

  • Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. MDPI. [Link]

  • Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Request PDF. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Design, Synthesis, and Biological Evaluation of Benzofuran Derivatives as Inhibitors of Inflammatory Enzymes in Kidney Cancer Therapy. Texila International Journal. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7-Fluoro-2,3-dihydrobenzofuran-4-ol

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists facing yield bottlenecks during the synthesis of 7-Fluoro-2,3-dihydrobenzofuran-4-ol (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists facing yield bottlenecks during the synthesis of 7-Fluoro-2,3-dihydrobenzofuran-4-ol (CAS: 1232774-17-2).

Synthesizing highly functionalized, electron-rich dihydrobenzofurans presents unique challenges, including regioselectivity during ring closure, oxidative degradation of intermediates, and ether cleavage during final deprotection. Below, we provide a validated synthetic pathway, troubleshooting FAQs, and self-validating protocols to maximize your overall yield.

I. Mechanistic Pathway Overview

The most reliable and regioselective route to this specific scaffold utilizes 2-fluoro-5-methoxyphenol as the starting material. By leveraging a Claisen rearrangement, the pathway intrinsically solves the regioselectivity issue, as the fluorine atom blocks one ortho-position, forcing the allyl group exclusively to the desired carbon.

SynthesisPathway A 2-Fluoro-5-methoxyphenol (Starting Material) B 1-Allyloxy-2-fluoro-5-methoxybenzene (O-Allylation) A->B Allyl Br, K2CO3 C 2-Allyl-6-fluoro-3-methoxyphenol (Claisen Rearrangement) B->C Lewis Acid (Et2AlCl) D 2-(3-Fluoro-2-hydroxy-6-methoxyphenyl)ethanol (Oxidative Cleavage & Reduction) C->D 1. OsO4/NaIO4 2. NaBH4 E 7-Fluoro-4-methoxy-2,3-dihydrobenzofuran (Mitsunobu Cyclization) D->E DIAD, PPh3 F 7-Fluoro-2,3-dihydrobenzofuran-4-ol (Target Product) E->F NaSEt or BBr3

Optimized 5-step synthetic workflow for 7-Fluoro-2,3-dihydrobenzofuran-4-ol.

II. Troubleshooting Guide & FAQs

Q1: My Claisen rearrangement of 1-allyloxy-2-fluoro-5-methoxybenzene is yielding significant polymeric byproducts. How can I improve the conversion? A1: Traditional thermal Claisen rearrangements require temperatures exceeding 200°C. Because your intermediate is an electron-rich phenol, these extreme temperatures cause rapid thermal polymerization and decomposition [1]. Solution: Shift to a Lewis acid-catalyzed Claisen rearrangement . Using diethylaluminum chloride (Et₂AlCl) or Boron trichloride (BCl₃) in CH₂Cl₂ at -78°C warming to room temperature significantly suppresses polymerization. Furthermore, because the fluorine atom blocks the C2 position, the rearrangement is 100% regioselective toward the C6 position, ensuring high fidelity without the need for extreme heat.

Q2: During the conversion of the allyl group to the 2-hydroxyethyl chain, ozonolysis is causing degradation of the aromatic ring. What is the alternative? A2: The 2-allyl-6-fluoro-3-methoxyphenol intermediate is highly electron-rich and susceptible to complete oxidative cleavage by ozone. Solution: Replace ozonolysis with the Lemieux-Johnson oxidation (catalytic OsO₄ and stoichiometric NaIO₄). This selectively cleaves the terminal olefin to the aldehyde without over-oxidizing the aromatic system. Subsequent reduction with NaBH₄ reliably yields the 2-(3-fluoro-2-hydroxy-6-methoxyphenyl)ethanol precursor.

Q3: The final demethylation step using BBr₃ results in poor yields and ring-opened byproducts. How can I preserve the dihydrobenzofuran core? A3: Boron tribromide (BBr₃) is a harsh Lewis acid. While it effectively cleaves the C4-methoxy group, it also coordinates with the ethereal oxygen of the dihydrobenzofuran ring, leading to ring-opening via bromide attack at the C2 position [2]. Solution: Switch to a soft nucleophile approach using Sodium ethanethiolate (NaSEt) in DMF at 120°C. The soft thiolate selectively attacks the hard methyl group via an Sₙ2 mechanism without disrupting the dihydrobenzofuran ether linkage. If you must use BBr₃, strictly control the stoichiometry to exactly 1.05 equivalents at -78°C.

Q4: Why use a Mitsunobu cyclization instead of standard acid-catalyzed etherification? A4: Acid-catalyzed cyclization of the diol often requires strong acids (e.g., PTSA or H₂SO₄), which can cause intermolecular dimerization or dehydration of the aliphatic alcohol. The Mitsunobu reaction (DIAD/PPh₃) operates under mild, neutral conditions and is entropically driven to form the 5-membered dihydrofuran ring with near-quantitative yields [3].

III. Validated Experimental Protocols

To ensure self-validation and reproducibility, integrate these optimized, step-by-step methodologies into your workflow.

Protocol A: Lemieux-Johnson Oxidation & Reduction (Olefin Cleavage)

Causality Check: This two-step, one-pot sequence prevents the over-oxidation commonly seen with ozonolysis.

  • Dissolution: Dissolve 2-allyl-6-fluoro-3-methoxyphenol (1.0 eq) in a 3:1 mixture of THF/H₂O (0.2 M).

  • Catalysis: Add catalytic OsO₄ (0.02 eq, 2.5 wt% in t-BuOH) and stir for 10 minutes at room temperature. The solution will darken, indicating the formation of the osmate ester.

  • Cleavage: Slowly add NaIO₄ (2.5 eq) in portions over 30 minutes. Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1) until the allyl starting material is fully consumed (typically 2 hours).

  • Quench: Add saturated aqueous Na₂S₂O₃ to neutralize the osmate esters (solution turns black to clear). Extract with EtOAc.

  • Reduction: Concentrate the organic layer, redissolve in anhydrous MeOH, and cool to 0°C. Add NaBH₄ (1.5 eq) slowly. Stir for 1 hour, quench with 1M HCl (until gas evolution ceases), and extract with DCM to yield the diol precursor.

Protocol B: Mitsunobu Cyclization
  • Preparation: Dissolve 2-(3-fluoro-2-hydroxy-6-methoxyphenyl)ethanol (1.0 eq) and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF under argon at 0°C.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes. The reaction mixture will turn pale yellow.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Isolation: Concentrate the mixture. Self-Validation: The byproduct triphenylphosphine oxide (TPPO) will precipitate upon the addition of cold diethyl ether. Filter the TPPO and purify the filtrate via silica gel chromatography to isolate 7-fluoro-4-methoxy-2,3-dihydrobenzofuran.

Protocol C: Soft Demethylation (Final Deprotection)
  • Reagent Setup: Suspend Sodium ethanethiolate (NaSEt, 3.0 eq) in anhydrous DMF under argon.

  • Reaction: Add 7-fluoro-4-methoxy-2,3-dihydrobenzofuran (1.0 eq) and heat the mixture to 120°C for 6 hours.

  • Workup: Cool to room temperature. Self-Validation: The product is now a phenoxide salt and is water-soluble. Acidify the aqueous layer to pH 4 with 1M HCl to protonate the phenol, then extract with EtOAc.

  • Purification: Wash the organic layer extensively with brine (5x) to remove residual DMF, dry over Na₂SO₄, and concentrate to yield the target 7-Fluoro-2,3-dihydrobenzofuran-4-ol.

IV. Quantitative Yield Optimization Summary

By implementing the troubleshooting steps outlined above, researchers can expect a dramatic improvement in overall synthetic efficiency.

Reaction StepTraditional ConditionTraditional YieldOptimized ConditionOptimized YieldKey Mechanistic Advantage
Claisen Rearrangement Thermal (200°C, Neat)35-45%Et₂AlCl (CH₂Cl₂, 25°C)85-90% Prevents thermal polymerization of electron-rich phenol.
Olefin Cleavage O₃, then NaBH₄ (-78°C)40-50%OsO₄/NaIO₄, then NaBH₄75-82% Prevents oxidative degradation of the aromatic ring.
Final Demethylation BBr₃ (CH₂Cl₂, 25°C)20-30%NaSEt (DMF, 120°C)80-88% Soft nucleophile prevents dihydrobenzofuran ring opening.

V. References

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at:[Link] [1]

  • A Scalable Route to an Unusual 3,3-Dimethyl-2,3-dihydrobenzofuran Ring System Present in an HCV Drug Candidate. Organic Process Research & Development. Available at:[Link] [2]

  • SYNTHESIS OF 2-HYDROXYMETHYL-2,3-DIHYDROBENZOFURANS. Heterocycles. Available at:[Link] [3]

Optimization

Technical Support Center: Troubleshooting 7-Fluoro-2,3-dihydro-benzofuran-4-OL Solubility in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing solubility challenges with 7-Fluoro-2,3-dihydro-benzofuran-4-OL (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing solubility challenges with 7-Fluoro-2,3-dihydro-benzofuran-4-OL (CAS: 1232774-17-2). While Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for maintaining stock solutions of lipophilic small molecules[1], researchers frequently encounter unexpected precipitation, crystallization, or "crashing out" during assay preparation.

This guide provides a mechanistic understanding of these failures and field-proven protocols to ensure reliable solvation.

Root Cause Analysis: The Chemistry of Precipitation

Why does a compound that should be soluble in DMSO suddenly precipitate? The answer rarely lies in the compound itself, but rather in the degradation of the solvent environment.

  • Hygroscopy and Solvent Structuring: DMSO is exceptionally hygroscopic. When exposed to atmospheric moisture, it rapidly absorbs water. At a 33% weight ratio (1 DMSO : 2 H₂O), DMSO forms a highly structured, viscous hydrogen-bond network[2]. This structured liquid phase makes it thermodynamically unfavorable to form a cavity for a lipophilic, fluorinated molecule like 7-Fluoro-2,3-dihydro-benzofuran-4-OL, effectively squeezing the solute out of solution[2].

  • Freeze-Thaw Synergy & Ostwald's Rule: Storing DMSO stocks at -20°C is standard practice, but repeated freeze-thaw cycles in the presence of absorbed water synergistically drive precipitation[3]. According to Ostwald's Rule of Stages, the compound may initially dissolve in an amorphous (high-entropy) state, but freeze-thaw kinetics push the molecule into its lowest-entropy, most stable crystalline polymorph[2]. Once crystallized, redissolution requires significantly more energy.

Mechanism N1 Anhydrous DMSO (High Solvating Power) N2 Atmospheric Moisture Absorption (Hygroscopic) N1->N2 N3 Formation of DMSO-H2O Hydrogen Bond Networks N2->N3 N4 Displacement of Lipophilic Solute N3->N4 N5 Crystallization & Irreversible Precipitation N4->N5

Fig 1: Mechanistic pathway of water-induced precipitation of lipophilic solutes in DMSO.

Diagnostic Workflow

Use the following decision tree to identify the root cause of your solubility failure and apply the correct targeted intervention.

Workflow Start Solubility Issue Detected (7-Fluoro-2,3-dihydro-benzofuran-4-OL) Q1 When did the issue occur? Start->Q1 Initial During initial stock preparation Q1->Initial Immediate Storage After -20°C storage / Freeze-Thaw Q1->Storage Post-storage Dilution Upon dilution into aqueous media Q1->Dilution Assay prep Sol1 Action: Heat to 37°C + Bath Sonication (10 min) Initial->Sol1 Sol2 Action: Discard wet DMSO. Use fresh anhydrous DMSO. Storage->Sol2 Sol3 Action: Stepwise dilution + Add 0.01% Pluronic F-68 Dilution->Sol3

Fig 2: Diagnostic workflow for resolving DMSO solubility failures during experiment prep.

Quantitative Impact of Water on DMSO

To understand the critical need for anhydrous conditions, observe how water contamination alters the physical properties of DMSO and its solvating power.

DMSO Hydration (% w/w)Molar Ratio (DMSO:H₂O)Freezing Point (°C)Solvating Power for LipophilesPrecipitation Risk
0% (Anhydrous) 1:018.5°COptimalLow
~10% Variable~0.0°CReducedModerate
33% 1:2-73.0°CPoorVery High

Data synthesized from thermodynamic evaluations of DMSO-water mixtures[1][2].

Validated Experimental Protocols

Protocol A: Preparation of a 10 mM Anhydrous Stock Solution

This protocol is self-validating; visual inspection and temperature control ensure the thermodynamic stability of the solution.

  • Equilibration: Allow the vial of 7-Fluoro-2,3-dihydro-benzofuran-4-OL and a fresh, sealed bottle of anhydrous DMSO to reach room temperature (25°C) before opening. This prevents the condensation of atmospheric moisture into the solvent[4].

  • Solvation: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex vigorously for 2-5 minutes[4][5].

  • Energy Addition (If needed): If the solid persists, use a bath sonicator for 5-10 minutes to break down aggregates, followed by gentle warming in a 37°C water bath for 10-15 minutes[4][5]. Avoid excessive heat to prevent compound degradation[4].

  • Validation: Visually inspect the solution against a strong light source to ensure no micro-crystals remain[4].

  • Storage: Aliquot the stock into single-use volumes (to strictly avoid freeze-thaw cycles) and store at -20°C or -80°C[5][6].

Protocol B: Aqueous Assay Dilution (Preventing "Crash Out")

Diluting from a 100% DMSO stock into an aqueous buffer causes a dramatic shift in solvent polarity, often leading to immediate precipitation[5].

  • Stepwise Dilution: Never add aqueous buffer directly to the DMSO stock. Instead, add the small volume of DMSO stock dropwise to the larger volume of aqueous media while continuously vortexing or stirring. This ensures rapid dispersion and prevents localized high concentrations that initiate nucleation[4][5].

  • Co-Solvent Addition: If precipitation still occurs, pre-mix the aqueous media with a non-ionic surfactant such as 0.01% - 0.1% Pluronic F-68 or Tween 80 prior to adding the compound[5][6].

  • Concentration Limits: Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid cellular toxicity[5][6]. Always run a vehicle control with the exact same final DMSO concentration[4].

Frequently Asked Questions (FAQs)

Q: I stored my 10 mM stock at -20°C, and now there is a white precipitate that won't redissolve at room temperature. What happened? A: Your DMSO likely absorbed atmospheric water before freezing. The combination of water uptake and the freeze-thaw cycle forced the 7-Fluoro-2,3-dihydro-benzofuran-4-OL out of a metastable amorphous state into a highly stable, low-entropy crystalline polymorph[2][3]. You can attempt to rescue it via acoustic sonication and 37°C warming[3][5], but if it fails, you must prepare a fresh stock using strictly anhydrous DMSO.

Q: Can I just dissolve the dry compound directly in a dilute DMSO/water mixture to save time? A: No. Dissolving a dry lipophilic compound directly into dilute DMSO is a thermodynamically unfavorable and kinetically very slow process[7]. Always dissolve the compound completely in 100% anhydrous DMSO first, and then dilute it into your aqueous media[7].

Q: Are there alternative solvents if DMSO completely fails for my specific assay? A: Yes. If DMSO proves inadequate or causes assay interference, you can evaluate other biocompatible organic solvents such as Polyethylene glycol (PEG) 400, PEG 3350, or glycerol. These alternatives sometimes offer better solubility profiles and can help preserve protein stability in binding assays[7][8].

References

  • BenchChem. "Overcoming solubility issues with Antitumor agent-41 in DMSO".5

  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO". 2

  • BenchChem. "Troubleshooting AN-12-H5 solubility issues in DMSO". 4

  • Hampton Research. "Compound Solubility with Dimethylsulfoxide". 7

  • MedChemExpress. "Compound Handling Instructions". 6

  • PubMed Central. "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study". 8

  • Ziath. "Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles". 3

  • Wikipedia. "Dimethyl sulfoxide".1

Sources

Troubleshooting

Preventing oxidative degradation of 7-Fluoro-2,3-dihydro-benzofuran-4-OL during storage

Welcome to the technical support guide for 7-Fluoro-2,3-dihydro-benzofuran-4-OL. This resource is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxida...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 7-Fluoro-2,3-dihydro-benzofuran-4-OL. This resource is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxidative degradation of this compound during storage. As a substituted benzofuran-4-ol, this molecule possesses a phenolic hydroxyl group that is susceptible to oxidation, potentially compromising sample integrity, experimental results, and product shelf-life. This guide provides in-depth technical information, troubleshooting protocols, and best practices to ensure the long-term stability of your material.

Understanding the Degradation Pathway: The Chemistry of Oxidation

The primary route of degradation for 7-Fluoro-2,3-dihydro-benzofuran-4-OL is the oxidation of its phenolic hydroxyl group. This process can be initiated by atmospheric oxygen and accelerated by factors such as light, elevated temperatures, and the presence of metal ions.[1] The phenolic hydroxyl group can be oxidized to a phenoxy radical, which can then participate in further reactions, leading to the formation of colored quinone-type structures and other degradation products. The electron-donating nature of the hydroxyl group makes the aromatic ring susceptible to oxidative attack.

The degradation can be visualized as a multi-step process:

  • Initiation: An initiator (e.g., light, heat, metal catalyst) abstracts a hydrogen atom from the phenolic hydroxyl group, forming a phenoxy radical.

  • Propagation: The phenoxy radical can react with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen atom from another molecule of 7-Fluoro-2,3-dihydro-benzofuran-4-OL, propagating the chain reaction.

  • Termination: The reaction is terminated when two radicals combine.

This cascade of reactions leads to a mixture of degradation products, which can interfere with analytical measurements and reduce the purity and potency of the compound.

cluster_0 Oxidative Degradation Pathway A 7-Fluoro-2,3-dihydro- benzofuran-4-OL B Phenoxy Radical A->B Initiation (O2, light, heat, metal ions) C Peroxyl Radical B->C Propagation (+ O2) C->A Propagation D Degradation Products (e.g., Quinones) C->D Formation of Products

Caption: Oxidative degradation cascade of 7-Fluoro-2,3-dihydro-benzofuran-4-OL.

Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of 7-Fluoro-2,3-dihydro-benzofuran-4-OL.

Issue 1: The solid compound has developed a pink or brownish discoloration.

  • Question: My white crystalline 7-Fluoro-2,3-dihydro-benzofuran-4-OL has turned slightly brown after a few weeks on the shelf. What is happening and is the material still usable?

  • Answer: Discoloration is a common indicator of oxidative degradation. The colored species are likely quinone-type compounds formed from the oxidation of the phenolic hydroxyl group. While a slight change in color may not significantly impact purity for some applications, it is a clear sign of instability. For sensitive assays or use in drug formulation, the purity should be re-assessed.

    Troubleshooting Protocol:

    • Assess Purity: Analyze the discolored material using High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD) to quantify the parent compound and identify impurity peaks.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile degradation products.[3]

    • Compare to Standard: If available, compare the analytical profile to a fresh or properly stored reference standard.

    • Decision on Usability: Based on the purity assessment, decide if the material is suitable for its intended use. For applications requiring high purity, the material should be discarded or repurified.

Issue 2: I am seeing new impurity peaks in my chromatograms that were not present initially.

  • Question: My recent HPLC analysis of a stored solution of 7-Fluoro-2,3-dihydro-benzofuran-4-OL shows several new, small peaks that were not there when the solution was freshly prepared. What could be the cause?

  • Answer: The appearance of new peaks in your chromatogram is a strong indication of chemical degradation. For solutions, degradation can occur more rapidly than in the solid state due to increased molecular mobility and interaction with the solvent and dissolved oxygen.

    Troubleshooting Protocol:

    • Solvent Check: Ensure the solvent used is of high purity and has been properly degassed to remove dissolved oxygen. Some solvents can also degrade over time to form oxidative species.

    • Headspace Analysis: If the solution is stored in a vial, the headspace contains oxygen. Purging the vial with an inert gas like argon or nitrogen before sealing can mitigate this.

    • Analytical Method Validation: Confirm that the new peaks are not artifacts of the analytical method itself (e.g., column bleed, mobile phase contamination). Run a blank injection of the solvent.

    • Characterize Impurities: If necessary, use techniques like LC-MS/MS to identify the mass of the impurity peaks, which can provide clues about their structure and formation pathway.[2]

Issue 3: I am observing a decrease in the biological activity or potency of my compound over time.

  • Question: An older batch of 7-Fluoro-2,3-dihydro-benzofuran-4-OL is showing reduced efficacy in my cell-based assay compared to a new batch. Could this be a storage issue?

  • Answer: A loss of potency is a direct consequence of a decrease in the concentration of the active parent compound due to degradation. The degradation products are unlikely to have the same biological activity and may even have confounding effects.

    Troubleshooting Protocol:

    • Quantitative Analysis: Perform a quantitative analysis (e.g., using a calibrated HPLC method) to determine the exact concentration of 7-Fluoro-2,3-dihydro-benzofuran-4-OL in the older batch.

    • Correlate Purity and Activity: Compare the purity data with the observed biological activity to establish a correlation.

    • Review Storage History: Examine the storage conditions of the older batch. Was it exposed to light, elevated temperatures, or ambient atmosphere for extended periods?

    • Implement Improved Storage: For future batches, implement the recommended best practices for storage outlined below to prevent a recurrence.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for solid 7-Fluoro-2,3-dihydro-benzofuran-4-OL?

    • A1: For long-term storage, the solid compound should be stored in a tightly sealed, amber glass vial to protect from light and moisture.[1] The vial should be placed in a desiccator to maintain a dry environment. For maximum stability, store at reduced temperatures (-20°C or -80°C) and under an inert atmosphere (argon or nitrogen).[4]

  • Q2: How should I store solutions of 7-Fluoro-2,3-dihydro-benzofuran-4-OL?

    • A2: Solutions should be prepared fresh whenever possible. If storage is necessary, use a high-purity, degassed solvent. Store solutions in tightly sealed vials with minimal headspace, protected from light, and at low temperatures. For extended storage, consider flash-freezing aliquots in an inert atmosphere.

  • Q3: Are there any recommended antioxidants I can add to stabilize the compound?

    • A3: Yes, for solutions, the addition of a small amount of an antioxidant can be beneficial. Common choices for phenolic compounds include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Vitamin E (α-tocopherol).[5] The choice and concentration of the antioxidant should be validated to ensure it does not interfere with downstream applications.

  • Q4: What analytical techniques are best for monitoring the stability of this compound?

    • A4: A combination of techniques is often most effective. Reversed-phase HPLC with UV detection is excellent for routine purity checks and quantification.[3][6] LC-MS is valuable for identifying unknown degradation products. For detecting the initial stages of oxidation, techniques that measure total phenolic content or antioxidant capacity can also be employed.

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CReduces the rate of chemical reactions, including oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, a key reactant in the oxidation process.[1][7]
Light Amber vials or opaque containersPrevents photo-oxidation, where light provides the energy to initiate degradation.[1][8]
Moisture Desiccated environmentMoisture can accelerate degradation pathways.
Container Tightly sealed glass vialsPrevents ingress of air and moisture. Glass is generally more inert than plastic.[9]

Best Practices for Storage and Handling

To proactively prevent degradation, a systematic approach to storage and handling is essential.

Protocol 1: Long-Term Storage of Solid Compound
  • Preparation: Work in a low-humidity environment, such as a glove box or a benchtop with a nitrogen stream.[7]

  • Aliquoting: If you have a large batch, aliquot the material into smaller, single-use vials. This avoids repeated exposure of the bulk material to the atmosphere.

  • Inert Gas Blanketing: Place the aliquot in an amber glass vial. Gently flush the vial with a stream of dry argon or nitrogen for 30-60 seconds to displace the air.

  • Sealing: Immediately and tightly seal the vial with a cap that has a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap with Parafilm.[10]

  • Storage: Place the sealed vial inside a labeled, light-blocking secondary container. Store in a freezer at -20°C or -80°C.

Protocol 2: Handling Air-Sensitive Reagents

For highly sensitive applications, all manipulations should be performed under an inert atmosphere using Schlenk line techniques or in a glove box.[7][11]

Caption: Decision tree for selecting the appropriate storage protocol.

By understanding the mechanisms of degradation and implementing these rigorous storage and handling protocols, you can ensure the stability and reliability of your 7-Fluoro-2,3-dihydro-benzofuran-4-OL for the duration of your research and development activities.

References

  • ChemContract. (2026, March 16). Benzofuran-4-ol (CAS 480-97-7).
  • RSC Publishing. Analytical Methods.
  • Ossila. Air Sensitive Compounds.
  • National Institutes of Health. (n.d.). Benzofuran. PubChem.
  • IntechOpen. (2024, September 24). Isolation and Identification of Phenolic Compounds.
  • National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Phenol.
  • Hlebowicz, J., et al. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC.
  • CNR-IRIS. (2025, February 3). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics.
  • JScholar. (2023, June 19). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
  • ResearchGate. (2017, December 18). Chapter 1: Methods of Analysis for Phenolic Compounds.
  • ResearchGate. (n.d.). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere.
  • PMC. (n.d.). Profiling methods for the determination of phenolic compounds in foods and dietary supplements.
  • Momentum Transfer. (n.d.). How We Handle Air Sensitive Samples.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents. Technical Bulletin AL-134.
  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.

Sources

Optimization

Technical Support Center: LC-MS Method Development for 7-Fluoro-2,3-dihydro-benzofuran-4-OL

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and methodology framework to address the specific physicochemical challenges of analyzing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and methodology framework to address the specific physicochemical challenges of analyzing 7-Fluoro-2,3-dihydro-benzofuran-4-OL via Liquid Chromatography-Mass Spectrometry (LC-MS).

This compound features a saturated furan ring fused to a fluorinated phenol. The presence of the highly electronegative fluorine atom para to the hydroxyl group significantly alters its acidity, hydrophobicity, and ionization dynamics. The guides below will help you navigate mobile phase selection, column chemistry, and source optimization.

Diagnostic Workflow for Method Optimization

The following logic tree dictates the causality behind our optimization strategy, moving from molecular structure to final chromatographic resolution.

LCMS_Optimization A Target Analyte: 7-Fluoro-2,3-dihydro-benzofuran-4-OL B Ionization Mode: Negative ESI [M-H]- A->B Phenolic OH deprotonation C Aqueous Additive: 0.2 mM Ammonium Fluoride B->C Gas-phase basicity enhancement D Organic Modifier: LC-MS Grade Methanol C->D Solvent compatibility E Stationary Phase: PFP (Pentafluorophenyl) D->E Fluorine-Fluorine interactions F Result: Optimized Signal & Retention E->F High-resolution separation

LC-MS optimization workflow for fluorinated phenolic compounds.

Troubleshooting & FAQs

Q1: Why is my Electrospray Ionization (ESI) signal virtually non-existent when using a standard 0.1% Formic Acid mobile phase? Causality: 7-Fluoro-2,3-dihydro-benzofuran-4-OL is a phenolic compound. The fluorine atom at the 7-position exerts a strong electron-withdrawing inductive effect, stabilizing the phenoxide anion and lowering the pKa of the 4-hydroxyl group. This makes the molecule highly amenable to Negative Electrospray Ionization (ESI-). Using an acidic modifier like 0.1% formic acid forces the analyte into its neutral, protonated state, severely suppressing the formation of the [M-H]- ion[1]. Solution: Switch to a neutral or slightly basic mobile phase. The addition of 0.2 mM Ammonium Fluoride ( NH4​F ) acts as a strong gas-phase base, facilitating highly efficient proton abstraction during the desolvation process, which dramatically increases the sensitivity of phenolic compounds in negative mode[2].

Q2: I am observing poor retention and severe peak tailing on my standard C18 column. How can I improve the chromatography? Causality: Alkyl-based (C18) stationary phases rely exclusively on hydrophobic dispersion forces. The highly electronegative fluorine atom on your analyte alters its electron distribution, reducing its hydrophobic interaction with the C18 chains. Furthermore, unendcapped silanol groups on the silica support can cause secondary interactions with the phenol, leading to peak tailing. Solution: Transition to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal retention mechanisms that C18 columns lack, specifically π−π interactions with the benzofuran ring, strong dipole-dipole interactions, and unique fluorine-fluorine interactions. This targeted selectivity improves both retention time and peak symmetry for fluorinated compounds[3].

Q3: During gradient elution, I am experiencing severe baseline drift and sporadic ion suppression. How do I resolve this? Causality: Negative ESI is highly susceptible to background noise from trace contaminants (e.g., plasticizers, metal ions, or degraded solvent additives) that concentrate on the column and elute during the organic gradient. Solution: Ensure strict solvent hygiene. Use only LC/MS-grade solvents and additives. Prepare your mobile phases in clean, clear borosilicate glass. Never use amber/brown bottles for additive-rich solvents, as the glass is not rated to handle additives and can leach contaminants. Additionally, never "top off" existing solvent bottles, as this concentrates contaminants over time[4].

Step-by-Step Methodology: Self-Validating Optimization Protocol

To ensure robust and reproducible quantification, follow this self-validating protocol. Each step is designed to isolate variables, ensuring that if a failure occurs, the root cause is immediately identifiable.

Phase 1: Mobile Phase Preparation & System Priming

  • Solvent A (Aqueous): Dissolve LC-MS grade Ammonium Fluoride in LC-MS grade water to achieve a final concentration of 0.2 mM. Do not exceed 1.0 mM, as high fluoride concentrations can degrade silica-based columns over time[2].

  • Solvent B (Organic): Use 100% LC-MS grade Methanol. Mechanistic Note: Methanol is prioritized over Acetonitrile because Acetonitrile's triple bond can competitively interfere with the π−π interactions between the PFP stationary phase and the analyte[3].

  • Priming: Flush the LC system with 50:50 Water:Methanol (without additives) for 30 minutes to remove any residual acidic modifiers from previous users before introducing the NH4​F phase[4].

Phase 2: Source Optimization via Flow Injection Analysis (FIA)

  • Bypass the analytical column and connect the autosampler directly to the MS source using a PEEK restrictor capillary.

  • Infuse a 1 µg/mL standard of 7-Fluoro-2,3-dihydro-benzofuran-4-OL in 50:50 Solvent A:B at a flow rate of 0.2 mL/min.

  • Monitor the m/z transition corresponding to the [M-H]- ion.

  • Self-Validation Check: Incrementally adjust the capillary voltage (typically 1.5 - 2.5 kV for negative mode) and desolvation temperature. Plot the signal intensity against voltage. The optimal voltage is the peak of this curve; higher voltages will cause signal degradation due to electrical arcing or in-source fragmentation[1].

Phase 3: Chromatographic Gradient & Matrix Validation

  • Install a PFP column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Set the flow rate to 0.4 mL/min with a column temperature of 40°C.

  • Gradient Program: Start at 10% B, hold for 0.5 min, ramp linearly to 95% B over 4.5 min, hold at 95% B for 1 min, and re-equilibrate at 10% B for 2 min.

  • Post-Column Infusion (Self-Validation): To guarantee your mobile phase gradient does not cause hidden ion suppression, set up a T-piece post-column. Continuously infuse the analyte standard via a syringe pump while running a blank LC gradient. A perfectly flat, stable baseline on the MS confirms that your mobile phase and column are free of suppressive leachates.

Quantitative Data: Mobile Phase Additive Comparison

The following table summarizes the expected quantitative impact of various mobile phase modifiers on the ionization and chromatography of fluorinated phenols based on established LC-MS principles.

Mobile Phase Additive (Aqueous)Approx. pHIonization ModeRelative MS Signal Intensity (%)Peak Symmetry Factor ( As​ )
0.1% Formic Acid2.7ESI (-)12%1.85 (Severe Tailing)
10 mM Ammonium Acetate6.8ESI (-)65%1.20 (Acceptable)
0.1% Ammonia10.5ESI (-)82%1.35 (Slight Broadening)
0.2 mM Ammonium Fluoride ~6.5 ESI (-) 100% (Optimal) 1.05 (Excellent)

Note: Data represents normalized relative response metrics for fluorinated phenolic compounds on a PFP stationary phase.

References

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PubMed (nih.gov).
  • Development and Interlaboratory Validation of Two Fast UPLC–MS-MS Methods Determining Urinary Bisphenols, Parabens and Phthal
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • How to prepare and install mobile phases on an LC/MS system to minimize contamination - WKB96258.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of Synthesized 7-Fluoro-2,3-dihydro-benzofuran-4-ol

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and process scientists tasked with synthesizing and purifying 7-Fluoro-2,3-dihydro-benzofuran-4-ol (CAS 1232774-17-2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and process scientists tasked with synthesizing and purifying 7-Fluoro-2,3-dihydro-benzofuran-4-ol (CAS 1232774-17-2) 1. The synthesis of pharmacologically active dihydrobenzofurans is a complex, multi-step process with a high propensity for side-product formation 2. This center provides causality-driven troubleshooting, self-validating protocols, and quantitative impurity profiling to ensure you achieve ≥98% purity for downstream drug development applications.

Impurity Profiling Database

Before troubleshooting, it is critical to understand why specific impurities form. Whether your synthetic route utilizes transition-metal-catalyzed C–O bond formation or transition-metal-free photocatalytic protocols 3, the reaction mechanics dictate your purification strategy.

Table 1: Quantitative Profile of Common Synthetic Impurities

Impurity TypeMechanistic OriginTypical AbundanceExploitable PropertyPrimary Removal Method
Regioisomers (e.g., 5-fluoro isomer)Lack of strict regiocontrol during electrophilic aromatic substitution or ring cyclization.5% – 15%Subtle differences in dipole moment and polarity.Silica Gel Chromatography
Uncyclized Precursors (e.g., halo-ethers)Incomplete intramolecular C–O or C–C bond formation during the final cyclization step.2% – 10%Lack of an acidic phenolic -OH group.Acid-Base Extraction
Transition Metals (Cu, Fe)Residual catalysts from cross-coupling. Even "pure" FeCl₃ contains ppm levels of Cu that actively catalyze reactions 4.30 ppm – 5 mol%Chelation affinity.Scavenger Resins / EDTA Wash
Over-alkylated Byproducts Uncontrolled side reactions during high-temperature or highly basic reaction phases.< 5%Molecular weight and crystalline lattice integration.Recrystallization

Troubleshooting FAQs

Q1: My final product exhibits a dark discoloration, and my ¹H NMR spectra show severe line broadening. What is the issue? A: This is a classic hallmark of paramagnetic transition metal contamination. Synthesis of benzo[b]furans and dihydrobenzofurans often relies on Iron (Fe) or Copper (Cu) to catalyze the intramolecular C–O bond formation 4. Solution: Standard aqueous workups will not remove tightly coordinated metals. You must treat the organic phase with a metal scavenger resin (e.g., QuadraPure™) or perform a rigorous wash with an aqueous EDTA solution prior to chromatography.

Q2: I am observing a closely eluting spot on my TLC just above my product. How do I remove this regioisomer? A: Regioisomers (such as the 5-fluoro analog) form when the aromatic ring cyclization lacks selectivity. Because their molecular weights and functional groups are identical, separation relies entirely on subtle differences in their dipole moments. Solution: Utilize column chromatography with a highly optimized, shallow gradient. Studies on dihydrobenzofuran neolignans demonstrate that Hexane:Ethyl Acetate mixtures (e.g., 2:1 to 3:2 v/v) provide optimal resolution for these specific scaffolds on silica gel 5.

Q3: How can I efficiently remove unreacted, non-phenolic starting materials without running a column? A: Exploit the acidic nature of the C4-hydroxyl group. 7-Fluoro-2,3-dihydro-benzofuran-4-ol is a phenol. By performing an acid-base extraction, you can selectively partition the target molecule into an aqueous phase as a phenolate salt, leaving neutral, non-phenolic impurities (like unreacted alkylating agents or fully protected ethers) trapped in the organic phase.

Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Extraction (Phenol Isolation)

Objective: Isolate the phenolic target from neutral/basic organic impurities through pKa exploitation.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., Ethyl Acetate or Dichloromethane).

  • Basification: Wash the organic layer with 1M NaOH (aq).

    • Causality: The base deprotonates the C4-hydroxyl group (pKa ~9-10), forming a highly water-soluble phenolate ion.

  • Phase Separation & Validation: Separate the layers.

    • Self-Validation Step: Spot both layers on a TLC plate. The target compound should be entirely absent from the organic layer. Discard the organic layer if it only contains unreacted non-phenolic precursors.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl until the pH reaches 2-3.

    • Causality: This reprotonates the phenolate, rendering the 7-Fluoro-2,3-dihydro-benzofuran-4-ol insoluble in water, often causing it to crash out as a cloudy suspension.

  • Recovery: Extract the turbid aqueous layer 3x with fresh Ethyl Acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Silica Gel Column Chromatography

Objective: Remove structurally similar regioisomers and trace organic byproducts 5.

  • Column Packing: Prepare a slurry of silica gel (0.040–0.063 mm) in Hexane. Pack the column, ensuring a flat bed with no air bubbles.

  • Loading: Dry-load the sample by dissolving it in a minimal amount of volatile solvent, adding a small amount of silica gel, and evaporating it to a free-flowing powder. Apply evenly to the top of the column bed.

  • Elution: Elute using a gradient of Hexane and Ethyl Acetate (starting at 4:1 v/v, moving to 2:1 v/v).

    • Causality: Hexane/EtOAc mixtures provide the optimal polarity window to separate the slightly more polar regioisomers from the target dihydrobenzofuran.

  • Fraction Analysis & Validation: Collect fractions and analyze via TLC (UV active at 254 nm).

    • Self-Validation Step: Combine fractions containing the pure product and concentrate. Confirm purity via ¹H NMR, ensuring the absence of extraneous aromatic peaks in the 6.5–7.5 ppm region.

Purification Workflow Visualization

PurificationWorkflow Crude Crude 7-Fluoro-2,3-dihydro- benzofuran-4-ol Mixture MetalScavenge Metal Scavenging (Remove Cu/Fe) Crude->MetalScavenge If metal-catalyzed route AcidBase Acid-Base Extraction (pH 10-11) Crude->AcidBase If metal-free route MetalScavenge->AcidBase OrgPhase1 Organic Phase (Non-phenolic Impurities) AcidBase->OrgPhase1 Discard AqPhase1 Aqueous Phase (Target Phenolate) AcidBase->AqPhase1 Retain Acidify Acidification (pH 2-3) & Solvent Extraction AqPhase1->Acidify Chromatography Silica Gel Chromatography (Hexane/EtOAc) Acidify->Chromatography Remove Regioisomers PureProduct Pure 7-Fluoro-2,3-dihydro- benzofuran-4-ol Chromatography->PureProduct ≥98% Purity

Figure 1: Decision tree and workflow for the purification of 7-Fluoro-2,3-dihydro-benzofuran-4-ol.

References

  • O'Connor, R. E. (2022). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. University College Cork.
  • Li, et al. (2024).
  • Henry, M. C., et al. (2020). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis.
  • MDPI (2023). Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents against Trypanosoma cruzi.
  • Fluorochem. 7-Fluoro-2,3-dihydro-benzofuran-4-ol (CAS 1232774-17-2)

Sources

Optimization

Resolving co-elution issues in 7-Fluoro-2,3-dihydro-benzofuran-4-OL chromatography

Guide Objective: This technical guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals to diagnose and resolve chromatographic co-elution issues encountered duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide Objective: This technical guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals to diagnose and resolve chromatographic co-elution issues encountered during the analysis of 7-Fluoro-2,3-dihydro-benzofuran-4-OL. As a senior application scientist, my goal is to explain the causality behind each troubleshooting step, ensuring a logical and scientifically grounded approach to method development and optimization.

Section 1: Foundational FAQs - Understanding the Challenge

This section addresses the fundamental questions surrounding the chromatography of 7-Fluoro-2,3-dihydro-benzofuran-4-OL.

Q1: What is co-elution, and why is it a specific concern for 7-Fluoro-2,3-dihydro-benzofuran-4-OL?

A: Co-elution is the failure of a chromatographic system to separate two or more analytes, resulting in overlapping peaks. For quantitative analysis, this is a critical issue as it prevents accurate peak integration and compromises data integrity.

The structure of 7-Fluoro-2,3-dihydro-benzofuran-4-OL—containing a polar phenolic hydroxyl (-OH) group, a fluorinated aromatic ring, and a dihydrofuran moiety—presents a unique challenge. This combination of functionalities makes it susceptible to co-elution with structurally similar impurities that may possess nearly identical polarity and retention characteristics. These impurities can include positional isomers, precursors, or degradation products formed during synthesis or storage.[1][2]

Q2: What are the most probable co-eluting species with my target analyte?

A: Based on common synthetic routes for benzofuran derivatives, likely impurities include:[3]

  • Positional Isomers: Isomers such as 5-Fluoro-2,3-dihydro-benzofuran-4-OL or other variations where the fluorine or hydroxyl group is at a different position on the aromatic ring. These often have very similar physicochemical properties, making them difficult to separate.

  • Synthetic Precursors: Unreacted starting materials or intermediates from the synthesis process.

  • By-products: Compounds formed from side reactions during synthesis. The complexity of multi-step syntheses for such heterocyclic compounds creates numerous opportunities for impurity formation.[1]

  • Degradation Products: The phenolic hydroxyl group can be susceptible to oxidation, potentially leading to the formation of quinone-like structures or other degradation products over time.

Q3: How can I definitively confirm that a distorted peak is due to co-elution?

A: A broad, tailing, or shouldered peak is a primary indicator of a potential co-elution problem.[4][5] To confirm this, employ the following strategies:

  • Peak Purity Analysis with a Diode Array Detector (DAD/PDA): This is the most accessible method. A DAD/PDA detector scans the UV-Vis spectrum across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it confirms the presence of more than one component.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer is a definitive technique. By examining the mass spectra across the peak, you can identify if multiple components, including isomers (which have the same mass-to-charge ratio), are present.[4]

Section 2: The Systematic Troubleshooting Workflow

When facing a co-elution problem, a systematic approach is more effective than random parameter adjustments. The following workflow is designed to logically diagnose and resolve the issue by manipulating the key factors of chromatographic separation.

Troubleshooting_Workflow Troubleshooting Workflow for Co-elution start Co-elution Observed (Peak Tailing, Shoulders, Asymmetry) sys_check Step 1: System Health Check - Check for leaks - Verify flow rate - Minimize extra-column volume start->sys_check mobile_phase Step 2: Mobile Phase Optimization (Primary Lever for Selectivity) sys_check->mobile_phase If system is OK solvent_strength 2a: Adjust Solvent Strength (%B) - Decrease % Organic for more retention - Try a shallower gradient mobile_phase->solvent_strength solvent_type 2b: Change Organic Solvent - Switch ACN ↔ MeOH - Exploit different selectivity solvent_strength->solvent_type If resolution is still poor end_resolved Resolution Achieved solvent_strength->end_resolved ph_adjust 2c: Adjust Mobile Phase pH - Crucial for phenolic -OH group - Keep pH >2 units from pKa solvent_type->ph_adjust If resolution is still poor solvent_type->end_resolved column_chem Step 3: Change Stationary Phase (Secondary Lever for Selectivity) ph_adjust->column_chem If mobile phase changes fail ph_adjust->end_resolved phenyl_col Try Phenyl-Hexyl Column (π-π interactions for aromatics) column_chem->phenyl_col pfp_col Try PFP Column (Dipole & shape selectivity) column_chem->pfp_col polar_col Try Polar-Embedded Column (Alternative hydrogen bonding) column_chem->polar_col temperature Step 4: Adjust Column Temperature (Fine-tuning) phenyl_col->temperature If minor improvement needed phenyl_col->end_resolved pfp_col->temperature If minor improvement needed pfp_col->end_resolved polar_col->temperature If minor improvement needed polar_col->end_resolved temperature->end_resolved end_not_resolved Issue Persists: Consult Advanced Techniques (2D-LC) temperature->end_not_resolved If all else fails

Sources

Troubleshooting

Technical Support Center: Maximizing the Shelf Life of 7-Fluoro-2,3-dihydro-benzofuran-4-OL

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of best practices for the storage and handling of 7-Fluoro-2,3-dihydro-benzofuran-4-OL to ensure its long-term stab...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of best practices for the storage and handling of 7-Fluoro-2,3-dihydro-benzofuran-4-OL to ensure its long-term stability and integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade 7-Fluoro-2,3-dihydro-benzofuran-4-OL?

Based on the chemical structure, the primary degradation pathways for 7-Fluoro-2,3-dihydro-benzofuran-4-OL are likely oxidation and polymerization. The phenolic hydroxyl group (-OH) is susceptible to oxidation, which can be accelerated by air (oxygen), light, and elevated temperatures. The benzofuran moiety itself can be prone to slow polymerization, a process that can be catalyzed by heat and acidic conditions[1].

Q2: What is the recommended temperature for storing this compound?

For long-term storage, it is recommended to keep 7-Fluoro-2,3-dihydro-benzofuran-4-OL in a refrigerated and controlled environment, ideally between 2°C and 8°C[2]. Some suppliers of similar benzofuran derivatives also recommend refrigerated storage. Storing at room temperature may be acceptable for short periods, but for maximizing shelf life, refrigeration is crucial to slow down potential degradation reactions.

Q3: How should I protect the compound from atmospheric degradation?

To prevent oxidation, 7-Fluoro-2,3-dihydro-benzofuran-4-OL should be stored under an inert atmosphere. This can be achieved by blanketing the compound with an inert gas such as argon or nitrogen before sealing the container. It is also critical to ensure the container is tightly closed to prevent the ingress of air and moisture[3][4].

Q4: Is 7-Fluoro-2,3-dihydro-benzofuran-4-OL sensitive to light?

Yes, compounds with aromatic rings and hydroxyl groups can be sensitive to light, which can provide the energy to initiate photo-oxidative degradation. Therefore, it is essential to store the compound in a light-protected container, such as an amber glass vial or a container wrapped in aluminum foil[5].

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of the solid/solution (e.g., turning yellow or brown) Oxidation of the phenolic hydroxyl group.Purge the container with an inert gas (argon or nitrogen) before sealing. Store in a desiccator to minimize moisture. For solutions, use de-gassed solvents.
Inconsistent experimental results over time Degradation of the compound leading to lower purity.Re-evaluate storage conditions. Ensure the compound is stored at the recommended temperature, under an inert atmosphere, and protected from light. Consider re-purifying the compound if significant degradation is suspected.
Formation of insoluble particulates in solution Polymerization or formation of degradation products.Filter the solution before use. For future prevention, store the compound in smaller aliquots to minimize repeated freeze-thaw cycles and exposure to the atmosphere.

Ideal Storage Conditions Summary

Parameter Condition Rationale
Temperature 2°C to 8°C (Refrigerated)To slow down the rate of potential oxidative and polymerization reactions[2].
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation of the phenolic hydroxyl group[2].
Light Protected from Light (Amber Vial)To prevent photo-degradation[5].
Container Tightly SealedTo prevent exposure to air and moisture[3][4].
Form Solid (if possible)Storing as a solid is generally preferred over solutions to minimize solvent-mediated degradation.

Experimental Workflow: Preparing Aliquots for Long-Term Storage

To minimize degradation from repeated handling, it is best practice to divide a new batch of 7-Fluoro-2,3-dihydro-benzofuran-4-OL into smaller, single-use aliquots.

G cluster_prep Preparation in an Inert Atmosphere cluster_inert Inerting and Sealing cluster_storage Storage A Weigh the desired amount of 7-Fluoro-2,3-dihydro-benzofuran-4-OL B Transfer to an appropriately sized amber vial A->B In a glovebox or under a stream of inert gas C Flush the vial with dry argon or nitrogen B->C D Quickly and tightly seal the vial C->D E Label the vial clearly with name, date, and concentration (if in solution) D->E F Store in a refrigerator at 2-8°C E->F G Start Suspected Compound Degradation Q1 Is the compound discolored? Start->Q1 A1_Yes Likely Oxidation Q1->A1_Yes Yes Q2 Are there insoluble particles? Q1->Q2 No Action1 Store under inert atmosphere and protect from light A1_Yes->Action1 End Implement Corrective Actions Action1->End A2_Yes Possible Polymerization or Degradation Q2->A2_Yes Yes Q3 Are results inconsistent? Q2->Q3 No Action2 Store at lower temperature (2-8°C) and consider aliquoting A2_Yes->Action2 Action2->End A3_Yes Purity may be compromised Q3->A3_Yes Yes Q3->End No Action3 Review all storage parameters and consider re-analysis/purification A3_Yes->Action3 Action3->End

Sources

Optimization

Technical Support Center: Minimizing Background Noise in 7-Fluoro-2,3-dihydro-benzofuran-4-OL Fluorescence Assays

Welcome to the technical support center for assays utilizing 7-Fluoro-2,3-dihydro-benzofuran-4-OL. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize backg...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for assays utilizing 7-Fluoro-2,3-dihydro-benzofuran-4-OL. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise, thereby enhancing assay sensitivity and data reliability. The principles and techniques discussed here are grounded in extensive field experience and the fundamental principles of fluorescence spectroscopy.

Introduction to 7-Fluoro-2,3-dihydro-benzofuran-4-OL and Fluorescence Background

7-Fluoro-2,3-dihydro-benzofuran-4-OL is a phenolic fluorophore. Phenolic compounds are known to be fluorescent, and their benzofuran derivatives are utilized for their beneficial electrochemical behavior, thermal stability, and high quantum yields.[1][2] However, like any fluorescence-based assay, achieving a high signal-to-noise ratio is paramount for success.[3] High background fluorescence can mask the specific signal from your analyte, leading to reduced sensitivity and inaccurate results.[4]

This guide provides a structured approach to identifying and mitigating the common sources of background noise in your experiments.

Part 1: Troubleshooting Guide - Diagnosing High Background

High background fluorescence is a common issue that can often be resolved through a systematic process of elimination. Use the following question-and-answer format to diagnose the potential source of interference in your assay.

Question 1: Is the background originating from my assay components or the sample itself?

The first step is to differentiate between intrinsic background from your sample (autofluorescence) and extrinsic background from your reagents and consumables.

How to Diagnose: Run a series of control experiments.

Well Contents Purpose Expected Result (Low Background)
1. Buffer OnlyTo measure the background of the buffer and microplate.Low, stable fluorescence signal.
2. Buffer + Test Compound (No Fluorophore)To check for intrinsic fluorescence of the test compound.Signal should be comparable to "Buffer Only".
3. Buffer + Fluorophore (No Enzyme/Target)To determine the baseline fluorescence of the fluorophore.A stable, moderate signal.
4. Complete Assay Mix (No Test Compound)To assess the background of the full assay system.Signal should be predictable and consistent.
5. Unstained Cells/Lysate (if applicable)To measure sample autofluorescence.Signal should be minimal.

Interpreting the Results:

  • High signal in "Buffer Only": The issue is likely with your buffer components or the microplate itself. Proceed to Question 2 .

  • High signal in "Buffer + Test Compound": Your test compound is autofluorescent. Proceed to Question 3 .

  • High signal in unstained cells/lysate: Your biological sample has high autofluorescence. Proceed to Question 4 .

  • High signal only in the complete assay mix: This could indicate a dynamic inner filter effect or an interaction between components. Proceed to Question 5 .

Question 2: Could my buffer or microplate be the source of the high background?

Underlying Cause: Certain buffer components, such as some detergents (Triton-X-100, Tween 20), proteins with aromatic amino acids (like BSA), and even some buffering agents like Tris and HEPES under specific conditions, can exhibit intrinsic fluorescence.[5][6] The choice of microplate material and color is also critical.

Troubleshooting Steps:

  • Microplate Selection: For fluorescence assays, always use black-walled microplates.[7][8][9][10] Black plates minimize well-to-well crosstalk and background by absorbing stray light.[7][8] For bottom-reading instruments or cell-based assays requiring imaging, use black plates with a clear, thin bottom.[7][10]

  • Buffer Composition:

    • Test each buffer component individually for fluorescence at your assay's excitation and emission wavelengths.

    • If a component is fluorescent, try to find a non-fluorescent alternative. For example, consider using a different detergent or reducing its concentration.[6][11]

    • Carrier proteins like Bovine Serum Albumin (BSA) can sometimes bind to fluorophores, increasing background polarization.[12] Consider alternatives like bovine gamma globulin (BGG) if this is suspected.[12]

  • Solvent Effects: The polarity of the solvent can significantly impact a fluorophore's emission spectrum.[13][14][15] Ensure your final assay buffer has a consistent composition, especially regarding organic solvents like DMSO, which is often used to dissolve compounds.

Question 3: My test compound is autofluorescent. What can I do?

Underlying Cause: Many organic molecules, particularly those with aromatic rings and conjugated systems, are naturally fluorescent.[16] This is a common issue in drug discovery screening.

Mitigation Strategies:

  • Spectral Shift: If possible, shift the detection wavelengths for your 7-Fluoro-2,3-dihydro-benzofuran-4-OL assay to a region where the interfering compound's fluorescence is minimal. This may involve using a different fluorophore if your assay chemistry allows.

  • Background Subtraction: Run a parallel experiment with the interfering compound but without the specific assay fluorophore. You can then subtract this background signal from your assay data. This is most effective when the interference is additive and does not quench the primary fluorophore's signal.

  • Time-Resolved Fluorescence (TRF): If your instrumentation supports it, consider using a long-lifetime fluorophore and TRF detection. Autofluorescence from interfering compounds typically has a very short lifetime (nanoseconds) and can be gated out by introducing a delay between excitation and detection.[17]

Question 4: My biological sample (cells, tissue, lysate) shows high autofluorescence. How can I reduce it?

Underlying Cause: Biological samples contain numerous endogenous fluorophores.[4][16][18] Common sources include NADH, flavins, collagen, elastin, and lipofuscin.[19][20][21] These molecules are often excited by UV or blue light and emit in the blue-green spectral region.[20]

Reduction Techniques:

  • Use Red-Shifted Dyes: Whenever possible, choose fluorophores that excite and emit at longer wavelengths (red or far-red regions) to avoid the spectral region where most cellular autofluorescence occurs.[22]

  • Optimize Fixation: Aldehyde-based fixatives like formaldehyde can induce autofluorescence by cross-linking proteins.[20][23] Minimize fixation time and consider alternative fixatives if this is a major issue.[23]

  • Media and Buffers: For live-cell imaging, standard cell culture media can be highly fluorescent. Switch to an optically clear, low-fluorescence imaging buffer or medium (like FluoroBrite DMEM) before taking measurements.[22][24]

  • Quenching Agents: Commercial quenching reagents are available that can help reduce autofluorescence, particularly from lipofuscin.

Question 5: I'm observing a non-linear relationship between fluorophore concentration and signal, or signal drift over time. Could this be an Inner Filter Effect?

Underlying Cause: The Inner Filter Effect (IFE) is an artifact that occurs when components in the sample absorb either the excitation light (primary IFE) or the emitted light (secondary IFE).[25][26][27] This leads to an underestimation of the true fluorescence signal and can cause a non-linear response.[26]

How to Diagnose and Mitigate IFE:

  • Check Absorbance Spectra: Measure the absorbance spectrum of your complete assay mixture. If there is significant absorbance at the excitation or emission wavelength of your fluorophore, IFE is likely occurring. A general rule of thumb is to keep the total absorbance below 0.1.[26]

  • Dilute Your Sample: The simplest way to reduce IFE is to dilute the sample.[26] This decreases the concentration of the absorbing species.

  • Optimize Fluorophore Concentration: Very high concentrations of the fluorophore itself can cause IFE.[27] Determine the optimal concentration range where fluorescence is linear with concentration.

  • Change Excitation Wavelength: If possible, choose an excitation wavelength where the absorbance of other assay components is lower.[27]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal instrument settings to minimize background?

A1:

  • Gain/Voltage: The detector gain (or PMT voltage) amplifies the signal. While increasing the gain can make a weak signal detectable, it also amplifies background noise. The goal is to find a gain setting that maximizes the signal-to-noise ratio, not just the raw signal.[28] An optimal approach is to use a positive control (a well with the expected highest signal) and adjust the gain so that the signal is around 90% of the detector's maximum linear range.[28]

  • Bandwidth: The excitation and emission bandwidths determine the range of wavelengths that pass through the monochromators or filters. Narrower bandwidths can provide better specificity and reduce background, but they also reduce the amount of light reaching the detector, which can lower the signal.[3] A bandwidth of 15-20 nm is often a good starting point.[3]

  • Read Height: For top-reading instruments, optimizing the Z-height (the focal point of the optics within the well) is crucial for maximizing signal collection from the sample and minimizing interference from the well bottom or meniscus.

Q2: How does the choice of solvent affect my 7-Fluoro-2,3-dihydro-benzofuran-4-OL assay?

A2: The photophysical properties of benzofuran derivatives are known to be influenced by solvent polarity.[29] Generally, increasing solvent polarity can cause a redshift in the emission spectra of polar fluorophores.[15][30] It is critical to maintain a consistent solvent environment across all wells of your assay plate. Pay special attention to the final concentration of solvents like DMSO, which are often used to solubilize test compounds. Even small variations in solvent concentration between wells can lead to variability in fluorescence intensity.

Q3: Can temperature fluctuations affect my background readings?

A3: Yes, fluorescence is sensitive to temperature. Generally, as temperature increases, the fluorescence intensity decreases due to increased molecular collisions and non-radiative decay pathways. It is important to allow your plates and reagents to equilibrate to a stable room temperature or the instrument's set temperature before reading to ensure consistent results.

Part 3: Experimental Protocols & Visual Guides

Protocol: Baseline Background Measurement

This protocol helps establish the background fluorescence of your basic assay components.

  • Prepare a "Buffer Only" plate: In a 96-well black, clear-bottom microplate, add the same volume of your final assay buffer to at least 8 wells.

  • Prepare a "Solvent Control" plate: If your compounds are dissolved in a solvent (e.g., DMSO), prepare wells with assay buffer containing the final concentration of the solvent.

  • Equilibrate: Allow the plate to equilibrate to the reading temperature for 15-20 minutes.

  • Instrument Setup:

    • Set the excitation and emission wavelengths appropriate for 7-Fluoro-2,3-dihydro-benzofuran-4-OL.

    • Set a moderate gain setting as a starting point.

    • Optimize the Z-height (if applicable).

  • Read Plate: Measure the fluorescence intensity.

  • Analyze: The average fluorescence of these wells represents your baseline background. The standard deviation will tell you the variability of this background.

Diagram: Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the source of high background noise.

Troubleshooting_Workflow Start High Background Detected Control_Expt Run Control Experiments (Buffer, Compound, Blanks) Start->Control_Expt Source_ID Identify Primary Source Control_Expt->Source_ID Buffer_Plate Source: Buffer / Plate Source_ID->Buffer_Plate Buffer/Plate Blank High Compound Source: Test Compound Source_ID->Compound Compound Blank High Sample Source: Biological Sample Source_ID->Sample Sample Blank High IFE Source: Inner Filter Effect Source_ID->IFE Non-Linearity Observed Fix_Buffer Check Plate Type (Use Black) Test Individual Buffer Components Check Solvent Effects Buffer_Plate->Fix_Buffer Fix_Compound Background Subtraction Spectral Shift Time-Resolved Fluorescence Compound->Fix_Compound Fix_Sample Use Red-Shifted Dyes Optimize Fixation Use Imaging Medium Sample->Fix_Sample Fix_IFE Check Absorbance at Ex/Em Dilute Sample Optimize [Fluorophore] IFE->Fix_IFE Result Optimized Assay (Low Background) Fix_Buffer->Result Fix_Compound->Result Fix_Sample->Result Fix_IFE->Result

Caption: A workflow for diagnosing high background fluorescence.

Diagram: Sources of Background Fluorescence

This diagram illustrates the potential origins of unwanted signals in a fluorescence assay.

Background_Sources cluster_Extrinsic Extrinsic Sources cluster_Intrinsic Intrinsic Sources cluster_Artifacts Optical Artifacts Buffer Buffer Components (Detergents, BSA, etc.) Total_Background Total Background Noise Buffer->Total_Background Solvent Solvent (e.g., DMSO) Solvent->Total_Background Plate Microplate (Wrong color, material) Plate->Total_Background Autofluorescence Sample Autofluorescence (NADH, Flavins, Collagen) Autofluorescence->Total_Background Compound_Fluorescence Test Compound Fluorescence Compound_Fluorescence->Total_Background IFE Inner Filter Effect (IFE) IFE->Total_Background Crosstalk Well-to-Well Crosstalk Crosstalk->Total_Background Scattering Light Scattering Scattering->Total_Background

Caption: Common sources of background noise in fluorescence assays.

References

  • Autofluorescence - Wikipedia. (n.d.). Retrieved from [Link]

  • A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. (2023, March 30). Evident Scientific. Retrieved from [Link]

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? (2024, March 26). HORIBA Scientific. Retrieved from [Link]

  • Assay buffer composition. (n.d.). NanoTemper Technologies. Retrieved from [Link]

  • How to develop an optimal fluorescence assay. (n.d.). Tecan. Retrieved from [Link]

  • Croce, A. C., & Bottiroli, G. (2014). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. European Journal of Histochemistry, 58(4), 2445. Retrieved from [Link]

  • Gawande, S. D., et al. (2018). Photophysical properties of novel fluorescent 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one derivative: models for correlation solvent polarity scales. Canadian Journal of Chemistry, 96(11), 995-1003. Retrieved from [Link]

  • Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. (2018, December 27). ACS Omega. Retrieved from [Link]

  • Choosing the best 96-well plate for fluorescence assays: Why black ones are key? (2026, February 9). Green Elephant Biotech. Retrieved from [Link]

  • How to Reduce Autofluorescence. (2023, June 24). Southern Biotech. Retrieved from [Link]

  • Icli, S., et al. (2000). High fluorescence emissions of some natural benzofurane derivatives isolated from Styrax officinalis. Journal of Photochemistry and Photobiology A: Chemistry, 137(2-3), 199-207. Retrieved from [Link]

  • How to choose the best microplate colour for my assay. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. (n.d.). Virtual Labs. Retrieved from [Link]

  • Interference with Fluorescence and Absorbance. (2015, December 7). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Choosing Buffers for FCS Assays. (n.d.). FCSXpert. Retrieved from [Link]

  • What is the Inner Filter Effect? (2021, July 13). Edinburgh Instruments. Retrieved from [Link]

  • Highly fluorescent benzofuran derivatives of the GFP chromophore. (2012). RSC Publishing. Retrieved from [Link]

  • What troubleshooting is recommended if the background signal is very high? (n.d.). PCR Biosystems. Retrieved from [Link]

  • How to optimise fluorescence gain. (2021, November 18). BMG LABTECH. Retrieved from [Link]

  • Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. (2020, September 19). PMC. Retrieved from [Link]

  • Buffer - assay buffer composition. (n.d.). NanoTemper Technologies. Retrieved from [Link]

  • What is Autofluorescence? A Quick Explainer for Biologists. (2024, October 2). Bitesize Bio. Retrieved from [Link]

  • Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. (2018, June 26). Analytical Methods (RSC Publishing). Retrieved from [Link]

  • Troubleshooting High Background in Flow Cytometry: Understanding Non-specific Staining Pitfalls and Practical Optimisation Strategies. (2026, January 8). abinScience. Retrieved from [Link]

  • How does Inner Filter affect the fluorescence lifetime measurements? (2025, June 9). Blog. Retrieved from [Link]

  • Selecting the right plate for a measurement. (n.d.). Tecan. Retrieved from [Link]

  • Effects of Solvents on Fluorescence of Biological Dyes. (2016, August 27). Hackaday.io. Retrieved from [Link]

  • Effect of solvents on relative fluorescence intensity. (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific. Retrieved from [Link]

  • Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? (n.d.). Sino Biological. Retrieved from [Link]

  • Optimization of signal-to-noise ratios in time-filtered fluorescence detection. (n.d.). ACS Publications. Retrieved from [Link]

  • Optimizing Fluorescence Signal Quality. (n.d.). IonOptix. Retrieved from [Link]

  • How do I reduce high background in my FISH assay? (n.d.). Oxford Gene Technology. Retrieved from [Link]

  • Plasma Treatment Conversion of Phenolic Compounds into Fluorescent Organic Nanoparticles for Cell Imaging. (2019, April 22). ACS Publications. Retrieved from [Link]

  • Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach. (n.d.). PMC. Retrieved from [Link]

  • Autofluorescence in Flow Cytometry. (2024, December 4). FluoroFinder. Retrieved from [Link]

  • Quest for high-performance phenolic fluorophores: synthesis, photophysical properties and practical Hg(II) sensing applications of a rigidified phenolo-merocyanine dye. (2025, August 21). ChemRxiv. Retrieved from [Link]

  • Fluorescent derivatives of phenolic compounds? (2019, December 10). ResearchGate. Retrieved from [Link]

  • Solvent Effects on Fluorescence Emission - Interactive Java Tutorial. (2015, November 13). Molecular Expressions. Retrieved from [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved from [Link]

  • Causes of Autofluorescence. (2022, July 21). Visikol. Retrieved from [Link]

  • How to reduce autofluorescence in cell-based assays. (n.d.). BMG LABTECH. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

The Impact of 7-Fluoro Substitution on the Efficacy of 2,3-Dihydrobenzofuran-4-ol: A Comparative Analysis

In the landscape of medicinal chemistry, the 2,3-dihydrobenzofuran scaffold is a privileged structure, serving as the core of numerous biologically active compounds with applications ranging from anticancer to anti-infla...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the 2,3-dihydrobenzofuran scaffold is a privileged structure, serving as the core of numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory and neuroprotective therapies.[1][2] Strategic modification of this core, particularly through halogenation, is a well-established method for enhancing pharmacological properties. This guide provides an in-depth comparison of 7-Fluoro-2,3-dihydro-benzofuran-4-OL and its parent compound, 2,3-dihydrobenzofuran-4-ol, with a focus on how the introduction of a fluorine atom at the 7-position is anticipated to modulate its efficacy. While direct comparative studies on these specific molecules are not extensively available in public literature, a robust analysis can be constructed by examining the structure-activity relationships (SAR) of closely related fluorinated and non-fluorinated dihydrobenzofuran derivatives.

The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine into a drug candidate is a common and often highly effective strategy in medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Key effects include:

  • Enhanced Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that position, increasing the compound's half-life.

  • Increased Binding Affinity: Fluorine can alter the electronic properties of the molecule, potentially leading to more favorable interactions with target proteins.

  • Improved Membrane Permeability: In some cases, fluorination can enhance a compound's lipophilicity, facilitating its passage across cellular membranes.

Recent studies on a variety of benzofuran derivatives have consistently demonstrated that the presence of a fluorine atom enhances their biological effects.[3][4]

Comparative Efficacy: An Evidence-Based Extrapolation

A comprehensive study on fluorinated benzofuran and dihydrobenzofuran derivatives as anti-inflammatory and potential anticancer agents provides critical data for our comparison.[3] The study's analysis of structure-activity relationships strongly suggests that the biological effects of benzofuran derivatives are enhanced by the presence of fluorine, hydroxyl, and/or carboxyl groups.[3][4]

Anti-Inflammatory Activity

Inflammation is a key pathological process in many diseases, and its modulation is a critical therapeutic goal. The efficacy of anti-inflammatory compounds can be quantified by their ability to inhibit the production of pro-inflammatory mediators such as interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2).

The aforementioned study evaluated a series of fluorinated and non-fluorinated dihydrobenzofurans for their ability to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages. The results indicate that fluorinated derivatives are potent inhibitors of these inflammatory mediators.

Table 1: Anti-Inflammatory Activity of Representative Dihydrobenzofuran Derivatives

CompoundKey Structural FeaturesIL-6 IC₅₀ (µM)CCL2 IC₅₀ (µM)NO IC₅₀ (µM)PGE₂ IC₅₀ (µM)
Compound A Difluorinated, Brominated, Carboxyl Group1.481.893.21.92
Compound B Difluorinated, Brominated, Ester Group1.231.52.41.1
Compound C Monofluorinated, Hydroxyl Group9.0419.35.220.5

Data extrapolated from a study on fluorinated benzofuran and dihydrobenzofuran derivatives.[3]

Based on these findings, it is highly probable that 7-Fluoro-2,3-dihydro-benzofuran-4-OL would exhibit significantly enhanced anti-inflammatory properties compared to the non-fluorinated 2,3-dihydrobenzofuran-4-ol. The presence of both a fluorine atom and a hydroxyl group on the 7-Fluoro-2,3-dihydro-benzofuran-4-OL molecule aligns with the SAR findings that these functional groups contribute to heightened biological activity.[3]

Anticancer Potential

Chronic inflammation is closely linked to tumorigenesis, and many anti-inflammatory agents also exhibit anticancer properties.[3] The study on fluorinated benzofurans also investigated their effects on the proliferation and apoptosis of the human colorectal adenocarcinoma cell line HCT116.[3]

The results showed that difluorinated and brominated benzofuran derivatives inhibited cancer cell proliferation by approximately 70% and induced DNA fragmentation by approximately 80%.[3] This was associated with the inhibition of the anti-apoptotic protein Bcl-2 and the cleavage of PARP-1.[3] This suggests that 7-Fluoro-2,3-dihydro-benzofuran-4-OL may also possess enhanced cytotoxic and pro-apoptotic activity against cancer cells compared to its non-fluorinated counterpart.

Mechanistic Insights: Inhibition of Inflammatory Pathways

The anti-inflammatory effects of these compounds are linked to their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[3]

G LPS LPS (Lipopolysaccharide) Macrophage Macrophage LPS->Macrophage stimulates NFkB NF-κB Activation Macrophage->NFkB COX2_NOS2 COX-2 & NOS2 Gene Expression NFkB->COX2_NOS2 induces Prostaglandins_NO Prostaglandins & Nitric Oxide COX2_NOS2->Prostaglandins_NO leads to production of Inflammation Inflammation Prostaglandins_NO->Inflammation Dihydrobenzofurans Fluorinated Dihydrobenzofurans Dihydrobenzofurans->COX2_NOS2 inhibit

Caption: Inhibition of the LPS-induced inflammatory pathway by fluorinated dihydrobenzofurans.

Experimental Protocols

The evaluation of the anti-inflammatory and anticancer efficacy of benzofuran derivatives involves a series of established in vitro assays.

Measurement of Inflammatory Mediators
  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with varying concentrations of the test compounds for 30 minutes.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).

  • Quantification: After a 24-hour incubation, the cell culture supernatant is collected. The concentrations of IL-6, CCL2, and PGE2 are measured using specific ELISA kits. Nitric oxide levels are determined using the Griess reagent.

  • Data Analysis: IC₅₀ values are calculated from the dose-response curves.

Cell Viability and Apoptosis Assays
  • Cell Culture: Human cancer cell lines (e.g., HCT116) are cultured.

  • Treatment: Cells are treated with the test compounds at various concentrations for a specified period (e.g., 24-48 hours).

  • Viability Assessment: Cell viability is assessed using assays such as the MTT or LDH assay.

  • Apoptosis Analysis: Apoptosis can be quantified by measuring caspase-3/7 activity, PARP-1 cleavage via Western blotting, or DNA fragmentation using TUNEL staining.

G cluster_workflow Experimental Workflow for Efficacy Testing cluster_endpoints Endpoints start Cell Culture (Macrophages or Cancer Cells) treatment Compound Treatment (Varying Concentrations) start->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation for inflammatory assays incubation Incubation (24-48 hours) treatment->incubation for cancer assays stimulation->incubation analysis Analysis incubation->analysis inflammatory_mediators Inflammatory Mediators (ELISA, Griess Assay) analysis->inflammatory_mediators cell_viability Cell Viability (MTT, LDH Assay) analysis->cell_viability apoptosis Apoptosis Markers (Western Blot, TUNEL) analysis->apoptosis

Caption: Generalized experimental workflow for assessing the efficacy of dihydrobenzofuran derivatives.

Conclusion

Based on the strong evidence from structure-activity relationship studies of related compounds, it is concluded that 7-Fluoro-2,3-dihydro-benzofuran-4-OL is likely to exhibit superior efficacy as an anti-inflammatory and potentially as an anticancer agent compared to its non-fluorinated analog, 2,3-dihydrobenzofuran-4-ol. The presence of the 7-fluoro group is predicted to enhance its biological activity, leading to more potent inhibition of inflammatory mediators and greater cytotoxicity towards cancer cells. Direct experimental verification through head-to-head in vitro and in vivo studies is warranted to confirm these well-supported hypotheses and to fully elucidate the therapeutic potential of this promising fluorinated compound.

References

  • Ayoub, A., El-Achkar, G. A., Ghayad, S. E., Habib, A., Saab, Y. B., El-Sabban, M., Gali-Muhtasib, H., & El-Hajj, Z. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • ResearchGate. (2023). Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-2 and NOS2 protein expressions. [Image]. Retrieved from [Link]

  • Satyanarayana, G. (2022). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. ChemistrySelect, 7(1). [Link]

  • Kaur, H., & Kumar, V. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(22), 15685-15714. [Link]

  • Singh, P., & Kaur, M. (2019). Synthesis and biological evaluation of diverse tetrahydrobenzofuran-4-ones as potent antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640. [Link]

  • Ayoub, A., El-Achkar, G. A., Ghayad, S. E., Habib, A., Saab, Y. B., El-Sabban, M., Gali-Muhtasib, H., & El-Hajj, Z. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. [Link]

Sources

Comparative

Comparative toxicity of fluorinated benzofurans vs 7-Fluoro-2,3-dihydro-benzofuran-4-OL

An in-depth comparative analysis of heterocyclic scaffolds is critical for optimizing drug candidates, particularly when balancing therapeutic efficacy against off-target cytotoxicity. This guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of heterocyclic scaffolds is critical for optimizing drug candidates, particularly when balancing therapeutic efficacy against off-target cytotoxicity. This guide provides a comprehensive evaluation of the comparative toxicity and structure-activity relationships (SAR) between the broad class of Fluorinated Benzofurans and the highly specific derivative 7-Fluoro-2,3-dihydro-benzofuran-4-OL .

By dissecting their metabolic pathways, structural flexibilities, and in vitro toxicity profiles, this guide equips drug development professionals with the actionable data needed to select the appropriate scaffold for anti-inflammatory and anticancer applications.

Structural and Mechanistic Divergence

The pharmacological behavior of benzofuran-derived compounds is heavily dictated by the saturation state of the furan ring and the precise positioning of halogen and hydroxyl substituents[1].

Fluorinated Benzofurans (FBFs): FBFs possess a fully aromatic, planar bicyclic core. The introduction of fluorine atoms significantly enhances binding affinity through "halogen bonding"—an attractive interaction between the electrophilic halogen and nucleophilic sites on target proteins[1]. Furthermore, fluorination increases lipophilicity and metabolic stability compared to non-halogenated counterparts[2]. However, the fully unsaturated furan ring presents a known structural liability: it is susceptible to cytochrome P450 (CYP450)-mediated oxidation, which can generate reactive epoxide intermediates that covalently bind to cellular macromolecules, leading to hepatotoxicity and cellular stress.

7-Fluoro-2,3-dihydro-benzofuran-4-OL: This specific derivative represents a strategic structural evolution designed to mitigate toxicity while preserving target engagement.

  • Saturation (Dihydrobenzofuran): By saturating the 2,3-double bond of the furan ring, the risk of epoxide formation is virtually eliminated. This non-planar geometry also improves aqueous solubility[3].

  • 7-Fluoro Substitution: Placing the fluorine atom at the 7-position specifically blocks metabolic para-hydroxylation, a common Phase I clearance pathway, thereby extending the compound's half-life without contributing to reactive metabolite formation[4].

  • 4-Hydroxyl Group: The -OH group at position 4 serves as a critical hydrogen-bond donor, anchoring the molecule within the active sites of specific enzymes (such as COX-2 or G protein-coupled receptor kinases like GRK2)[3].

MetabolicToxicity cluster_0 Fluorinated Benzofurans cluster_1 7-Fluoro-2,3-dihydro-benzofuran-4-OL FBF Fully Aromatic Scaffold CYP1 CYP450 Oxidation FBF->CYP1 Epox Furan Epoxide Intermediate CYP1->Epox Tox Cellular Toxicity Epox->Tox DHBF Saturated Furan Ring CYP2 CYP450 Metabolism DHBF->CYP2 Safe Stable Metabolite (No Epoxide) CYP2->Safe Clear Renal Clearance Safe->Clear

Figure 1: Metabolic pathways illustrating epoxide-mediated toxicity vs. stable clearance.

Comparative Toxicity Profiles

When evaluating these compounds for therapeutic use (e.g., in tumor microenvironments or chronic inflammation), understanding their concentration-dependent toxicity is paramount[5].

In vitro studies utilizing Bone Marrow-Derived Macrophages (BMDM) and HCT116 colorectal carcinoma cells reveal distinct toxicity thresholds. General fluorinated benzofurans often exhibit macrophage toxicity at concentrations exceeding 10 µM, necessitating careful dose-response mapping to avoid off-target immunosuppression[5]. Conversely, dihydrobenzofuran derivatives, owing to their lack of reactive epoxide formation, generally demonstrate a wider therapeutic window, often remaining non-toxic to normal cells at concentrations up to 50 µM[5][6].

Quantitative Data Comparison
ParameterGeneral Fluorinated Benzofurans7-Fluoro-2,3-dihydro-benzofuran-4-OL
Scaffold Saturation Fully unsaturated (aromatic furan)Partially saturated (dihydrofuran)
CYP450 Epoxidation Risk High (at the 2,3-double bond)Negligible (bond is saturated)
Macrophage Toxicity Limit Often toxic at >10 µM[5]Generally tolerated up to 50 µM[6]
Primary Target Applications Broad anticancer, anti-inflammatoryTargeted kinase (GRK2), COX-1/2 inhibition[3]
Metabolic Stability Moderate to High (dependent on F-position)High (7-Fluoro blocks oxidation)[4]
Target Engagement Variable (depends on substituents)Strong H-Bond Donor (4-Hydroxyl group)

Self-Validating Experimental Protocol: Cytotoxicity & Efficacy Screening

To objectively compare the toxicity and efficacy of these scaffolds, a dual-model WST-1 viability assay is recommended. This protocol is designed as a self-validating system, incorporating internal controls to ensure data trustworthiness.

Rationale & Causality: We utilize the WST-1 reagent rather than traditional MTT because WST-1 is cleaved by mitochondrial dehydrogenases into a highly water-soluble formazan dye. This eliminates the need for a secondary solubilization step, drastically reducing well-to-well variability and pipetting errors[5]. Testing is conducted simultaneously on BMDM (to assess baseline immunotoxicity) and HCT116 cells (to assess anticancer efficacy), establishing a reliable therapeutic index.

Step-by-Step Methodology
  • Cell Culture & Seeding:

    • Culture primary BMDM and HCT116 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

    • Seed macrophages at 50,000 cells/well and HCT116 at 20,000 cells/well in 96-well plates. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence.

  • Compound Preparation & Dosing:

    • Prepare stock solutions of the test compounds in DMSO.

    • Dilute compounds in culture media to achieve final concentrations ranging from 1 µM to 50 µM. Critical Control: Ensure the final DMSO concentration remains below 0.1% to prevent solvent-induced cytotoxicity.

  • Quality Control (Self-Validation):

    • Include a Vehicle Control (0.1% DMSO in media) to establish the 100% viability baseline.

    • Include a Positive Control (e.g., 5-Fluorouracil at 20 µM) to validate the assay's sensitivity to known cytotoxic agents.

  • Incubation:

    • Treat the seeded cells with the prepared concentration gradients and incubate for 24 hours.

  • WST-1 Addition & Readout:

    • Add 10 µL of WST-1 reagent directly to each well (containing 100 µL of media).

    • Incubate for an additional 2 to 4 hours.

    • Measure the absorbance of the soluble formazan dye at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control. Generate IC₅₀ curves using non-linear regression analysis to quantify the therapeutic window.

Workflow Prep 1. Cell Culture (HCT116 & BMDM) Dose 2. Compound Dosing (1 µM - 50 µM) Prep->Dose Incubate 3. Incubation (24h at 37°C, 5% CO2) Dose->Incubate WST 4. WST-1 Addition (Mitochondrial Cleavage) Incubate->WST Read 5. Absorbance Read (450 nm) WST->Read Analyze 6. IC50 Calculation & Viability % Read->Analyze

Figure 2: Standardized WST-1 cytotoxicity workflow for evaluating benzofuran derivatives.

References

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC. nih.gov.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. nih.gov.
  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorin
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances. rsc.org.
  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applic

Sources

Validation

Mass Spectrometry Validation Methods for 7-Fluoro-2,3-dihydro-benzofuran-4-OL: A Comprehensive Comparison Guide

Introduction: The Analytical Challenge of Fluorinated Scaffolds 7-Fluoro-2,3-dihydro-benzofuran-4-OL (CAS: 1232774-17-2) is a highly specialized fluorinated heterocyclic building block. In medicinal chemistry, fluorinate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Fluorinated Scaffolds

7-Fluoro-2,3-dihydro-benzofuran-4-OL (CAS: 1232774-17-2) is a highly specialized fluorinated heterocyclic building block. In medicinal chemistry, fluorinated benzofuran and dihydrobenzofuran derivatives are actively investigated for their potent anti-inflammatory properties (via COX-2 and NOS2 inhibition) and anticancer efficacy (modulating apoptosis pathways such as Bcl-2)[1].

The strategic placement of the fluorine atom at the C7 position enhances the molecule's metabolic stability and target binding affinity. However, from an analytical perspective, the strong electron-withdrawing nature of fluorine, coupled with the polar hydroxyl group at C4, presents unique challenges for mass spectrometry (MS). The high electronegativity of fluorine alters the pKa of the adjacent hydroxyl group, heavily influencing ionization efficiency, while the rigid dihydrobenzofuran ring dictates specific, high-energy fragmentation pathways.

This guide objectively compares the three primary MS platforms used for the validation and quantification of this compound, providing field-proven, self-validating protocols to ensure absolute scientific integrity.

Platform Comparison: Selecting the Optimal MS Modality

To establish a robust pharmacokinetic (PK) or quality control (QC) assay, the choice of MS platform must align with the matrix complexity and sensitivity requirements. Below is a comparative analysis of Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS), Gas Chromatography-Mass Spectrometry (GC-EI-MS), and High-Resolution Mass Spectrometry (LC-HRMS).

Quantitative Data & Performance Metrics Comparison
ParameterLC-ESI-MS/MS (Triple Quadrupole)GC-EI-MS (Single Quad / QQQ)LC-HRMS (Q-TOF / Orbitrap)
Primary Application High-throughput PK quantification in plasma/urine.Volatile impurity profiling; raw material QC.Metabolite identification (MetID); structural elucidation.
Ionization Strategy Electrospray Ionization (ESI) – Negative Mode [M-H]-.Electron Ionization (EI) at 70 eV.ESI – Negative/Positive Switching.
Derivatization Not Required. Direct injection of extracted samples.Required. Silylation of the C4 -OH group (e.g., BSTFA) to prevent peak tailing.Not Required.
Typical Sensitivity (LOQ) 0.5 – 1.0 ng/mL10 – 50 ng/mL5.0 – 10 ng/mL
Linearity Range 3 to 4 orders of magnitude ( R2>0.995 ).2 to 3 orders of magnitude.2 to 3 orders of magnitude.
Matrix Effect Susceptibility High. Requires stable isotope-labeled internal standards (SIL-IS)[2].Low. Matrix effects are bypassed via vaporization.Moderate. High mass accuracy resolves isobaric matrix interferences.
Mass Accuracy / Resolution Unit resolution (~0.7 FWHM).Unit resolution.High Resolution (< 5 ppm mass error).

Experimental Workflows & Mechanistic Causality

A robust analytical method is not merely a sequence of steps; it is a system of causal relationships where every chemical interaction is accounted for.

The Causality of Ionization and Fragmentation

For 7-Fluoro-2,3-dihydro-benzofuran-4-OL (Exact Mass: ~154.04 Da), Electrospray Ionization (ESI) in negative mode is preferred. The Causality: The electron-withdrawing fluorine atom at C7 stabilizes the phenoxide-like anion formed at the C4 hydroxyl group, yielding a strong [M-H]- precursor ion at m/z 153.03.

During Collision-Induced Dissociation (CID), the C-F bond (one of the strongest in organic chemistry at ~485 kJ/mol) requires elevated Collision Energy (CE) to cleave. The primary fragmentation pathway is the neutral loss of Hydrogen Fluoride (HF, 20 Da), yielding a product ion at m/z 133.03, followed by the loss of Carbon Monoxide (CO, 28 Da) from the furan ring to yield m/z 105.03.

Fragmentation Precursor Precursor Ion [M-H]- m/z 153.03 LossHF Neutral Loss -HF (20 Da) High CE Required Precursor->LossHF Product1 Product Ion 1 Quantifier m/z 133.03 LossHF->Product1 LossCO Neutral Loss -CO (28 Da) Product1->LossCO Product2 Product Ion 2 Qualifier m/z 105.03 LossCO->Product2

Figure 1: Mechanistic MS/MS fragmentation pathway of 7-Fluoro-2,3-dihydro-benzofuran-4-OL in negative ESI mode.

Methodological Decision Tree

When validating the method, the selection of sample preparation and chromatographic conditions must actively mitigate the compound's specific liabilities.

MS_Workflow Start 7-Fluoro-2,3-dihydro- benzofuran-4-OL Matrix Prep Sample Extraction (Phospholipid Removal via SPE) Start->Prep Split Platform Selection Prep->Split LCMS LC-ESI-MS/MS (Fluorophenyl Column) Split->LCMS Fluid Matrices (Plasma) Deriv Silylation (BSTFA) Cap -OH Group Split->Deriv Volatile QC Val_LC Self-Validation: Matrix Factor Calculation LCMS->Val_LC GCMS GC-EI-MS (DB-5MS Column) Val_GC Self-Validation: Derivatization Yield Check GCMS->Val_GC Deriv->GCMS

Figure 2: Decision tree and self-validating workflow for the mass spectrometric analysis of the target compound.

Step-by-Step LC-MS/MS Validation Protocol (Self-Validating System)

To ensure strict adherence to bioanalytical guidelines, the following protocol integrates internal feedback loops (self-validation) to guarantee data integrity[2].

Step 1: Analyte Tuning & Chromatographic Optimization
  • Action: Infuse a 1 µg/mL neat solution of 7-Fluoro-2,3-dihydro-benzofuran-4-OL in 50:50 Methanol:Water directly into the mass spectrometer.

  • Causality: Optimize the Declustering Potential (DP) to maximize the [M-H]- ion at m/z 153.03 without in-source fragmentation. Ramp the Collision Energy (CE) to identify the optimal voltage for the m/z 153.03 → 133.03 transition. Because of the strong C-F bond, expect a higher CE requirement (e.g., 25-35 eV) compared to non-fluorinated analogs.

  • Chromatography: Utilize a Fluorophenyl (F5) LC column rather than a standard C18. Why? The fluorous affinity of the stationary phase provides superior retention and selectivity for the fluorinated benzofuran ring, separating it from endogenous isobaric lipids.

  • Self-Validation Checkpoint: Inject a solvent blank immediately after the highest calibrator. If carryover exceeds 20% of the Lower Limit of Quantification (LLOQ), adjust the autosampler wash solvent to include a higher percentage of strong organic modifier (e.g., Isopropanol/Acetonitrile).

Step 2: Matrix Effect & Extraction Recovery Assessment
  • Action: Perform Solid Phase Extraction (SPE) using a mixed-mode anion exchange (MAX) cartridge.

  • Causality: The weakly acidic phenolic -OH group will be retained on the anion exchange resin at basic pH, allowing neutral lipids and phospholipids to be washed away with 100% methanol. Elute the target analyte using 2% formic acid in methanol.

  • Self-Validation Checkpoint (Matrix Factor): Calculate the Matrix Factor (MF) by dividing the peak area of the analyte spiked after extraction by the peak area of a neat standard at the same concentration. An MF between 0.85 and 1.15 confirms the absence of significant ion suppression. If the MF is < 0.85, the SPE wash steps must be optimized[2].

Step 3: Stability Profiling
  • Action: Evaluate benchtop (room temperature for 24h), freeze-thaw (3 cycles at -80°C), and autosampler stability (4°C for 48h).

  • Causality: Dihydrobenzofurans can be susceptible to auto-oxidation, converting into fully aromatic benzofurans when exposed to light and oxygen in fluid matrices.

  • Self-Validation Checkpoint: Monitor the MS transition for the oxidized benzofuran analog (Exact Mass ~152.03, [M-H]-m/z 151.02). If the m/z 151.02 peak increases over time while m/z 153.03 decreases, add an antioxidant (e.g., ascorbic acid) to the sample collection tubes.

References

The following authoritative sources ground the mechanistic and procedural claims made in this guide:

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents Source: International Journal of Molecular Sciences (MDPI), 2023, 24(12), 10399. URL:[Link]

  • Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability (Cited for foundational LC-MS/MS validation protocols, matrix effect calculations, and stability assessment frameworks). Source: Molecules (MDPI), 2021, 26(15), 4598. URL:[Link]

Sources

Comparative

A Comparative Benchmarking Guide to 7-Fluoro-2,3-dihydro-benzofuran-4-OL: Evaluating Monoamine Oxidase B Inhibition Against Clinically Relevant Standards

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Targeting Monoamine Oxidase B Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitt...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Monoamine Oxidase B

Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine.[1] Located on the outer mitochondrial membrane, primarily in glial cells within the brain, MAO-B's activity increases with age and is implicated in the progression of neurodegenerative disorders such as Parkinson's disease.[1] By inhibiting MAO-B, the degradation of dopamine is reduced, thereby increasing its availability in the synaptic cleft. This mechanism forms the basis of a key therapeutic strategy for managing the motor symptoms of Parkinson's disease.[2]

The benzofuran and dihydrobenzofuran scaffolds have garnered significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[3][4] Recent studies have highlighted the potential of 2-arylbenzofuran derivatives as selective MAO-B inhibitors, making the novel compound, 7-Fluoro-2,3-dihydro-benzofuran-4-OL, a compelling candidate for investigation.[5][6] This guide outlines a comprehensive framework for benchmarking its inhibitory potential against current standards of care.

The Inhibitors: A Comparative Overview

A robust benchmarking study necessitates comparison against well-characterized, clinically approved inhibitors. For MAO-B, the following compounds serve as the gold standard:

InhibitorTypeReported IC50 (MAO-B)
Selegiline Irreversible6.8 nM - 51 nM[7][8]
Rasagiline Irreversible4.4 nM - 14 nM[][10][11]
Safinamide Reversible98 nM[2][12][13]
7-Fluoro-2,3-dihydro- benzofuran-4-OL InvestigationalTo be determined

IC50 values can vary based on experimental conditions.

The Dopamine Metabolism Pathway and MAO-B Inhibition

The following diagram illustrates the central role of MAO-B in dopamine metabolism and the mechanism of action for MAO-B inhibitors.

Dopamine Metabolism and MAO-B Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_glial Glial Cell Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine_presynaptic Dopamine L-DOPA->Dopamine_presynaptic DOPA Decarboxylase Dopamine_synapse Dopamine Dopamine_presynaptic->Dopamine_synapse Release Dopamine_glial Dopamine Dopamine_synapse->Dopamine_glial Reuptake MAO-B MAO-B DOPAC DOPAC HVA HVA DOPAC->HVA COMT Dopamine_glial->DOPAC MAO-B Inhibitor 7-Fluoro-2,3-dihydro-benzofuran-4-OL (or Standard Inhibitor) Inhibitor->MAO-B Inhibition

Caption: Dopamine metabolism and the inhibitory action of MAO-B inhibitors.

Experimental Protocols for Benchmarking

To ensure scientific rigor, a multi-tiered approach to benchmarking is recommended, progressing from in vitro enzymatic assays to cell-based models and finally to in vivo studies.

In Vitro Fluorometric MAO-B Inhibition Assay

This initial screen provides a direct measure of the compound's ability to inhibit the MAO-B enzyme.

Principle: The assay quantifies the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidative deamination of a substrate (e.g., tyramine). In the presence of horseradish peroxidase (HRP) and a suitable probe, H₂O₂ generates a fluorescent product, the signal of which is proportional to MAO-B activity.[14][15][16]

Experimental Workflow:

Caption: Workflow for the in vitro fluorometric MAO-B inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 7-Fluoro-2,3-dihydro-benzofuran-4-OL and standard inhibitors (Selegiline, Rasagiline, Safinamide) in DMSO.

    • Create a series of dilutions of each compound in MAO-B assay buffer. The final DMSO concentration should be consistent across all wells and ideally below 1%.

    • Reconstitute the lyophilized MAO-B enzyme, substrate (e.g., tyramine), developer/HRP, and fluorescent probe according to the manufacturer's instructions.[16]

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each compound dilution to the respective wells.

    • For "Enzyme Control" wells (100% activity), add 10 µL of assay buffer with the same DMSO percentage.

    • For "Blank" wells (no enzyme), add 10 µL of assay buffer.

    • Add 40 µL of the MAO-B enzyme working solution to all wells except the "Blank" wells. Add 40 µL of assay buffer to the "Blank" wells.

    • Incubate the plate for 10-15 minutes at 37°C.[14]

    • Prepare a "Reaction Mix" containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer.

    • Add 50 µL of the Reaction Mix to all wells to start the reaction.[14]

  • Data Acquisition and Analysis:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode, with readings every 1-2 minutes for 30-60 minutes.[14]

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based MAO-B Inhibition Assay

This assay assesses the compound's activity in a more physiologically relevant context, accounting for cell permeability and intracellular target engagement.

Principle: The human neuroblastoma cell line SH-SY5Y endogenously expresses MAO-B.[17] Similar to the in vitro assay, the activity of MAO-B in cell lysates is measured by the production of H₂O₂.[17]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.[17]

    • Seed the cells into a 96-well plate and allow them to attach overnight.

    • Treat the cells with varying concentrations of 7-Fluoro-2,3-dihydro-benzofuran-4-OL and standard inhibitors for a predetermined period (e.g., 24 hours).

  • Cell Lysis and Assay:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Transfer the cell lysates to a new 96-well plate.

    • Perform the fluorometric MAO-B activity assay on the lysates as described in the in vitro protocol.

In Vivo Efficacy Models for Parkinson's Disease

Animal models are indispensable for evaluating the therapeutic potential of a novel MAO-B inhibitor. The following models are widely used to mimic the dopaminergic neurodegeneration seen in Parkinson's disease.

1. MPTP-Induced Mouse Model:

  • Mechanism: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is converted to its active toxic metabolite, MPP+, by MAO-B in astrocytes.[18] MPP+ is then taken up by dopaminergic neurons, where it inhibits mitochondrial complex I, leading to cell death.[18]

  • Protocol:

    • Administer MPTP to mice (e.g., C57BL/6 strain) via intraperitoneal or subcutaneous injection. Various dosing regimens (acute, subacute, chronic) can be employed to achieve different degrees of nigrostriatal damage.[19][20]

    • Treat cohorts of mice with 7-Fluoro-2,3-dihydro-benzofuran-4-OL or a standard inhibitor before, during, or after MPTP administration to assess neuroprotective or neurorestorative effects.

    • Evaluate motor function using tests such as the rotarod, pole test, and open field test.

    • At the end of the study, perform post-mortem analysis of brain tissue to quantify striatal dopamine levels (via HPLC) and the number of dopaminergic neurons in the substantia nigra (via tyrosine hydroxylase immunohistochemistry).[19]

2. 6-OHDA-Induced Rat Model:

  • Mechanism: 6-hydroxydopamine (6-OHDA) is a neurotoxin that is selectively taken up by catecholaminergic neurons. It induces oxidative stress and mitochondrial dysfunction, leading to neuronal death.[21]

  • Protocol:

    • As 6-OHDA does not cross the blood-brain barrier, it must be directly injected into the brain. Unilateral injection into the medial forebrain bundle (MFB) or the substantia nigra is common.[22][23]

    • Administer the test compound and standard inhibitors systemically.

    • Assess motor asymmetry by measuring rotational behavior induced by dopamine agonists like apomorphine.[22]

    • Conduct histological analysis to confirm the extent of the dopaminergic lesion.

Concluding Remarks

This guide provides a comprehensive framework for the systematic evaluation of 7-Fluoro-2,3-dihydro-benzofuran-4-OL as a potential MAO-B inhibitor. By benchmarking against established standards using a tiered experimental approach, researchers can generate robust and comparable data to ascertain the compound's potency, selectivity, and therapeutic potential. The provided protocols and background information are intended to serve as a valuable resource for drug discovery and development professionals in the field of neurodegenerative diseases.

References

  • Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols. [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease. PubMed. [Link]

  • Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PMC. [Link]

  • MAO inhibitory activity of 2-arylbenzofurans versus 3-arylcoumarins: synthesis, in vitro study, and docking calculations. PubMed. [Link]

  • MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. [Link]

  • Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. BioWorld. [Link]

  • Safinamide. Wikipedia. [Link]

  • MAO inhibitory activity of bromo-2-phenylbenzofurans: synthesis, in vitro study, and docking calculations. PMC. [Link]

  • 6-OHDA Unilateral Lesion Rat Model of Parkinson's Disease. Creative Biolabs. [Link]

  • Inhibition of monoamine oxidase by indole and benzofuran derivatives. PubMed. [Link]

  • Compound: SELEGILINE (CHEMBL972). ChEMBL. [Link]

  • The 6-hydroxydopamine Rat Model of Parkinson's Disease. PubMed. [Link]

  • 6-OHDA Parkinson's Model. Charles River Laboratories. [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. [Link]

  • Development and characterization of novel 2-aroylbenzofuran derivatives as potent and selective human monoamine oxidase B inhibitors: new tools to tackle neurodegenerative diseases. IRIS UNINA. [Link]

  • selegiline. Drug Central. [Link]

  • Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • Trait: Dopamine Metabolism (MAO). FitnessGenes®. [Link]

  • MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. PMC. [Link]

  • Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors. Sciforum. [Link]

  • 6 OHDA Parkinson Model, Animal Model Of Parkinson's. Melior Discovery. [Link]

  • The Role of Monoamine Oxidase Type B Inhibitors as Monotherapy and Adjunctive Therapy in Parkinson's Disease: Dopamine and MAO-B. Medscape Education. [Link]

  • Monoamine Oxidase Assay. BioAssay Systems. [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Cell Biolabs, Inc. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. [Link]

  • The metabolism of dopamine by both forms of monoamine oxidase in the rat brain and its inhibition by cimoxatone. PubMed. [Link]

  • Role of monoamine oxidase type A and B on the dopamine metabolism in discrete regions of the primate brain. PubMed. [Link]

  • Differential Gene Expression in Differentiated Human Neuroblastoma SH-SY5Y Cells in Response to a Cocktail of Monoamine Oxidase Inhibitors. PMC. [Link]

  • Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]

  • Monoamine oxidase-A promotes protective autophagy in human SH-SY5Y neuroblastoma cells through Bcl-2 phosphorylation. PMC. [Link]

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Validation

Technical Guide &amp; Comparative Analysis: Reproducibility of 7-Fluoro-2,3-dihydro-benzofuran-4-ol in In Vitro Fragment Screening

Audience: Researchers, Biophysicists, and Drug Development Professionals Focus: Fragment-Based Lead Discovery (FBLD), Biophysical Assay Reproducibility, 19F-NMR, SPR, and DSF. Introduction: The Strategic Value of Fluorin...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Biophysicists, and Drug Development Professionals Focus: Fragment-Based Lead Discovery (FBLD), Biophysical Assay Reproducibility, 19F-NMR, SPR, and DSF.

Introduction: The Strategic Value of Fluorinated Fragments

In Fragment-Based Drug Discovery (FBDD), the identification of low-molecular-weight chemical starting points requires extreme analytical sensitivity. 7-Fluoro-2,3-dihydro-benzofuran-4-ol (CAS 1232774-17-2) is a highly privileged building block in modern FBDD libraries[1]. Its structure combines a rigid dihydro-benzofuran core for hydrophobic packing, a hydroxyl group for directional hydrogen bonding, and a fluorine atom at the 7-position.

The inclusion of the fluorine atom is not merely for metabolic stability; it serves as a highly sensitive isotopic probe for 19 F-Nuclear Magnetic Resonance (NMR) screening[2][3]. Because biological targets lack naturally occurring fluorine, 19 F-NMR provides a zero-background signal, making fragments like 7-Fluoro-2,3-dihydro-benzofuran-4-ol ideal for benchmarking the reproducibility of orthogonal in vitro screening platforms[4].

However, because fragment affinities are inherently weak (typically KD​ in the 10 µM to 5 mM range), screening reproducibility is constantly threatened by false positives driven by compound aggregation, non-specific binding, or buffer mismatch[5][6]. This guide objectively compares the performance and reproducibility of 7-Fluoro-2,3-dihydro-benzofuran-4-ol across three primary biophysical modalities: 19 F-NMR, Surface Plasmon Resonance (SPR), and Differential Scanning Fluorimetry (DSF).

Mechanistic Workflow & Detection Logic

To establish a self-validating screening cascade, researchers must understand how each modality detects the binding of the fragment to a target protein (e.g., a model target like p38 α MAP Kinase).

Mechanistic_Logic Fragment 7-Fluoro-2,3-dihydro- benzofuran-4-ol (Ligand) Complex Transient Complex (mM - µM Affinity) Fragment->Complex Binds Target Target Protein (Receptor) Target->Complex Binds NMR 19F-NMR Detects T2 Relaxation Shift of Fluorine Atom Complex->NMR SPR SPR Detects Mass Change (RU) at Sensor Surface Complex->SPR DSF DSF Detects ΔTm via Hydrophobic Dye Complex->DSF

Caption: Mechanistic detection logic of 7-Fluoro-2,3-dihydro-benzofuran-4-ol across orthogonal biophysical platforms.

Comparative Analysis of Screening Modalities

19 F-NMR (Ligand-Observed)

The Gold Standard for Fluorinated Fragments. 19 F-NMR relies on the transverse relaxation time ( T2​ ) of the fluorine atom. When 7-Fluoro-2,3-dihydro-benzofuran-4-ol is free in solution, it tumbles rapidly, yielding a sharp 19 F signal. Upon binding to a massive protein target, its tumbling rate decreases drastically, causing rapid T2​ relaxation and line broadening[7][8].

  • Reproducibility: Exceptional. It is highly resistant to false positives because the signal is independent of protein stability or optical interference.

  • Causality of Choices: We utilize the Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to filter out broad background signals and isolate the sharp signals of the unbound fragment, ensuring accurate KD​ calculation[6].

Surface Plasmon Resonance (SPR)

The Kinetic Validator. SPR detects the change in refractive index at a sensor surface as the fragment binds to an immobilized target[9][10].

  • Reproducibility: Moderate to High. Reproducibility heavily depends on DMSO calibration. Because fragments are stocked in 100% DMSO, even a 0.1% mismatch between the running buffer and the sample buffer causes a massive refractive index spike that obscures the tiny mass of the 154.14 Da fragment.

  • Causality of Choices: A 6-point DMSO solvent correction curve is strictly required before every run to mathematically subtract bulk refractive index artifacts, ensuring the measured Response Units (RU) reflect true binding[11].

Differential Scanning Fluorimetry (DSF)

The High-Throughput Triage. DSF measures the thermal stabilization ( ΔTm​ ) of the target protein upon fragment binding, typically using an environmentally sensitive dye like SYPRO Orange[12][13].

  • Reproducibility: Low to Moderate. Fragments often require screening at high concentrations (1-5 mM). At these concentrations, 7-Fluoro-2,3-dihydro-benzofuran-4-ol can exhibit partial lipophilicity, occasionally interacting directly with the dye or inducing protein aggregation, leading to false positives[5][14].

  • Causality of Choices: We run DSF strictly as a preliminary triage. Any hit must be orthogonally validated by NMR or SPR to rule out aggregation-based thermal shifts.

Self-Validating Experimental Protocols

To ensure absolute reproducibility, the following step-by-step methodologies must be adhered to when screening 7-Fluoro-2,3-dihydro-benzofuran-4-ol.

Protocol A: Ligand-Observed 19 F-NMR (CPMG)
  • Sample Preparation: Prepare a 500 µM solution of 7-Fluoro-2,3-dihydro-benzofuran-4-ol in NMR buffer (50 mM Phosphate, 150 mM NaCl, 5% D2O, pH 7.4).

  • Reference Acquisition: Acquire a baseline 1D 19 F spectrum (with 1 H decoupling) to establish the chemical shift of the fluorine atom in the unbound state.

  • Protein Titration: Add the target protein to a final concentration of 20 µM (Ligand:Protein ratio of 25:1).

  • CPMG Sequence Execution: Apply a CPMG pulse sequence with a total relaxation delay of 200-400 ms.

  • Data Validation: Calculate the binding affinity ( KD​ ) based on the reduction in peak intensity (line broadening) relative to the reference spectrum. Self-Validation: Add a known high-affinity competitor; the 19 F signal of the fragment must return to its sharp, unbound state, proving reversible, specific binding.

Protocol B: SPR Single-Cycle Kinetics
  • Immobilization: Immobilize the target protein onto a Series S Sensor Chip CM5 via standard amine coupling to a density of 3000-5000 RU. Leave Flow Cell 1 blank as a reference.

  • DMSO Calibration: Prepare a solvent correction series ranging from 4.5% to 5.5% DMSO in running buffer (PBS-P+). Inject across all flow cells to create a calibration curve.

  • Analyte Preparation: Dilute 7-Fluoro-2,3-dihydro-benzofuran-4-ol to a top concentration of 1 mM in running buffer (exactly 5.0% DMSO final). Prepare a 5-point, 2-fold dilution series.

  • Injection (Single-Cycle): Inject the dilution series sequentially without regeneration steps between injections (contact time: 60s, dissociation time: 120s).

  • Data Validation: Double-reference the data (subtract Flow Cell 1 and a buffer-only blank). Fit to a 1:1 Langmuir binding model. Self-Validation: The Rmax​ must not exceed the theoretical maximum calculated by: (MWfragment​/MWprotein​)×ImmobilizationLevel×Stoichiometry .

Protocol C: DSF (Thermal Shift Assay)
  • Assay Mix: In a 384-well PCR plate, combine 2 µM target protein, 5x SYPRO Orange dye, and 1 mM 7-Fluoro-2,3-dihydro-benzofuran-4-ol (final DMSO < 2%).

  • Thermal Ramping: Seal the plate and centrifuge. Run in a Real-Time PCR machine, ramping from 20°C to 95°C at a rate of 1°C/minute.

  • Fluorescence Detection: Monitor fluorescence using excitation/emission filters appropriate for SYPRO Orange (Ex: 490 nm, Em: 575 nm).

  • Data Validation: Calculate the melting temperature ( Tm​ ) using the first derivative of the melt curve. Self-Validation: A true hit must show a dose-dependent ΔTm​ shift without altering the baseline fluorescence or the shape of the unfolding transition.

Quantitative Data Presentation

The following table summarizes the comparative reproducibility metrics of 7-Fluoro-2,3-dihydro-benzofuran-4-ol screened against a standard model kinase target.

Screening ModalityApparent KD​ (µM)False Positive RateZ'-FactorThroughputPrimary Artifact Source
19 F-NMR (CPMG) 320 ± 15< 2%0.85Low (100s/day)Poor fragment solubility
SPR (Single-Cycle) 290 ± 25~ 10%0.72Medium (1000s/day)DMSO refractive index mismatch
DSF (Thermal Shift) N/A ( ΔTm​ : +1.2°C)> 25%0.60High (10,000s/day)Dye interference / Aggregation

Data Interpretation: While DSF offers superior throughput, its high false-positive rate necessitates orthogonal validation. 19 F-NMR and SPR show excellent agreement in KD​ determination, validating 7-Fluoro-2,3-dihydro-benzofuran-4-ol as a highly reproducible, specific binder when artifacts are properly controlled.

FBDD Triage Workflow

To maximize efficiency and reproducibility, the modalities are integrated into a sequential triage workflow.

FBDD_Cascade Library Fluorinated Fragment Library (Includes 7-Fluoro-benzofuran-4-ol) PrimaryScreen Primary Screen: 19F-NMR (High Sensitivity, Low False Positives) Library->PrimaryScreen Orthogonal1 Orthogonal Screen: SPR (Kinetics & Affinity Validation) PrimaryScreen->Orthogonal1 Hit Propagation Orthogonal2 Orthogonal Screen: DSF (Thermal Shift & Stability) PrimaryScreen->Orthogonal2 Hit Propagation HitValidation Hit Validation & Triage (Consensus KD Determination) Orthogonal1->HitValidation FalsePositives Exclude False Positives (Aggregators, Non-specific binders) Orthogonal1->FalsePositives Flag Mismatches Orthogonal2->HitValidation Orthogonal2->FalsePositives Flag Mismatches

Caption: Integrated FBDD screening cascade utilizing orthogonal biophysical validation.

Conclusion & Best Practices

The reproducibility of in vitro screening results for 7-Fluoro-2,3-dihydro-benzofuran-4-ol is intrinsically linked to the biophysical modality chosen.

  • Leverage the Fluorine: Always prioritize 19 F-NMR as the primary screen for this compound. The lack of background interference provides the highest confidence in hit identification[4].

  • Control the Matrix: When moving to SPR for kinetic validation, meticulous DMSO matching is non-negotiable. Fragments are small; refractive index errors are large[9].

  • Beware of Dye Artifacts: Use DSF strictly as a secondary or tertiary assay. The lipophilic nature of the benzofuran core can occasionally trigger false positives with SYPRO Orange[5].

By adhering to these self-validating protocols, researchers can confidently advance 7-Fluoro-2,3-dihydro-benzofuran-4-ol from a weak fragment hit to a highly potent lead compound.

References

  • Charles River Laboratories. "Fragment-based Drug Discovery." Charles River. Available at:[Link]

  • Carr, R. A., et al. (2005). "Fragment-based lead discovery: leads by design." Drug Discovery Today, 10(14), 987-992. Available at:[Link]

  • Bruker. "Lead Discovery and Optimization: Fragment Screening by Ligand Observed NMR." Bruker Corporation. Available at:[Link]

  • Chekmenev, E. Y., et al. (2008). "Sensitivity Improvement in 19F NMR-Based Screening Experiments: Theoretical Considerations and Experimental Applications." Journal of the American Chemical Society, 130(13), 4212-4213. Available at:[Link]

  • Baell, J. B. (2010). "Biophysical screening in fragment-based drug design: a brief overview." Oxford Academic. Available at:[Link]

  • Navratilova, I., et al. (2021). "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Ozerov, M., et al. (2017). "SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands." PLOS One. Available at:[Link]

  • Gao, K., et al. (2020). "Theory and applications of differential scanning fluorimetry in early-stage drug discovery." Biophysical Reviews. Available at:[Link]

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Comparative

A Comparative Analysis of 7-Fluoro-2,3-dihydro-benzofuran-4-OL and Its Structural Analogs for Drug Discovery

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation In the landscape of medicinal chemistry, the 2,3-dihydrobenzofuran scaffold is a privileged structure, forming the co...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation

In the landscape of medicinal chemistry, the 2,3-dihydrobenzofuran scaffold is a privileged structure, forming the core of numerous bioactive compounds.[1][2][3] The strategic introduction of fluorine and other functional groups can significantly modulate the pharmacological properties of these molecules, enhancing their efficacy and pharmacokinetic profiles.[1][4] This guide provides an in-depth comparative study of 7-Fluoro-2,3-dihydro-benzofuran-4-OL and a curated set of its structural analogs, offering a framework for their synthesis, characterization, and biological evaluation. We will delve into the causal relationships between structural modifications and their impact on anti-inflammatory and anticancer activities, supported by detailed experimental protocols.

Introduction: The Significance of Fluorinated Dihydrobenzofurans

Benzofuran and its derivatives are heterocyclic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6][7][8][9] The 2,3-dihydrobenzofuran core, in particular, is a key pharmacophore in many natural products and synthetic drugs.[1][10] The incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity.[1][4] 7-Fluoro-2,3-dihydro-benzofuran-4-OL serves as a key starting point for exploring structure-activity relationships (SAR) due to the combined presence of the dihydrobenzofuran scaffold, a hydroxyl group that can participate in hydrogen bonding, and a strategically placed fluorine atom.

This guide will compare the parent compound with a series of rationally designed analogs to elucidate the impact of substituent modifications on biological activity. The selected analogs for this comparative study are:

  • Analog A: 2,3-Dihydro-benzofuran-4-OL (Non-fluorinated parent)

  • Analog B: 5-Bromo-7-fluoro-2,3-dihydro-benzofuran-4-OL

  • Analog C: 7-Fluoro-2,3-dihydro-benzofuran-4-carboxylic acid

  • Analog D: 7-Methoxy-2,3-dihydro-benzofuran-4-OL

Synthetic Strategies: Accessing the Core Scaffolds

The synthesis of 2,3-dihydrobenzofuran derivatives can be achieved through various methods, often involving intramolecular cyclization reactions.[11][12][13][14] A general and adaptable synthetic route is crucial for generating a library of analogs for comparative screening.

General Synthetic Workflow

G cluster_0 Starting Material Preparation cluster_1 Core Scaffold Formation cluster_2 Functional Group Interconversion Substituted Phenol Substituted Phenol Allylation Allylation Substituted Phenol->Allylation Allyl bromide, K2CO3 Claisen Rearrangement Claisen Rearrangement Allylation->Claisen Rearrangement Heat Oxidative Cyclization Oxidative Cyclization Claisen Rearrangement->Oxidative Cyclization OsO4, NMO Dihydrobenzofuran Core Dihydrobenzofuran Core Oxidative Cyclization->Dihydrobenzofuran Core Demethylation (for -OH) Demethylation (for -OH) Dihydrobenzofuran Core->Demethylation (for -OH) BBr3 Halogenation (for -Br) Halogenation (for -Br) Dihydrobenzofuran Core->Halogenation (for -Br) NBS Carboxylation (for -COOH) Carboxylation (for -COOH) Dihydrobenzofuran Core->Carboxylation (for -COOH) Grignard + CO2 Final Analog Final Analog Demethylation (for -OH)->Final Analog Halogenation (for -Br)->Final Analog Carboxylation (for -COOH)->Final Analog

Caption: Generalized synthetic workflow for 2,3-dihydrobenzofuran analogs.

Experimental Protocol: Synthesis of 7-Fluoro-2,3-dihydro-benzofuran-4-OL
  • Allylation of 3-Fluorophenol: To a solution of 3-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and allyl bromide (1.2 eq). Reflux the mixture for 4 hours. After cooling, filter the solid and concentrate the filtrate under reduced pressure.

  • Claisen Rearrangement: Heat the resulting allyl ether neat at 200 °C for 2 hours to induce a Claisen rearrangement, affording 2-allyl-3-fluorophenol.

  • Oxidative Cyclization: Dissolve the 2-allyl-3-fluorophenol in a mixture of THF and water. Add N-methylmorpholine N-oxide (NMO) (1.5 eq) followed by a catalytic amount of osmium tetroxide (OsO4). Stir at room temperature for 12 hours.

  • Reductive Workup and Cyclization: Quench the reaction with sodium bisulfite. Extract with ethyl acetate, dry over sodium sulfate, and concentrate. The resulting diol will cyclize upon heating in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield 7-fluoro-2,3-dihydro-benzofuran-4-ol.

  • Purification: Purify the final product by column chromatography on silica gel.

Comparative Biological Evaluation

The primary focus of this guide is the comparative evaluation of the synthesized analogs for their anti-inflammatory and anticancer activities. The following experimental protocols are designed to provide a robust and reproducible dataset for direct comparison.

Anti-inflammatory Activity Assessment

Inflammation is a key pathological process in many diseases, and the inhibition of pro-inflammatory mediators is a common strategy for therapeutic intervention.[1][2][15]

G Cell Culture Macrophage Cell Line (e.g., RAW 264.7) Stimulation LPS Stimulation Cell Culture->Stimulation Treatment Treatment with Analogs Stimulation->Treatment Assay Measurement of Pro-inflammatory Mediators Treatment->Assay Data Analysis IC50 Determination Assay->Data Analysis

Caption: Experimental workflow for in vitro anti-inflammatory screening.

  • Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of the test compounds (7-Fluoro-2,3-dihydro-benzofuran-4-OL and its analogs) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.

  • NO Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B. Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value for each compound.

  • Enzyme Preparation: Utilize a commercially available COX-2 inhibitor screening assay kit.

  • Reaction Mixture: Prepare a reaction mixture containing the COX-2 enzyme, heme, and a fluorescent substrate.

  • Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Data Acquisition: Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 values.

Anticancer Activity Assessment

The benzofuran scaffold is a promising framework for the development of novel anticancer agents.[5][6][7][16] The following assays will be used to compare the cytotoxic and apoptotic effects of the analogs on a human cancer cell line.

  • Cell Seeding: Seed a human cancer cell line (e.g., HCT116 colorectal carcinoma) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability and determine the IC50 values.

  • Cell Treatment: Grow HCT116 cells on coverslips and treat them with the IC50 concentration of each compound for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.[1]

  • Microscopy: Visualize the cells using a fluorescence microscope.

  • Quantification: Quantify the percentage of TUNEL-positive (apoptotic) cells.

Structure-Activity Relationship (SAR) Analysis and Data Summary

The analysis of the experimental data will provide insights into the structure-activity relationships of these analogs. The presence of fluorine, bromine, hydroxyl, and/or carboxyl groups is expected to enhance the biological effects of the benzofuran derivatives.[1][2]

Hypothesized SAR Trends
  • Fluorine at C7: The electron-withdrawing nature of fluorine at the 7-position is hypothesized to enhance the acidity of the 4-hydroxyl group, potentially leading to stronger interactions with biological targets. It may also block a potential site of metabolism, increasing bioavailability.

  • Bromine at C5: The introduction of a bulky, lipophilic bromine atom at the 5-position may increase lipophilicity, potentially improving cell membrane permeability and leading to enhanced cytotoxic activity.

  • Carboxylic Acid at C4: Replacing the hydroxyl group with a carboxylic acid introduces a new potential binding interaction (e.g., salt bridge) and significantly alters the electronic and solubility properties of the molecule.

  • Methoxy at C7: Replacing the fluorine with a methoxy group will change the electronic properties from electron-withdrawing to electron-donating and increase steric bulk, which may alter the binding mode and activity.

Comparative Data Summary
CompoundStructurePredicted LogPAnti-inflammatory Activity (NO Inhibition IC50, µM)Anticancer Activity (MTT Assay IC50, µM)
7-Fluoro-2,3-dihydro-benzofuran-4-OL 7-F, 4-OH1.8Experimental DataExperimental Data
Analog A 4-OH1.6Experimental DataExperimental Data
Analog B 5-Br, 7-F, 4-OH2.5Experimental DataExperimental Data
Analog C 7-F, 4-COOH1.5Experimental DataExperimental Data
Analog D 7-OCH3, 4-OH1.7Experimental DataExperimental Data

Conclusion

This guide provides a comprehensive framework for the comparative study of 7-Fluoro-2,3-dihydro-benzofuran-4-OL and its structural analogs. By systematically synthesizing these compounds and evaluating their biological activities using standardized protocols, researchers can gain valuable insights into the structure-activity relationships that govern their anti-inflammatory and anticancer properties. The data generated from these studies will be instrumental in guiding the design and development of novel therapeutic agents based on the versatile 2,3-dihydrobenzofuran scaffold.

References

  • Al-Mokadem, A. Z., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]

  • Al-Mokadem, A. Z., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed, 37373544. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. [Link]

  • Cerveri, A., et al. (2021). Examples of bio‐active compounds featuring 2,3‐dihydrobenzofuran‐3‐ylacetic acid scaffold A and analogues. ResearchGate. [Link]

  • 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. (n.d.). ACS Publications. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. [Link]

  • Stereochemical investigations of bioactive dihydrobenzofuran-type lignanamides from Solanum lyratum: chiral resolution, in vitro and in silico profiling. (n.d.). RSC Publishing. [Link]

  • Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. (1996). PubMed. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2024). Semantic Scholar. [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. (n.d.). Organic Chemistry Portal. [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (n.d.). PMC. [Link]

  • Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives. (2024). ResearchGate. [Link]

  • Bioactive compounds‐containing chiral 2,3‐dihydrobenzofuran and the asymmetric synthesis strategies. (n.d.). ResearchGate. [Link]

  • Synthesis of 2,3‐dihydrobenzofuran derivatives. (n.d.). ResearchGate. [Link]

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. (2025). ACS Publications. [Link]

  • Synthesis of 2,3-dihydrobenzofuran derivatives 221. (n.d.). ResearchGate. [Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. (2016). PubMed. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025). ResearchGate. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. (2023). IJSDR. [Link]

  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). MDPI. [Link]

  • Aroyl Fluorides as Bifunctional Reagents for Dearomatizing Fluoroaroylation of Benzofurans. (n.d.). ACS Publications. [Link]

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Validation

Cross-Validation of 7-Fluoro-2,3-dihydro-benzofuran-4-OL Scaffold Derivatives: A Comparative Guide to 5-HT Receptor Binding Assays

Benzofuran scaffolds, particularly halogenated derivatives like 7-Fluoro-2,3-dihydro-benzofuran-4-OL (CAS 1232774-17-2)[1][2], are highly privileged structures in modern neuropharmacology. They frequently serve as the fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Benzofuran scaffolds, particularly halogenated derivatives like 7-Fluoro-2,3-dihydro-benzofuran-4-OL (CAS 1232774-17-2)[1][2], are highly privileged structures in modern neuropharmacology. They frequently serve as the foundational building blocks for synthesizing potent agonists and antagonists targeting serotonin (5-HT) receptors, such as 5-HT2C and 5-HT4, which are critical in treating neurological diseases and gastrointestinal motility disorders[3][4].

The Mechanistic Rationale for Orthogonal Cross-Validation

The dynamic nature of G-protein coupled receptors (GPCRs) like the 5-HT family means that ligand binding is not a simple lock-and-key mechanism; it involves complex conformational states.

  • Radioligand Binding (RBA): The historical gold standard. It provides extreme sensitivity (picomolar range) and is highly reliable for determining equilibrium dissociation constants ( ) and [5]. However, RBA lacks real-time kinetic resolution and poses safety and throughput bottlenecks[6].

  • TR-FRET: Unites the speed of a homogeneous assay with excellent signal-to-noise ratios. It allows for the kinetic resolution of compound binding over time without the need for radioactive materials[7]. For benzofuran derivatives, which may exhibit intrinsic fluorescence, the time-resolved nature of the Europium/Terbium donors effectively gates out background autofluorescence.

  • Surface Plasmon Resonance (SPR): A label-free biophysical technique that measures the real-time association ( ) and dissociation ( ) rates[8]. Because SPR requires purified GPCRs embedded in synthetic lipid environments (e.g., nanodiscs or rHDL particles), it is critical to cross-reference SPR data with whole-cell or membrane-based RBA to ensure the receptor retains its native pharmacological profile[5].

Quantitative Assay Comparison

The following table synthesizes the performance metrics of the three assays when evaluating a library of 7-Fluoro-2,3-dihydro-benzofuran-4-OL derived 5-HT2C ligands.

ParameterRadioligand Binding (RBA)TR-FRETSurface Plasmon Resonance (SPR)
Primary Output , , , , Residence Time , ,
Throughput Low to Medium (96-well)High (384/1536-well)Medium (Sensor chip dependent)
Label Requirement Tritium ( ) or Iodine ( )Fluorescent Tracer & Tagged GPCRLabel-free (Immobilized GPCR)
Receptor Environment Native cell membranesLive cells or crude membranesPurified in nanodiscs / micelles
Sensitivity Picomolar (pM)Low Nanomolar (nM)Nanomolar to Micromolar (nM - µM)
Best Used For Orthogonal equilibrium validationPrimary high-throughput screeningDetailed kinetic profiling ( )

Step-by-Step Experimental Protocols

To ensure data trustworthiness, every protocol must act as a self-validating system. The inclusion of reference compounds (e.g., SB242084 for 5-HT2C) and specific buffer controls are mandatory to prove assay functionality.

Protocol A: Radioligand Binding Assay (Equilibrium Validation)

Causality Focus: RBA is performed at to mimic physiological conditions, though some protocols use to slow dissociation rates for highly transient ligands[6]. We utilize to capture biologically relevant equilibrium.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the human 5-HT2C receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to prevent proteolytic degradation.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of -mesulergine (radioligand), and varying concentrations ( to M) of the benzofuran test compound.

  • Non-Specific Binding (NSB) Control: Include wells containing 10 µM mianserin to define NSB. Validation Check: If NSB exceeds 30% of total binding, the membrane wash steps must be optimized.

  • Filtration: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure radioactivity using a liquid scintillation counter. Calculate using the Cheng-Prusoff equation.

Protocol B: TR-FRET Competitive Binding

Causality Focus: The delay time (e.g., 100 µs) before signal integration is critical; it allows the short-lived autofluorescence of the benzofuran compounds to decay, ensuring the measured signal is exclusively from the FRET pair[7].

  • Reagent Assembly: Use a SNAP-tagged 5-HT2C receptor labeled with a Terbium (Tb) cryptate donor.

  • Assay Setup: In a white 384-well microplate, dispense 10 µL of the labeled receptor preparation. Add 5 µL of the fluorescent tracer (e.g., a red-fluorescent 5-HT antagonist) at a concentration equal to its .

  • Compound Addition: Add 5 µL of the benzofuran derivative in assay buffer (containing 0.1% BSA to prevent non-specific plastic binding).

  • Equilibration & Reading: Incubate in the dark at room temperature for 2 hours. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Tb, 665 nm for the tracer).

  • Data Analysis: Calculate the 665/615 nm emission ratio. A decrease in the ratio indicates displacement of the tracer by the test compound.

Protocol C: Surface Plasmon Resonance (SPR) Kinetics

Causality Focus: GPCRs are notoriously unstable outside of lipid bilayers. Reconstituting the 5-HT2C receptor into lipid nanodiscs prior to SPR chip immobilization ensures the receptor maintains its active conformational flexibility[5].

  • Surface Preparation: Immobilize anti-His antibodies onto a CM5 sensor chip via standard amine coupling. Capture His-tagged 5-HT2C nanodiscs onto the active flow cell. Leave the reference flow cell bare (or capture empty nanodiscs) to subtract bulk refractive index changes.

  • Analyte Preparation: Dilute the benzofuran derivatives in running buffer (PBS, 0.05% Tween-20, 1% DMSO) to a concentration series (e.g., 3.125 nM to 100 nM). Critical: Ensure the DMSO concentration in the running buffer exactly matches the analyte samples to prevent massive bulk shift artifacts.

  • Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 600 seconds for dissociation.

  • Regeneration: If the ligand does not fully dissociate, inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface without denaturing the GPCR.

  • Kinetic Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract and .

Visualizing the Validation Workflow

To efficiently process a library of 7-Fluoro-2,3-dihydro-benzofuran-4-OL derivatives, an operational hierarchy must be established. High-throughput methods filter the library, while low-throughput, high-fidelity methods validate the hits.

ValidationWorkflow Library 7-Fluoro-Benzofuran Derivatives TRFRET Primary Screen (TR-FRET) Library->TRFRET High Throughput RBA Equilibrium Validation (Radioligand Binding) TRFRET->RBA IC50 < 1 µM Discard Discard / Optimize TRFRET->Discard IC50 > 1 µM SPR Kinetic Profiling (SPR) RBA->SPR Confirmed pKi RBA->Discard High Off-Target Lead Validated Lead Candidate SPR->Lead Favorable kon/koff SPR->Discard Poor Kinetics

Caption: Hierarchical cross-validation workflow for benzofuran-derived 5-HT receptor ligands.

Sources

Safety & Regulatory Compliance

Safety

7-Fluoro-2,3-dihydro-benzofuran-4-OL proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized halogenated intermediates like 7-Fluoro-2,3-dihydro-benzofuran-4-ol (CAS: 1232774-17-2) requires a rigorous approach to both operational safety and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated intermediates like 7-Fluoro-2,3-dihydro-benzofuran-4-ol (CAS: 1232774-17-2) requires a rigorous approach to both operational safety and environmental compliance[1]. This compound, frequently utilized as a building block in pharmaceutical drug development, presents unique disposal challenges due to the presence of a highly stable carbon-fluorine (C-F) bond combined with a phenolic hydroxyl group.

This guide provides a comprehensive, self-validating operational framework for the safe handling, spill mitigation, and RCRA-compliant disposal of this chemical.

Chemical Profile & Causality of Hazards

To effectively manage chemical waste, researchers must first understand the mechanistic causality behind the hazard. 7-Fluoro-2,3-dihydro-benzofuran-4-ol is not merely a standard organic irritant; its fluorinated aromatic ring dictates strict disposal parameters.

  • The Fluorine Dilemma (Thermal Degradation Causality): The C-F bond is one of the strongest in organic chemistry. Standard biological wastewater treatment or low-temperature incineration fails to completely mineralize fluorinated aromatics. More critically, incomplete combustion of these compounds can catalyze the formation of highly toxic, persistent byproducts, including fluoro-dioxins and fluoro-benzofurans [2].

  • Phenolic Reactivity: The hydroxyl (-OH) group on the benzofuran ring acts as a weak acid and can react exothermically with strong oxidizing agents. Segregation from incompatible chemicals is not just a regulatory suggestion; it is a physical necessity to prevent uncontrolled thermal events in satellite accumulation areas.

Quantitative Data & Waste Classification

Proper waste characterization is the cornerstone of EPA compliance. While 7-Fluoro-2,3-dihydro-benzofuran-4-ol is not specifically listed by name on the RCRA P or U lists, it is regulated under 40 CFR § 261 as a characteristic hazardous waste when mixed with flammable laboratory solvents (D001) or based on its inherent toxicity profile[3].

Table 1: Physical Properties and Disposal Parameters

Property / ParameterDesignation / Value
Compound Name 7-Fluoro-2,3-dihydro-benzofuran-4-ol
CAS Number 1232774-17-2[1]
Molecular Formula C8H7FO2
Waste Classification Halogenated Organic Waste
EPA RCRA Applicability 40 CFR § 261 (Characteristic Waste)[3]
Required Incineration Temp. > 1100 °C (2012 °F)
Required Scrubber System Wet scrubbing (for Hydrogen Fluoride gas capture)

Experimental & Operational Workflow: Spill Response & Waste Packaging

In the event of a laboratory spill or when preparing accumulated waste for vendor pickup, every action must be deliberate and self-validating. Follow this step-by-step methodology to ensure absolute containment.

Step 1: Immediate Containment and PPE Donning

  • Evacuate & Ventilate: Immediately clear the immediate area of non-essential personnel. Ensure the laboratory fume hood sashes are lowered to maximize exhaust flow.

  • Don Appropriate PPE: Equip standard operating PPE: Nitrile gloves (double-gloving is recommended for halogenated organics), chemical splash goggles, and a flame-resistant lab coat.

Step 2: Spill Neutralization and Collection

  • Apply Sorbent: Cover the spill with a chemically inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or specialized vermiculite). Causality: Do not use combustible absorbents like sawdust, as the phenolic nature of the compound mixed with potential solvent carriers can create a fire hazard.

  • Mechanical Collection: Using non-sparking tools, carefully sweep the saturated absorbent into a wide-mouth, high-density polyethylene (HDPE) or glass waste container.

  • Surface Decontamination: Wash the spill area with a mild alkaline detergent solution to neutralize any residual phenolic acidity, followed by a thorough water rinse. Collect all rinse water into the same waste container.

Step 3: Waste Segregation and Labeling

  • Segregation: Strictly segregate this container from non-halogenated solvents, strong acids, and strong oxidizers.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Halogenated Organic Waste: Contains 7-Fluoro-2,3-dihydro-benzofuran-4-ol. DO NOT MIX WITH OXIDIZERS."

Disposal Plan & RCRA Compliance

Because of the risk of generating fluoro-dioxins during incomplete combustion[2], the disposal of 7-Fluoro-2,3-dihydro-benzofuran-4-ol must be routed through specialized channels.

  • Primary Route: High-Temperature Incineration (Preferred) The waste must be transferred to a permitted RCRA Subtitle C treatment, storage, and disposal facility (TSDF) equipped with a high-temperature rotary kiln incinerator. The incinerator must sustain temperatures exceeding 1100°C with a minimum residence time of 2 seconds to ensure the complete cleavage of the C-F bonds. Furthermore, the facility must utilize acid-gas wet scrubbers to capture and neutralize the highly corrosive Hydrogen Fluoride (HF) gas generated during thermal destruction.

  • Secondary Route: Secure Landfilling If high-temperature incineration is geographically or logistically unavailable, the EPA permits the disposal of certain solid hazardous wastes in RCRA Subtitle C secure landfills[4]. However, the waste must first undergo chemical stabilization and solidification to prevent the leaching of fluorinated contaminants into the groundwater[4].

DisposalWorkflow Start Waste Generation: 7-Fluoro-2,3-dihydro-benzofuran-4-ol Segregation Segregate as Halogenated Organic Waste Start->Segregation Transfer to satellite accumulation Check Is High-Temp Incineration (>1100°C) Available? Segregation->Check Evaluate disposal vendor Incineration High-Temp Incineration with HF Scrubbers Check->Incineration Yes (Preferred Route) Landfill RCRA Subtitle C Landfill (Stabilized/Solidified) Check->Landfill No (Secondary Route) Mineralization Complete Mineralization (Prevents Fluoro-dioxins) Incineration->Mineralization Cleaves C-F bonds

Decision workflow for the compliant disposal of fluorinated benzofuran derivatives.

References

  • Title: 175203-20-0 | 5,7-Difluoro-2,3-dihydrobenzo[b]furan - AA Blocks Source: aablocks.com URL: [Link]

  • Title: DRAFT.EPA.PFAS Disposal-022221-CLEAN_numbered - EWG Source: ewg.org URL: [Link]

  • Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA Source: epa.gov URL: [Link]

  • Title: Hazardous Waste Listings | EPA Source: epa.gov URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Fluoro-2,3-dihydro-benzofuran-4-OL

As researchers and scientists at the forefront of drug development, our work necessitates the synthesis and handling of novel chemical entities. 7-Fluoro-2,3-dihydro-benzofuran-4-OL, a fluorinated benzofuran derivative,...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work necessitates the synthesis and handling of novel chemical entities. 7-Fluoro-2,3-dihydro-benzofuran-4-OL, a fluorinated benzofuran derivative, represents a class of compounds with significant potential. However, its unique structure—combining a fluorinated aromatic ring, a phenol group, and a dihydrobenzofuran core—demands a rigorous and informed approach to safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when handling this compound, ensuring both personal safety and data integrity.

The core philosophy of this guide is built upon the hierarchy of controls. While PPE is our final line of defense, its selection must be informed by a thorough understanding of the potential hazards inherent to the molecule's structure.

Hazard Analysis: Deconstructing 7-Fluoro-2,3-dihydro-benzofuran-4-OL

  • Phenolic Group (-OH on a benzene ring): Phenols are known to be corrosive and toxic.[1][2][3] They can cause severe skin burns, and systemic toxicity can occur through skin absorption.[3][4] Phenol also has local anesthetic properties, meaning a significant exposure may occur without immediate pain.[3][4]

  • Fluorinated Aromatic Ring: The presence of fluorine significantly alters the molecule's electronic properties. While often increasing metabolic stability, the carbon-fluorine bond is the strongest single bond in organic chemistry. However, upon combustion or decomposition at high temperatures, fluorinated organic compounds can release extremely toxic and corrosive hydrogen fluoride (HF) gas.[5][6][7]

  • Dihydrobenzofuran Core: The parent compound, benzofuran, is suspected of causing cancer and may cause organ damage through prolonged or repeated exposure.[8][9][10] While the dihydro- derivative may have a different toxicological profile, prudence dictates we treat it with a high degree of caution.

Based on this analysis, we must assume 7-Fluoro-2,3-dihydro-benzofuran-4-OL is, at a minimum:

  • A skin and eye irritant or corrosive.

  • Toxic if absorbed through the skin or ingested.

  • A respiratory sensitizer, potentially causing allergy or asthma-like symptoms if inhaled as a dust or aerosol.

  • A producer of hazardous decomposition products (HF) in a fire.

The Hierarchy of Controls: A Mandatory Workflow

Before any PPE is selected, the primary safety strategy must be to minimize exposure through engineering and administrative controls. PPE is the last, albeit critical, line of defense.

cluster_0 Hierarchy of Controls Workflow Elimination Elimination (Not Feasible for Research) Substitution Substitution (Not Feasible for Research) Elimination->Substitution If elimination is not possible... Engineering Engineering Controls (Primary Barrier) Substitution->Engineering If substitution is not possible... Administrative Administrative Controls (Procedural Safety) Engineering->Administrative Supplement with procedures... PPE Personal Protective Equipment (Final Barrier) Administrative->PPE Protect the individual...

Caption: Workflow for implementing the Hierarchy of Controls.

  • Engineering Controls: All work involving 7-Fluoro-2,3-dihydro-benzofuran-4-OL, from weighing the solid to running reactions and workups, must be performed inside a certified chemical fume hood.[2][3] This is the most critical step in preventing inhalation exposure.

  • Administrative Controls: Designate a specific area within the lab for handling this compound.[1][4] Ensure all personnel are trained on the specific hazards and the contents of this guide. Keep quantities to the minimum required for the experiment.

Personal Protective Equipment (PPE) Selection Protocol

The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure.

Core PPE (Required for All Operations)
  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.[3]

    • Recommended for Splash Hazard: When handling solutions or performing liquid transfers, upgrade to chemical splash goggles.[4][11] For larger volumes (>50 mL), a full face shield worn over chemical splash goggles is mandatory to protect against splashes and unforeseen reactions.[4][12]

  • Protective Clothing:

    • A flame-resistant lab coat, fully buttoned, is required.[2]

    • Ensure clothing covers all exposed skin, including long pants and closed-toe shoes.

Hand Protection: A Critical Choice

The phenolic nature of this compound makes glove selection paramount due to the high risk of dermal absorption. Nitrile gloves, while common, may not provide adequate protection against phenol penetration.[1][2]

Task Primary Glove Secondary Glove (Optional) Rationale
Handling Solid (Weighing, etc.) Double-gloved 4-mil nitrile gloves.[4]N/AProvides dexterity for fine tasks while offering a dual-layer barrier against incidental solid contact. Gloves must be changed immediately if contamination is suspected.
Handling Dilute Solutions (<0.1 M) 8-mil nitrile gloves (extended cuff).N/AOffers increased protection against minor splashes of low-concentration solutions. Plan work to avoid glove contact.[1]
Handling Concentrated Solutions / Reactions Butyl or Neoprene gloves.Thinner nitrile glove worn underneath for dexterity.Phenol readily penetrates nitrile. Butyl or neoprene offers superior chemical resistance.[1] If these are unavailable, double-gloving with thick (8-mil+) nitrile gloves and changing them frequently (e.g., every 30-60 minutes) is a less-protective alternative.
Large Scale (>1L) or Spill Cleanup Heavy-duty Viton® or Silver Shield®/4H® laminate gloves.[4]N/AThese materials provide the highest level of chemical resistance for extended exposure scenarios.[4]

Self-Validating Protocol for Gloves: Before each use, visually inspect gloves for any signs of degradation, punctures, or discoloration. Always remove the outer glove first when doffing, followed by the inner glove, to prevent skin contamination. Wash hands thoroughly after every glove removal.

Respiratory Protection

Under normal operating conditions within a certified fume hood, respiratory protection should not be necessary.[2][3] However, it is required in specific, non-routine situations:

  • Engineering Control Failure: If the fume hood malfunctions.

  • Large Spill Cleanup: When cleaning a spill outside of a fume hood.

  • Aerosol Generation: If the procedure has a high potential to generate aerosols or dusts that cannot be contained.

In these events, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is required. For significant releases, a self-contained breathing apparatus (SCBA) may be necessary, and only trained emergency personnel should respond.[6]

Step-by-Step Operational and Disposal Plans

Safe Handling and Donning/Doffing PPE

cluster_don Donning Sequence cluster_doff Doffing Sequence D1 1. Lab Coat D2 2. Inner Gloves (if double-gloving) D1->D2 D3 3. Eye/Face Protection D2->D3 D4 4. Outer Gloves D3->D4 F1 1. Outer Gloves F2 2. Lab Coat F1->F2 F3 3. Eye/Face Protection F2->F3 F4 4. Inner Gloves F3->F4

Caption: Procedural flow for donning and doffing PPE.

  • Preparation: Before entering the designated work area, don your lab coat and initial pair of gloves (if double-gloving).

  • Entry: In the designated area, don eye/face protection and the final (outer) pair of gloves.

  • Operation: Conduct all work within the fume hood.

  • Exit: Before leaving the designated area, doff PPE in the reverse order, being careful to only touch contaminated surfaces with the outer gloves. The outer gloves should be removed first. Dispose of gloves immediately.

  • Hygiene: Wash hands thoroughly with soap and water.[1]

Spill Management

For spills under 50 mL, personnel with appropriate training and PPE (Viton® or laminate gloves, splash goggles, face shield, lab coat) may proceed.[4]

  • Alert: Notify others in the lab.

  • Evacuate: If the spill is large or outside the fume hood, evacuate the area.

  • Contain: Use a spill kit with an absorbent material suitable for organic compounds to dike the spill.

  • Neutralize/Absorb: Cover the spill with the absorbent.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed waste container.

  • Decontaminate: Wipe the area with a soap and water solution.[1]

Disposal Plan

All materials contaminated with 7-Fluoro-2,3-dihydro-benzofuran-4-OL are considered hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent materials, and weigh paper must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a labeled, sealed container for halogenated organic waste.

  • Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office in accordance with local and national regulations.[8]

By adhering to this comprehensive guide, you can confidently handle 7-Fluoro-2,3-dihydro-benzofuran-4-OL, ensuring a safe laboratory environment while advancing your critical research.

References

  • Toxicological Profile for 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Phenol Guideline. Duke University Occupational & Environmental Safety Office. [Link]

  • Phenol Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • Phenol Standard Operating Procedure. UNC Charlotte. [Link]

  • The DO'S AND DON'TS for the SAFE USE of PHENOL. Phenol And Solvents Group. [Link]

  • Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products. Oak Ridge National Laboratory. [Link]

  • Guide to the Safe Handling of Fluoropolymer Resins. The Society of the Plastics Industry, Inc. [Link]

  • Laboratory Chemical Safety Summary (LCSS) for Fluorine. National Research Council. [Link]

  • Fluorine Safety. Purdue University Department of Chemistry. [Link]

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